1-(b-D-Xylofuranosyl)-5-fluorouracil
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C9H11FN2O6 |
|---|---|
分子量 |
262.19 g/mol |
IUPAC名 |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5+,6?,8-/m1/s1 |
InChIキー |
FHIDNBAQOFJWCA-CAXIXURWSA-N |
異性体SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)F |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F |
製品の起源 |
United States |
Foundational & Exploratory
Convergent Synthesis Approaches for Fluorinated Nucleosides: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated nucleosides represent a cornerstone in the development of antiviral and anticancer therapeutics. The strategic incorporation of fluorine atoms into the nucleoside scaffold can dramatically alter the molecule's metabolic stability, conformational preference, and biological activity. This guide provides a comprehensive overview of convergent synthesis approaches for preparing these vital compounds, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key synthetic and biological pathways.
Convergent synthesis, a strategy that involves the separate synthesis of key structural fragments followed by their assembly, is a powerful and flexible method for constructing complex molecules like fluorinated nucleosides. This approach allows for the independent optimization of the synthesis of the fluorinated sugar moiety and the nucleobase, and their subsequent coupling to afford the target nucleoside. This modularity is particularly advantageous for creating diverse libraries of analogues for structure-activity relationship (SAR) studies.[1][2][3][4][5]
Core Convergent Synthesis Strategy
The convergent synthesis of fluorinated nucleosides can be broadly divided into two main stages: the preparation of a fluorinated sugar derivative (the glycosyl donor) and the coupling of this sugar with a heterocyclic base (the glycosyl acceptor).
A generalized workflow for this process is outlined below:
References
- 1. biorxiv.org [biorxiv.org]
- 2. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A linear synthesis of gemcitabine - ePrints Soton [eprints.soton.ac.uk]
- 5. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Anticancer Screening of 5-Fluorouracil Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-fluorouracil (B62378) (5-FU) nucleoside analogs and the subsequent evaluation of their anticancer properties. 5-Fluorouracil, a cornerstone in chemotherapy for several decades, functions primarily by inhibiting thymidylate synthase (TS) and through its incorporation into RNA and DNA, ultimately leading to cell death.[1][2][3] However, its clinical efficacy is often limited by severe side effects and the development of drug resistance.[4][5] The synthesis of nucleoside analogs of 5-FU represents a promising strategy to enhance its therapeutic index by improving tumor selectivity, metabolic stability, and bioavailability.[5][6]
This guide details key synthetic methodologies for creating novel 5-FU nucleoside analogs, presents standardized protocols for in vitro anticancer screening, and provides a summary of reported efficacy data for representative compounds.
Synthesis of 5-Fluorouracil Nucleoside Analogs
The synthesis of 5-FU nucleoside analogs typically involves the coupling of a modified sugar moiety to the 5-fluorouracil base. Key strategies include the Silyl-Hilbert-Johnson (Vorbrüggen) reaction and the synthesis of prodrugs, such as phosphoramidates, to improve drug delivery.
General Synthesis via Silyl-Hilbert-Johnson Reaction
The Silyl-Hilbert-Johnson reaction is a widely used method for the synthesis of nucleosides. It involves the reaction of a silylated heterocyclic base with a protected sugar derivative in the presence of a Lewis acid catalyst.[7]
Experimental Protocol: Synthesis of a Protected 5-FU Nucleoside Analog
-
Silylation of 5-Fluorouracil: A mixture of 5-fluorouracil, hexamethyldisilazane (B44280) (HMDS), and a catalytic amount of ammonium (B1175870) sulfate (B86663) is refluxed in a suitable solvent such as 1,2-dichloroethane (B1671644) for several hours to produce 2,4-bis(trimethylsilyl)-5-fluorouracil.[8]
-
Glycosylation: The silylated 5-fluorouracil is then reacted with a protected sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) triflate (TMSOTf) or tin(IV) chloride (SnCl4).[8][9] The reaction is typically carried out in an anhydrous solvent like acetonitrile (B52724) or 1,2-dichloroethane at room temperature or with heating.[8][9]
-
Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is purified. Purification is commonly achieved through column chromatography on silica (B1680970) gel using a gradient of solvents, such as a mixture of hexanes and ethyl acetate, to isolate the desired N1-glycosylated product.[10][11]
Synthesis of Phosphoramidate (B1195095) Prodrugs
Phosphoramidate prodrugs, also known as ProTides, are designed to deliver the monophosphate form of the nucleoside analog into the cell, bypassing the often inefficient initial phosphorylation step.[5][12] This approach can significantly enhance the potency of the nucleoside analog.[13]
Experimental Protocol: One-Pot Synthesis of a 5-FU Phosphoramidate Prodrug
-
Reaction Setup: 5-Fluorouracil is reacted in a one-pot procedure with a suitable amino acid ester and a phosphorylating agent in an appropriate solvent.[2][13]
-
Confirmation and Purification: The reaction progress is monitored by thin-layer chromatography (TLC).[2][13] The final product is purified, and its structure is confirmed using techniques such as melting point determination, infrared spectroscopy, and elemental microanalysis.[2]
Anticancer Screening of 5-Fluorouracil Nucleoside Analogs
The evaluation of the anticancer activity of newly synthesized 5-FU nucleoside analogs is a critical step in the drug discovery process. A panel of in vitro assays is typically employed to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3][14]
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: The cells are then treated with various concentrations of the 5-FU nucleoside analog and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: The culture medium is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 500 and 600 nm.[14] The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.[15]
Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide (PI) Staining
The Annexin V/PI assay is a flow cytometry-based method used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[4][16] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16] Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.[16]
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment and Harvesting: Cells are treated with the test compound, and both adherent and floating cells are harvested.
-
Washing: The cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide.[4][10]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[1]
Cell Cycle Analysis
Flow cytometry can also be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17] This allows for the determination of whether a compound induces cell cycle arrest at a specific phase.
Experimental Protocol: Cell Cycle Analysis
-
Cell Fixation: Following drug treatment, cells are harvested and fixed in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.[18]
-
Staining: The fixed cells are then stained with a solution containing a DNA intercalating dye, such as propidium iodide, and RNase A to eliminate RNA-related signals.[17]
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer, and the percentage of cells in each phase of the cell cycle is determined.[18]
Quantitative Data: In Vitro Efficacy of 5-FU and its Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values for 5-FU and some of its nucleoside analogs against various cancer cell lines. These values provide a quantitative measure of the cytotoxic potential of these compounds.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| 5-Fluorouracil | MCF7 | Breast Cancer | 0.38 - 1.3 | 48 - 24 | |
| HCT116 | Colorectal Cancer | 2850 | 24 | [4] | |
| HT29 | Colorectal Cancer | 1590 | 24 | [4] | |
| SW620 | Colorectal Cancer | 4190 | 24 | [4] | |
| Capecitabine (B1668275) | 4T1 | Breast Cancer | 1700 | 48 | [4] |
| MCF7 | Breast Cancer | 921.1 - 1147.91 | 72 - 48 | ||
| SK-BR-3 | Breast Cancer | 679.51 | - | [17] | |
| Compound 2 | B16 | Melanoma | >50 | - | [1] |
| K562 | Leukemia | 32.4 | - | [1] | |
| CHO | Ovarian Cancer | 45.2 | - | [1] | |
| Compound 6 | B16 | Melanoma | >50 | - | [1] |
| K562 | Leukemia | 41.7 | - | [1] | |
| CHO | Ovarian Cancer | >50 | - | [1] |
Visualizing Mechanisms and Workflows
Signaling Pathway of 5-Fluorouracil
5-FU exerts its anticancer effects through multiple mechanisms. After intracellular conversion to its active metabolites, it primarily inhibits thymidylate synthase, leading to a depletion of thymidine (B127349) triphosphate and subsequent "thymineless death".[2] Its metabolites can also be incorporated into RNA and DNA, disrupting their normal function and leading to apoptosis.[1]
Caption: Intracellular activation and mechanisms of action of 5-Fluorouracil.
Experimental Workflow for Anticancer Screening
The following diagram illustrates a typical workflow for the in vitro screening of newly synthesized 5-FU nucleoside analogs.
Caption: A typical workflow for the in vitro anticancer screening of synthesized compounds.
References
- 1. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vitro anti-proliferative effect of capecitabine (Xeloda) combined with mocetinostat (MGCD0103) in 4T1 breast cancer cell line by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. SYNTHESIS OF PHOSPHORAMIDATE DERIVATIVES OF 5-FLUROURACIL AS A POSSIBLE PRODRUGS FOR TARGETING CANCER TISSUE | Al-Nahrain Journal of Science [anjs.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 17. rsc.org [rsc.org]
- 18. usa-journals.com [usa-journals.com]
An In-depth Technical Guide to the Mechanism of Action of 5-Fluorouracil Antimetabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluorouracil (B62378) (5-FU), a cornerstone of chemotherapy for various solid tumors, exerts its cytotoxic effects as an antimetabolite. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of 5-FU. It details the intracellular activation pathways, the dual mechanisms of cytotoxicity involving the inhibition of thymidylate synthase (TS) and the fraudulent incorporation into RNA and DNA, and the key factors contributing to drug resistance. This document is intended to serve as a detailed resource, incorporating quantitative data, explicit experimental protocols, and visual representations of the critical pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Since its synthesis in the 1950s, 5-fluorouracil (5-FU) has remained a pivotal therapeutic agent in the treatment of a spectrum of malignancies, including colorectal, breast, gastric, and pancreatic cancers. As a fluorinated analog of the pyrimidine (B1678525) uracil, 5-FU functions as an antimetabolite, interfering with essential biosynthetic pathways and leading to cell cycle arrest and apoptosis.[1] Its efficacy is rooted in its intracellular conversion to active metabolites that disrupt both DNA synthesis and RNA function. Understanding the intricate details of its mechanism of action is paramount for optimizing its therapeutic use, overcoming resistance, and developing novel combination therapies.
Metabolic Activation of 5-Fluorouracil
5-FU is a prodrug that must be anabolized to its active forms to exert its cytotoxic effects. Upon entering the cell, primarily through the same transport mechanisms as uracil, 5-FU is converted into three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).[2][3] The metabolic activation of 5-FU can proceed through several enzymatic pathways.
The primary routes of activation are:
-
Conversion to FUMP: 5-FU can be directly converted to fluorouridine monophosphate (FUMP) by orotate (B1227488) phosphoribosyltransferase (OPRT). Alternatively, it can be first converted to fluorouridine (FUR) by uridine (B1682114) phosphorylase (UP), and then to FUMP by uridine kinase (UK).[3] FUMP is subsequently phosphorylated to fluorouridine diphosphate (B83284) (FUDP), which can then be converted to the active metabolite FUTP.
-
Conversion to FdUMP: 5-FU can be converted to fluorodeoxyuridine (FUDR) by thymidine (B127349) phosphorylase (TP), which is then phosphorylated by thymidine kinase (TK) to form FdUMP.[4] FdUMP is the primary inhibitor of thymidylate synthase. FdUMP can be further phosphorylated to FdUDP and then FdUTP.
A significant portion, over 80%, of administered 5-FU is catabolized, primarily in the liver, by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) into inactive metabolites.[3] DPD is the rate-limiting enzyme in 5-FU catabolism, and its activity can significantly influence the drug's efficacy and toxicity.[5]
Core Mechanisms of Cytotoxicity
The anticancer effects of 5-FU are primarily mediated by two distinct mechanisms: the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA.
Inhibition of Thymidylate Synthase (TS)
The active metabolite FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[5] dTMP is an essential precursor for the synthesis of deoxythymidine triphosphate (dTTP), a necessary component of DNA replication and repair.
FdUMP, in the presence of the folate cofactor 5,10-methylenetetrahydrofolate (CH₂THF), forms a stable ternary covalent complex with TS.[3][6] This complex blocks the binding of the natural substrate, deoxyuridine monophosphate (dUMP), to the enzyme's active site, thereby inhibiting dTMP synthesis.[3][6] The resulting depletion of the intracellular dTTP pool leads to an imbalance of deoxynucleotides, which in turn causes DNA damage and triggers apoptosis.
Incorporation into RNA and DNA
The other active metabolites of 5-FU, FUTP and FdUTP, are incorporated into RNA and DNA, respectively, leading to cellular damage.
-
RNA Damage: FUTP is mistakenly recognized by RNA polymerases and incorporated into various RNA species in place of uridine triphosphate (UTP).[2] This incorporation disrupts RNA processing and function, including the maturation of ribosomal RNA (rRNA) and messenger RNA (mRNA), leading to errors in protein synthesis and ultimately triggering apoptosis.[7]
-
DNA Damage: FdUTP can be incorporated into DNA by DNA polymerases instead of dTTP.[2] The presence of fluorouracil in the DNA strand can lead to DNA fragmentation and instability. The DNA repair machinery may attempt to remove the fraudulent base, leading to single and double-strand breaks, which, if not properly repaired, can induce cell cycle arrest and apoptosis.[8]
Quantitative Data
IC50 Values of 5-Fluorouracil in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of 5-FU in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HCT116 | Colorectal Cancer | 0.877 | 72 | [9] |
| HCT116 | Colorectal Cancer | 11.3 | 72 | [6] |
| HT-29 | Colorectal Cancer | 11.25 | 120 | [6] |
| SW-480 | Colorectal Cancer | ~10-50 µg/ml | 48 | [10] |
| SW620 | Colon Cancer | 13 µg/ml (~100 µM) | 48 | [11] |
| HONE-1 | Nasopharyngeal Carcinoma | 1.32 | 72 | [9] |
| SQUU-B | Oral Squamous Cell Carcinoma | Varies (time-dependent) | 48-96 | [1] |
| MX-1 | Breast Cancer | 92.4 ± 3.7 | Not Specified | [12] |
| ESCC Cell Lines (Range) | Esophageal Squamous Cell Carcinoma | 1.00 - 39.81 | Not Specified | [13] |
Pharmacokinetic Parameters of 5-Fluorouracil in Humans
The clinical pharmacology of 5-FU is characterized by significant inter-patient variability. The following table presents key pharmacokinetic parameters.
| Parameter | Value | Administration | Reference |
| Elimination Half-life (t½) | 12.9 ± 7.3 min | i.v. bolus | [3] |
| Peak Plasma Concentration (Cmax) | 7.3-fold lower (1h vs 5min infusion) | i.v. infusion | [14] |
| Area Under the Curve (AUC) | 2.4-fold lower (1h vs 5min infusion) | i.v. infusion | [14] |
| Clearance | Influenced by age, liver function, DPD activity | Various | [15] |
| Oral Bioavailability | Erratic and variable | Oral | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 5-FU's mechanism of action.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 value of 5-FU.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
5-Fluorouracil (5-FU) stock solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Plate reader (absorbance at 490 nm or 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of 5-FU in complete medium. Remove the medium from the wells and add 100 µL of the 5-FU dilutions. Include a vehicle control (medium with the same concentration of solvent used for 5-FU, typically DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm or 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each 5-FU concentration relative to the vehicle control. Plot the percentage of viability against the log of the 5-FU concentration to determine the IC50 value.[10][17][18][19]
Thymidylate Synthase (TS) Activity Assay
This protocol measures the enzymatic activity of TS.
Materials:
-
Cell or tissue lysates
-
Bradford reagent for protein quantification
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10 mM β-mercaptoethanol)
-
[5-³H]-dUMP (substrate)
-
5,10-methylenetetrahydrofolate (CH₂THF) (cofactor)
-
Activated charcoal suspension
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Protein Extraction and Quantification: Prepare cell or tissue lysates. Determine the protein concentration of the lysates using the Bradford protein assay.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, CH₂THF, and the cell lysate.
-
Initiate Reaction: Start the reaction by adding [5-³H]-dUMP. Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding activated charcoal suspension, which binds to the unreacted [5-³H]-dUMP.
-
Separation: Centrifuge the samples to pellet the charcoal.
-
Measurement: Transfer the supernatant, containing the released ³H₂O, to a scintillation vial with scintillation fluid.
-
Quantification: Measure the radioactivity using a liquid scintillation counter. The amount of ³H₂O is proportional to the TS activity.[20][21][22]
Quantification of 5-FU Incorporation into RNA and DNA by LC-MS/MS
This protocol details the measurement of 5-FU metabolites within nucleic acids.
Materials:
-
Cells treated with 5-FU
-
RNA and DNA extraction kits
-
Enzymes for nucleic acid digestion (e.g., nuclease P1, alkaline phosphatase)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standards (e.g., stable isotope-labeled 5-FU metabolites)
Procedure:
-
Nucleic Acid Extraction: Isolate total RNA and DNA from 5-FU-treated cells using appropriate kits.
-
Enzymatic Digestion: Digest the purified RNA and DNA into individual nucleosides using a cocktail of enzymes.
-
Sample Preparation: Prepare the digested samples for LC-MS/MS analysis, which may include protein precipitation and dilution. Add internal standards.
-
LC-MS/MS Analysis: Inject the samples into the LC-MS/MS system. Use a suitable chromatographic column (e.g., a porous graphitic carbon column) to separate the nucleosides.[13] The mass spectrometer is set to detect and quantify the specific mass-to-charge ratios of the 5-FU-derived nucleosides (e.g., 5-fluorouridine (B13573) and 5-fluorodeoxyuridine).
-
Data Analysis: Quantify the amount of incorporated 5-FU by comparing the peak areas of the 5-FU nucleosides to those of the internal standards.[4]
Mechanisms of Resistance to 5-Fluorouracil
Resistance to 5-FU, either intrinsic or acquired, is a significant clinical challenge. The primary mechanisms of resistance include:
-
Increased Expression of Thymidylate Synthase: Overexpression of the TS protein is a common mechanism of resistance, as it requires higher concentrations of FdUMP to achieve effective inhibition.[5]
-
Altered DPD Activity: Increased activity of DPD leads to enhanced catabolism of 5-FU, reducing the amount of drug available for conversion to its active metabolites.[5]
-
Decreased Activity of Activating Enzymes: Reduced expression or mutations in the enzymes responsible for 5-FU anabolism (e.g., OPRT, UK, TK) can impair the conversion of 5-FU to its active forms.
-
Evasion of Apoptosis: Alterations in apoptotic pathways, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins, can render cancer cells resistant to 5-FU-induced cell death.[5]
-
Alterations in Drug Transport: Changes in the expression or function of drug transporters can affect the influx and efflux of 5-FU and its metabolites.
-
Activation of Survival Signaling Pathways: Upregulation of signaling pathways such as PI3K/Akt and NF-κB can promote cell survival and proliferation, counteracting the cytotoxic effects of 5-FU.[2]
Conclusion
5-Fluorouracil remains a vital tool in the armamentarium against cancer. Its efficacy is a direct result of its multifaceted mechanism of action, targeting both DNA synthesis and RNA function. A thorough understanding of its metabolic activation, cytotoxic effects, and the pathways leading to resistance is crucial for the rational design of more effective therapeutic strategies. This guide provides a detailed technical overview to aid researchers and clinicians in their efforts to optimize the use of this important antimetabolite and to develop novel approaches to overcome the challenge of drug resistance.
References
- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bradford Protein Assay [bio-protocol.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad.com [bio-rad.com]
- 8. The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacodynamic effects of 5-fluorouracil given as a one-hour intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of 5-fluorouracil administered orally, by rapid intravenous and by slow infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 22. Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Initial Biological Activity Screening of Novel 5-Fluorouracil (5-FU) Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction 5-Fluorouracil (B62378) (5-FU), a pyrimidine (B1678525) analog, has been a cornerstone of chemotherapy for solid tumors, particularly colorectal cancer, for decades.[1][2] Its mechanism of action involves the inhibition of thymidylate synthase (TS) and its incorporation into RNA and DNA, leading to cytotoxicity.[1][3][4] However, its clinical utility is often limited by severe side effects and the development of drug resistance. This has spurred the development of novel 5-FU derivatives designed to enhance efficacy, improve selectivity, and overcome resistance mechanisms.
This guide provides a comprehensive overview of the essential in-vitro assays and experimental workflows for the initial biological activity screening of these novel compounds. It details the methodologies for assessing cytotoxicity, apoptosis, and cell cycle arrest, and illustrates the key molecular pathways involved.
Core Mechanisms of 5-Fluorouracil
5-FU is a prodrug that requires intracellular conversion to several active metabolites to exert its cytotoxic effects.[1][5] The primary mechanisms are:
-
Thymidylate Synthase (TS) Inhibition: The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate (CH2THF).[1][4] This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, leading to "thymineless death".[3][4]
-
RNA Dysfunction: The metabolite fluorouridine triphosphate (FUTP) is incorporated into various RNA species.[3][4] This incorporation disrupts RNA processing, modification, and function, contributing significantly to 5-FU's cytotoxicity.[4][6]
-
DNA Damage: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, which triggers DNA damage response and repair pathways, ultimately leading to apoptosis.[1][4][7]
The metabolic activation and downstream cytotoxic pathways are illustrated below.
General Workflow for Initial Biological Screening
A tiered approach is recommended for screening novel 5-FU compounds. The process begins with a broad primary screen for cytotoxicity across relevant cancer cell lines to identify potent candidates. Promising compounds are then advanced to secondary, more complex assays to elucidate their specific mechanisms of action, such as their ability to induce apoptosis or cause cell cycle arrest.
Primary Screening: In-Vitro Cytotoxicity
The initial step is to determine the concentration-dependent cytotoxic effect of the novel compounds on cancer cells. The MTT assay is a widely used, reliable, and economical colorimetric method for this purpose.[8] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[9]
Experimental Protocol: MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for specific cell lines and compounds.[9][10]
-
Cell Plating: Seed cancer cells (e.g., HCT116, A549, MCF-7) into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[11][12] Incubate overnight (~18-24 hours) at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel 5-FU compounds and the parent 5-FU (as a positive control) in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell background control.[13]
-
Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, at 37°C and 5% CO₂.[14]
-
MTT Addition: Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][15] During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[9] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[9] A reference wavelength of >650 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Data Presentation: Cytotoxicity
Results should be presented in a clear, tabular format comparing the IC₅₀ values of the novel compounds against the parent 5-FU across different cell lines. A selectivity index (SI) can be calculated by comparing the IC₅₀ in a normal cell line (e.g., MRC-5, CCD112) to that in a cancer cell line.[11][16]
| Compound | Cell Line | Type | IC₅₀ (µM) ± SD | Selectivity Index (SI) vs. Normal Fibroblast |
| 5-FU (Control) | HCT116 | Colorectal Cancer | 4.8 ± 0.5 | 2.5 |
| A549 | Lung Cancer | 7.2 ± 0.9 | 1.7 | |
| Normal Fibroblast | Non-Cancerous | 12.1 ± 1.1 | - | |
| Novel Cpd A | HCT116 | Colorectal Cancer | 1.5 ± 0.2 | 10.3 |
| A549 | Lung Cancer | 2.9 ± 0.4 | 5.3 | |
| Normal Fibroblast | Non-Cancerous | 15.5 ± 1.8 | - | |
| Novel Cpd B | HCT116 | Colorectal Cancer | 9.3 ± 1.0 | 1.1 |
| A549 | Lung Cancer | 12.5 ± 1.4 | 0.8 | |
| Normal Fibroblast | Non-Cancerous | 10.2 ± 0.9 | - | |
| Table 1: Hypothetical cytotoxicity data for novel 5-FU compounds. Lower IC₅₀ values indicate higher potency. Higher SI values indicate greater selectivity for cancer cells. |
Secondary Screening: Mechanistic Assays
Compounds that demonstrate high potency and selectivity in the primary screen are further investigated to understand how they kill cancer cells.
A. Apoptosis Induction Assay
Apoptosis, or programmed cell death, is a desired outcome for anticancer therapies.[17][18] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to detect and quantify apoptosis.[19][20] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane during early apoptosis, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Cell Treatment: Seed cells in 6-well plates and treat with the novel compounds at their respective IC₅₀ concentrations for 24 or 48 hours. Include positive (e.g., 5-FU) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
| Compound (at IC₅₀) | Treatment Time (h) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | Total Apoptotic (%) |
| Vehicle Control | 24 | 95.1 ± 2.1 | 2.5 ± 0.4 | 2.4 ± 0.3 | 4.9 ± 0.7 |
| 5-FU | 24 | 60.3 ± 4.5 | 15.2 ± 1.8 | 24.5 ± 3.1 | 39.7 ± 4.9 |
| Novel Cpd A | 24 | 45.8 ± 3.9 | 28.9 ± 2.5 | 25.3 ± 2.8 | 54.2 ± 5.3 |
| Table 2: Hypothetical apoptosis induction data in HCT116 cells. A significant increase in the total apoptotic population indicates the compound's efficacy. |
B. Cell Cycle Analysis
Many chemotherapeutic agents, including 5-FU, exert their effects by disrupting the cell cycle.[21] Cell cycle analysis using PI staining and flow cytometry quantifies the proportion of cells in different phases (G0/G1, S, G2/M) based on their DNA content.[22][23] An accumulation of cells in a specific phase suggests cell cycle arrest.
-
Cell Treatment: Seed cells and treat with compounds at their IC₅₀ concentrations for a set period (e.g., 24 hours).
-
Cell Harvesting & Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at 4°C for at least 2 hours or overnight.[24]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[22][24]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content is measured by the intensity of PI fluorescence.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak can indicate apoptotic cells with fragmented DNA.[22]
| Compound (at IC₅₀) | Sub-G1 (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 3.1 ± 0.5 | 55.4 ± 3.1 | 30.2 ± 2.5 | 14.4 ± 1.9 |
| 5-FU | 8.9 ± 1.2 | 40.1 ± 2.8 | 45.5 ± 3.0 | 14.5 ± 2.1 |
| Novel Cpd A | 15.2 ± 1.8 | 35.5 ± 2.5 | 42.1 ± 2.9 | 22.4 ± 2.4 |
| Table 3: Hypothetical cell cycle distribution in HCT116 cells after 24h treatment. An accumulation of cells in the S phase suggests inhibition of DNA synthesis. |
Relevant Signaling Pathways
Understanding the molecular pathways affected by novel compounds provides deeper mechanistic insight. For 5-FU derivatives, the DNA damage response (DDR) and p53 signaling pathways are particularly relevant.[25]
DNA Damage Response and p53 Activation
Incorporation of 5-FU metabolites into DNA causes damage, which activates sensor proteins like ATM.[26][27] This initiates a signaling cascade that phosphorylates and activates the tumor suppressor protein p53.[1] Activated p53 can then transcriptionally upregulate target genes like p21 to induce cell cycle arrest or pro-apoptotic genes like Bax and PUMA to trigger apoptosis.[25][28] The status of p53 (wild-type or mutant) in cancer cells can significantly influence their sensitivity to 5-FU.[29][30][31]
Conclusion
The initial biological screening of novel 5-FU compounds requires a systematic, multi-assay approach. By progressing from broad cytotoxicity screening to more detailed mechanistic studies of apoptosis and cell cycle effects, researchers can efficiently identify promising lead candidates. This structured workflow, supported by robust data analysis and an understanding of the underlying molecular pathways, is crucial for advancing the development of next-generation fluoropyrimidine-based cancer therapies.
References
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorouracil - Wikipedia [en.wikipedia.org]
- 4. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Participation of DNA repair in the response to 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines [inis.iaea.org]
- 13. texaschildrens.org [texaschildrens.org]
- 14. noblelifesci.com [noblelifesci.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. unlocking-precision-in-cancer-drug-screening-the-power-of-cell-apoptosis-detection-kits [tsktbiotech.com]
- 19. researchgate.net [researchgate.net]
- 20. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 21. nanocellect.com [nanocellect.com]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 25. mdpi.com [mdpi.com]
- 26. DNA damage signaling in response to 5-fluorouracil in three colorectal cancer cell lines with different mismatch repair and TP53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. DNA damage signaling in response to 5-fluorouracil in three colorectal cancer cell lines with different mismatch repair and TP53 status. | Semantic Scholar [semanticscholar.org]
- 28. Targeting the p53 signaling pathway in cancer therapy - The promises, challenges, and perils - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Predicting response to cancer chemotherapy: the role of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(β-D-Xylofuranosyl)-5-fluorouracil: Structure, Chemical Properties, and Biological Potential
Disclaimer: Direct experimental data for 1-(β-D-Xylofuranosyl)-5-fluorouracil is not extensively available in public literature. This guide provides a comprehensive technical overview based on established principles of nucleoside chemistry, predictive analysis, and a comparative study of its constituent moieties: 5-fluorouracil (B62378) (5-FU) and xylofuranosyl nucleosides. The synthesis protocols, physicochemical properties, and biological activities described herein are based on established knowledge of structurally related compounds.
Introduction
Nucleoside analogs are a cornerstone of modern antiviral and anticancer chemotherapy. Structural modifications to the nucleobase or the sugar moiety can result in compounds with significant therapeutic potential. This guide focuses on the pyrimidine (B1678525) nucleoside analog, 1-(β-D-Xylofuranosyl)-5-fluorouracil. This molecule combines the well-established anticancer agent 5-fluorouracil with a β-D-xylofuranose sugar. The xylofuranose (B8766934) configuration, being an epimer of the naturally occurring ribofuranose, can confer unique conformational properties that may influence its interaction with cellular enzymes and its overall biological activity. This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and evaluation of this compound.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 1-(β-D-Xylofuranosyl)-5-fluorouracil consists of a 5-fluorouracil base linked to the anomeric carbon (C1') of a β-D-xylofuranose sugar via a N1-glycosidic bond.
IUPAC Name: 1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione
Molecular Formula: C₉H₁₁FN₂O₆
Molecular Weight: 278.19 g/mol
The following table summarizes the predicted physicochemical properties based on data from 5-fluorouracil and other xylofuranosyl nucleosides.
| Property | Predicted Value | Basis for Prediction |
| Melting Point | 270-290 °C (with decomposition) | Based on the high melting point of 5-fluorouracil (282-283 °C)[1]. |
| Solubility | Sparingly soluble in water; soluble in DMSO, DMF | 5-fluorouracil is sparingly soluble in water (12 g/L)[1][2]. The xylose moiety may slightly increase water solubility compared to 5-FU alone. |
| pKa | ~8.0 (N3-H), ~13.0 (N1-H) | Based on the known pKa values of 5-fluorouracil. |
| LogP | -1.0 to -2.0 | Xylofuranosyl nucleosides are generally polar, and the value is predicted to be lower (more hydrophilic) than 5-fluorouracil itself. |
| Hydrogen Bond Donors | 4 | Three hydroxyl (-OH) groups on the xylose ring and one imide (-NH) group on the uracil (B121893) ring. |
| Hydrogen Bond Acceptors | 7 | Two carbonyl oxygens, one fluorine, and one ring nitrogen on the uracil base, plus one ring oxygen and two hydroxyl oxygens on the xylose moiety. |
Synthesis Methodology
A plausible and widely used method for the synthesis of 1-(β-D-Xylofuranosyl)-5-fluorouracil is the Silyl-Hilbert-Johnson (Vorbrüggen) glycosylation.[3][4] This reaction involves the condensation of a silylated nucleobase with a protected sugar derivative in the presence of a Lewis acid catalyst.
Synthesis Workflow Diagram
Detailed Experimental Protocol (Hypothetical)
Step 1: Preparation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose (Protected Sugar) This protocol is adapted from established procedures for preparing sugar donors.[3][5]
-
D-xylose is first converted to its methyl xyloside, which is then benzoylated using benzoyl chloride in pyridine.
-
The resulting methyl 2,3,5-tri-O-benzoyl-D-xylofuranoside is then subjected to acetolysis (e.g., using acetic anhydride (B1165640) and sulfuric acid) to replace the anomeric methoxy (B1213986) group with an acetate (B1210297) group, yielding the activated sugar donor.
-
The product is purified by column chromatography on silica (B1680970) gel.
Step 2: Silylation of 5-Fluorouracil
-
5-Fluorouracil is suspended in an anhydrous aprotic solvent (e.g., acetonitrile (B52724) or 1,2-dichloroethane).
-
A silylating agent, such as a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylsilyl (B98337) chloride (TMSCl), is added. A catalytic amount of ammonium (B1175870) sulfate (B86663) can be used to accelerate the reaction.
-
The mixture is refluxed under an inert atmosphere (e.g., argon or nitrogen) until the solution becomes clear, indicating the formation of the 2,4-bis(trimethylsilyloxy)-5-fluoropyrimidine. The solvent is then removed under reduced pressure.
Step 3: Glycosylation Reaction
-
The prepared protected sugar and the dried silylated 5-fluorouracil are dissolved in an anhydrous aprotic solvent (e.g., acetonitrile).
-
The solution is cooled (e.g., to 0 °C), and a Lewis acid catalyst, such as stannic chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), is added dropwise.[5]
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
The reaction is quenched by pouring it into a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, 1-(2,3,5-tri-O-benzoyl-β-D-xylofuranosyl)-5-fluorouracil, is purified by silica gel column chromatography.
Step 4: Deprotection
-
The purified protected nucleoside is dissolved in anhydrous methanol (B129727).
-
A catalytic amount of sodium methoxide (B1231860) in methanol is added.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is neutralized with a weak acid (e.g., acetic acid) or an acidic ion-exchange resin (e.g., Dowex-50 H⁺ form).
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure. The final product, 1-(β-D-Xylofuranosyl)-5-fluorouracil, is purified by recrystallization or column chromatography.
Spectroscopic and Analytical Characterization
The structural confirmation and purity assessment of the synthesized compound would rely on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the detailed structure, including the stereochemistry of the glycosidic bond.[6]
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| H-6 | ~7.8 - 8.2 (d) | ~140 (d, JC-F) | The C-F coupling will be prominent in the ¹³C spectrum. The H-6 proton will show coupling to the fluorine atom.[7][8] |
| N1-H | ~11.5 - 12.0 (br s) | - | Exchangeable proton, may not be observed depending on conditions. |
| N3-H | ~10.5 - 11.0 (br s) | - | Exchangeable proton.[7] |
| H-1' | ~5.8 - 6.2 (d) | ~85 - 90 | Anomeric proton. A small J-coupling constant (1-3 Hz) would be consistent with a β-configuration. |
| H-2' | ~4.2 - 4.6 | ~75 - 80 | |
| H-3' | ~4.0 - 4.4 | ~70 - 75 | |
| H-4' | ~3.8 - 4.2 | ~80 - 85 | |
| H-5'a,b | ~3.5 - 3.8 | ~60 - 65 | |
| C-2 | - | ~150 | Carbonyl carbon. |
| C-4 | - | ~158 (d, JC-F) | Carbonyl carbon, showing coupling to fluorine. |
| C-5 | - | ~125 (d, JC-F) | Carbon directly attached to fluorine will show a large one-bond C-F coupling constant. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[9][10][11][12][13] Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[9][11][12]
-
Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: The ¹H spectrum will confirm the presence of sugar and base protons. The anomeric proton's coupling constant will help determine the β-configuration. The ¹⁹F NMR will show a single resonance for the fluorine atom.[14][15] 2D NMR experiments will be crucial for assigning all proton and carbon signals unambiguously.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 | O-H Stretching | Hydroxyl groups |
| 3200 - 3000 | N-H Stretching | Imide group |
| ~3050 | C-H Stretching (aromatic) | Pyrimidine ring |
| ~2900 | C-H Stretching (aliphatic) | Xylose ring |
| 1750 - 1650 | C=O Stretching | Carbonyl groups |
| ~1650 | C=C Stretching | Pyrimidine ring |
| 1280 - 1250 | C-F Stretching | Fluoro group[16][17] |
| 1100 - 1000 | C-O Stretching | Ether and alcohol |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[18] A background spectrum should be collected first and subtracted from the sample spectrum.[19]
-
Analysis: Compare the observed absorption bands with the predicted values to confirm the presence of key functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Ion Species |
| ESI+ (Electrospray) | 279.0650 | [M+H]⁺ |
| ESI+ | 301.0469 | [M+Na]⁺ |
| ESI- | 277.0492 | [M-H]⁻ |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.[20]
-
Data Acquisition: Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using an electrospray ionization (ESI) source. Acquire data in both positive and negative ion modes. An internal calibrant or "lock mass" may be used to ensure high mass accuracy.[21]
-
Analysis: The exact mass measurement of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) should be within 5 ppm of the calculated theoretical mass. Analysis of the fragmentation pattern (MS/MS) can further confirm the structure by showing characteristic losses of the sugar moiety.
Biological Activity and Mechanism of Action
The biological activity of 1-(β-D-Xylofuranosyl)-5-fluorouracil is predicted to be similar to that of 5-fluorouracil, acting as an antimetabolite to disrupt DNA and RNA synthesis, thereby inducing cytotoxicity in rapidly dividing cancer cells.[22][23][24][25]
Predicted Mechanism of Action
Once inside a cell, the compound is expected to be metabolized by cellular kinases into its active forms. The primary mechanisms of action are:
-
Inhibition of Thymidylate Synthase (TS): The compound can be converted to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, which blocks the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP).[23] The depletion of dTMP leads to a shortage of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication and repair, ultimately causing "thymineless death."[24]
-
Incorporation into RNA and DNA: The nucleoside can be phosphorylated to its triphosphate form, 5-fluorouridine (B13573) triphosphate (FUTP), and incorporated into RNA in place of UTP. This incorporation disrupts RNA processing, splicing, and function.[22][25] Similarly, conversion to 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can lead to its misincorporation into DNA, triggering DNA damage responses and apoptosis.[23]
Mechanism of Action Diagram
Potential Signaling Pathway Involvement
The cytotoxic effects of 5-FU and its analogs are known to trigger various cellular signaling pathways, primarily related to the DNA damage response (DDR) and apoptosis.
DNA Damage and p53 Activation Pathway
Incorporation of FdUTP into DNA or the stalling of replication forks due to dTTP depletion leads to DNA strand breaks. This damage activates sensor kinases like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate a cascade of downstream targets. A key target is the tumor suppressor protein p53.[23] Phosphorylation stabilizes and activates p53, allowing it to act as a transcription factor for pro-apoptotic genes like PUMA (p53 Upregulated Modulator of Apoptosis) and BAX (Bcl-2-associated X protein), ultimately leading to the intrinsic pathway of apoptosis.
Furthermore, studies have shown that 5-FU can induce apoptosis through a calcium-calmodulin-dependent pathway that is required for p53 activation.[26] This involves the entry of extracellular calcium, which, through calmodulin (CaM), leads to the phosphorylation of p53 at several serine residues, promoting apoptosis.[26]
Signaling Pathway Diagram
Experimental Protocols for Biological Evaluation
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[27]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare a series of dilutions of 1-(β-D-Xylofuranosyl)-5-fluorouracil in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells (e.g., DMSO diluted in medium) as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[27][28]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.[29] Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.[27]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[27][29]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control wells. Plot the cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).
Conclusion and Future Directions
1-(β-D-Xylofuranosyl)-5-fluorouracil is a novel nucleoside analog that merges the known anticancer properties of 5-fluorouracil with the unique structural characteristics of a xylofuranose sugar. While direct experimental data is scarce, this guide provides a comprehensive theoretical framework for its synthesis, properties, and potential biological activity based on established knowledge of related compounds. It is predicted to function as an antimetabolite, inhibiting DNA and RNA synthesis and inducing apoptosis in cancer cells.
Future research is imperative and should focus on:
-
Chemical Synthesis and Characterization: The development and optimization of a scalable synthesis protocol followed by comprehensive characterization using modern analytical techniques (NMR, MS, IR, and X-ray crystallography) to confirm its structure and purity.
-
In-depth Biological Evaluation: Systematic in vitro screening against a broad panel of cancer cell lines to determine its cytotoxic profile and to calculate its IC₅₀ values.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by this compound, including its metabolism, its interaction with thymidylate synthase, and its incorporation into nucleic acids.
-
In Vivo Studies: Evaluation of the compound's efficacy, pharmacokinetics, and toxicity in preclinical animal models of cancer.
The exploration of this and similar xylofuranosyl nucleosides may lead to the discovery of new therapeutic agents with improved efficacy and selectivity for cancer treatment.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. 5-FLOUROURACIL (5-FU) Synthesis, SAR, MCQ,Structure,Therapeutic Uses, Chemical Property - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. benchchem.com [benchchem.com]
- 4. sibran.ru [sibran.ru]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Fluorouracil(51-21-8) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. sites.bu.edu [sites.bu.edu]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. research.reading.ac.uk [research.reading.ac.uk]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 14. In vivo 19F NMR spectroscopy of the antimetabolite 5-fluorouracil and its analogues. An assessment of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Correlations between fluorine-19 nuclear magnetic resonance chemical shift and the secondary and tertiary structure of 5-fluorouracil-substituted tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 20. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 21. rsc.org [rsc.org]
- 22. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 24. Fluorouracil - Wikipedia [en.wikipedia.org]
- 25. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]
- 26. 5-Fluorouracil signaling through a calcium-calmodulin-dependent pathway is required for p53 activation and apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide on the Antitumor Potential of Modified 5-Fluorouracil Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antitumor potential of modified 5-fluorouracil (B62378) (5-FU) nucleosides. 5-Fluorouracil, a cornerstone in chemotherapy since its synthesis in 1957, is a pyrimidine (B1678525) analog used in the treatment of various solid tumors, including colorectal, breast, and gastric cancers.[1][2][3][4] However, its clinical application is often limited by a narrow therapeutic index, significant toxicity, and poor or erratic oral bioavailability.[3][4] To address these limitations, extensive research has focused on the development of modified 5-FU nucleosides and prodrugs.[3][4] These modifications are designed to enhance pharmacological and pharmacokinetic properties, such as increased bioactivity, improved tumor selectivity, greater metabolic stability, and reduced systemic toxicity.[3]
This guide details the mechanisms of action, summarizes quantitative antitumor activity, provides key experimental protocols, and visualizes the associated cellular pathways to serve as a resource for ongoing research and development in this critical area of oncology.
Core Mechanism of Action: 5-Fluorouracil and its Metabolites
5-FU itself is a prodrug that must be converted intracellularly into three active metabolites to exert its cytotoxic effects: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).[2][4] The antitumor activity of 5-FU stems from a dual approach: the inhibition of an essential enzyme for DNA synthesis and the disruption of nucleic acid integrity through misincorporation.[2]
The primary mechanisms are:
-
Inhibition of Thymidylate Synthase (TS): The active metabolite FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the folate cofactor 5,10-methylenetetrahydrofolate.[2][4][5] This complex blocks the enzyme's normal function, which is to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[1][2] The resulting depletion of dTMP and its triphosphate form, dTTP, is a critical precursor for DNA replication and repair, leading to what is often termed "thymineless death" in rapidly dividing cancer cells.[5][6]
-
RNA-Directed Effects: 5-FU can be converted to fluorouridine triphosphate (FUTP), which is then mistakenly incorporated into RNA by RNA polymerases in place of uridine (B1682114) triphosphate (UTP).[2][5] This incorporation disrupts RNA processing, including pre-rRNA maturation and the splicing of pre-mRNA, and can interfere with protein synthesis, contributing significantly to 5-FU's cytotoxicity.[1][5]
-
DNA-Directed Effects: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be misincorporated into DNA in place of thymidine (B127349) triphosphate (dTTP).[2][5] This event leads to DNA damage and instability, further contributing to cell death.[1]
The metabolic activation and primary cytotoxic pathways of 5-FU are illustrated in the diagram below.
Caption: Metabolic activation and mechanisms of action of 5-Fluorouracil (5-FU).
Modified 5-FU Nucleosides and Prodrugs: Strategies for Enhancement
To circumvent the limitations of systemic 5-FU administration, several prodrugs have been developed. These are inactive compounds that are converted to the active 5-FU in vivo, often with improved oral bioavailability and tumor selectivity.[4]
Key examples of clinically used 5-FU prodrugs include:
-
Capecitabine (Xeloda): An oral fluoropyrimidine carbamate (B1207046) that is absorbed intact and undergoes a three-step enzymatic conversion to 5-FU.[7] The final conversion step is catalyzed by thymidine phosphorylase (TP), an enzyme that is often found at higher concentrations in tumor tissues, leading to more selective generation of 5-FU at the tumor site.[4]
-
Tegafur (B1684496): A prodrug that is gradually converted to 5-FU in the body, primarily by the cytochrome P450 enzyme CYP2A6 in the liver.[7] It is often co-administered with modulators to enhance its efficacy and reduce toxicity. For example, UFT combines tegafur with uracil (B121893) to inhibit dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism.[8] S-1 is another combination product containing tegafur, gimeracil (B1684388) (a DPD inhibitor), and oteracil (which inhibits 5-FU phosphorylation in the gut to reduce gastrointestinal toxicity).[8]
-
Doxifluridine (5'-DFUR): A second-generation nucleoside prodrug that is activated to 5-FU by thymidine phosphorylase or pyrimidine-nucleoside phosphorylase, enzymes that are more active in tumor tissues.[7][9]
Other modifications involve creating novel derivatives, such as acyclonucleosides, to improve safety margins.[10] For instance, 5-fluoro-1-[(2-hydroxyethoxy)methyl]uracil was synthesized to have fewer side effects while retaining antitumor activity.[10]
Quantitative Data on Antitumor Activity
The cytotoxic potential of modified 5-FU nucleosides is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The tables below summarize representative data from the literature.
Table 1: In Vitro Cytotoxicity (IC50) of Modified 5-FU Nucleosides
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 5-fluoro-1-[(2-hydroxyethoxy)methyl]uracil | L1210 (Mouse Leukemia) | 17 | 5-FU | 1 | [10] |
| Compound 2c (5-FU derivative) | A549 (Human Lung Cancer) | < 100 (approx. 40% viability at 100 µM) | 5-FU | > 100 | [11] |
| Compound 3a (5-FU derivative) | A549 (Human Lung Cancer) | < 100 (approx. 40% viability at 100 µM) | 5-FU | > 100 | [11] |
| 2-butoxy-4-chloro-5-fluoropyrimidine (5) | A549 (Human Lung Cancer) | 0.10 | - | - | [12][13] |
| 2-butoxy-4-chloro-5-fluoropyrimidine (5) | HL-60 (Human Leukemia) | 1.66 | - | - | [12][13] |
| 2-butoxy-4-chloro-5-fluoropyrimidine (5) | MCF-7 (Human Breast Cancer) | 0.59 | - | - | [12][13] |
| P(G/AAc)/5-FU nanogel | HCT-116 (Human Colon Cancer) | 35.22 µg/ml | 5-FU | 19.64 µg/ml | [14] |
Note: IC50 values can vary significantly based on experimental conditions, such as cell line, exposure time, and the specific assay used.
Table 2: In Vivo Antitumor Efficacy of Modified 5-FU Nucleosides
| Compound/Treatment | Animal Model | Effect | Source |
| 5-fluoro-1-[(2-hydroxyethoxy)methyl]uracil | P388 Leukemic Mice | 75% increase in survival vs. control (at 240-400 mg/kg) | [10] |
| Ro 09-1390 (Prodrug of 5'-DFUR) | Lewis Lung Carcinoma (Mice) | Similar tumor growth inhibition as 5'-DFUR but with less intestinal toxicity, allowing for higher doses and longer survival. | [9] |
| 5-FU + 2'-deoxyinosine (B131508) (d-Ino) | SW620 Xenografts (Mice) | Significantly reduced tumor growth by 57% compared to 5-FU alone, which had little effect. | [15] |
| LinkCD/5-FC Treatment | C26 Colon Adenocarcinoma (Mice) | Significant tumor size reduction and increased survival compared to controls. | [16] |
Experimental Protocols
This section details generalized methodologies for the synthesis and evaluation of modified 5-FU nucleosides.
Synthesis of Modified 5-FU Nucleosides (General Protocol)
The synthesis of novel 5-FU nucleoside analogs often involves the condensation of a modified pyrimidine base with a sugar moiety. A common strategy is the convergent approach, where the fluorinated base and the sugar are prepared separately and then coupled.[17]
Example: Synthesis of an Acyclonucleoside Derivative [10]
-
Silylation of 5-FU: 5-Fluorouracil is reacted with a silylating agent (e.g., hexamethyldisilazane) to protect the hydroxyl groups and increase its reactivity, forming a silylated intermediate like 5-fluoro-2,4-bis[(trimethylsilyl)oxy]pyrimidine.
-
Preparation of the Side Chain: The desired acyclic side chain, for example, 2-acetoxyethyl acetoxymethyl ether, is prepared.
-
Condensation Reaction: The silylated 5-FU is condensed with the acyclic side chain in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl4), in an appropriate solvent. This reaction couples the side chain to the N1 position of the pyrimidine ring.
-
Deprotection: The protecting groups (e.g., acetate (B1210297) esters) on the side chain are removed, typically by hydrolysis with a base like sodium methoxide (B1231860) (NaOMe), to yield the final acyclonucleoside derivative.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[18]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., modified 5-FU nucleoside) and a reference drug (e.g., 5-FU). Vehicle-only (e.g., DMSO) and untreated wells serve as controls.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT solution (e.g., 10-20 µL of 5 mg/mL solution) is added to each well. The plate is incubated for an additional 3-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., 100 µL of DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
In Vivo Antitumor Activity: Xenograft Mouse Model
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer agents.[4][15]
Protocol: [4]
-
Animal Acclimatization: Immunocompromised mice (e.g., nude or SCID mice) are acclimatized to the laboratory environment.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Grouping: Mice are randomly assigned to different treatment groups: vehicle control, reference drug (5-FU), and one or more doses of the test compound.
-
Treatment Administration: The compounds are administered according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Tumor size is measured regularly (e.g., 2-3 times per week) with calipers. Body weight and general health of the animals are also monitored to assess toxicity. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specific duration.
-
Data Analysis: Mean tumor volumes for each group are plotted over time. The tumor growth inhibition (TGI) percentage is calculated. Statistical analyses are performed to determine the significance of differences between treatment groups. Survival analysis may also be conducted.
Caption: Workflow for an in vivo tumor xenograft study.
Signaling Pathways and Resistance
The cellular response to 5-FU is complex and involves the modulation of numerous signaling pathways. Resistance to 5-FU, a significant clinical challenge, can arise from the activation of specific pathways that promote cell survival and proliferation.[20]
Key signaling pathways implicated in 5-FU's mechanism and resistance include:
-
p53 Activation: DNA damage and nucleotide pool imbalances caused by 5-FU can activate the p53 tumor suppressor pathway, leading to cell cycle arrest or apoptosis.[1][2]
-
NF-κB Pathway: The NF-κB signaling pathway can be modulated by 5-FU. In some contexts, 5-FU may inhibit NF-κB activation, which can contribute to its anti-inflammatory and antitumor effects.[1] However, activation of NF-κB is also a known mechanism of chemotherapy resistance.[20][21]
-
PI3K/Akt Pathway: This is a crucial survival pathway. Inhibition of the PI3K/Akt pathway has been shown to enhance the chemosensitivity of cancer cells to 5-FU by promoting apoptosis.[1]
-
Wnt, Notch, and Hedgehog Pathways: Aberrant activation of these developmental pathways is a hallmark of many cancers and has been linked to drug resistance against 5-FU.[20][21]
References
- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. droracle.ai [droracle.ai]
- 6. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Enhanced Tumor Selectivity of 5-Fluorouracil Using a Reactive Oxygen Species-Activated Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Comparative antitumor activity and intestinal toxicity of 5'-deoxy-5-fluorouridine and its prodrug trimethoxybenzoyl-5'-deoxy-5-fluorocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antitumor activity of an acyclonucleoside derivative of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines [inis.iaea.org]
- 13. [PDF] Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines | Semantic Scholar [semanticscholar.org]
- 14. Antitumor activity of 5-fluorouracil polymeric nanogel synthesized by gamma radiation on a rat model of colon carcinoma: a proposed mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Anti-Tumor Therapy Mediated by 5-Fluorocytosine and a Recombinant Fusion Protein Containing TSG-6 Hyaluronan Binding Domain and Yeast Cytosine Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has positioned pyrimidine (B1678525) and its analogs at the forefront of medicinal chemistry. This technical guide delves into the core aspects of the discovery and synthesis of novel pyrimidine derivatives, offering a comprehensive overview of their biological evaluation, mechanisms of action, and therapeutic potential. Pyrimidine-based compounds have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, kinase inhibitory, and antimicrobial effects, making them a privileged scaffold in modern drug design.[1][2][3] This document provides detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to empower researchers in their quest for next-generation therapeutics.
I. Synthesis of Novel Pyrimidine Analogs: Building the Core
The versatility of the pyrimidine scaffold stems from the numerous synthetic routes available for its construction and functionalization. Classical methods, such as the Biginelli reaction, continue to be a cornerstone for the synthesis of dihydropyrimidines, while modern cross-coupling reactions, like the Suzuki-Miyaura coupling, have revolutionized the introduction of diverse substituents, enabling fine-tuning of pharmacological properties.
A. The Biginelli Reaction: A Classic Three-Component Condensation
The Biginelli reaction is a one-pot synthesis involving an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) under acidic conditions to produce dihydropyrimidinones. This reaction offers a straightforward and efficient method for creating a diverse library of pyrimidine analogs.
Experimental Protocol: Synthesis of Dihydropyrimidinone Derivatives
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), and urea or thiourea (B124793) (1.5 mmol) in ethanol (B145695) (10 mL).
-
Catalyst Addition: Add a catalytic amount of a Lewis or Brønsted acid (e.g., HCl, p-toluenesulfonic acid).
-
Reaction Conditions: Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. If not, the solvent is evaporated under reduced pressure, and the residue is purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.
B. Suzuki-Miyaura Cross-Coupling: Functionalization of the Pyrimidine Core
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl substituents onto a pre-functionalized pyrimidine core (typically a halopyrimidine).
Experimental Protocol: Suzuki-Miyaura Coupling of a Chloropyrimidine
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the chloropyrimidine derivative (1 mmol), the boronic acid or ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 mmol).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (B28343) and water or 1,4-dioxane (B91453) and water.
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C for 6-24 hours, with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
II. Biological Evaluation: Unveiling Therapeutic Potential
A rigorous biological evaluation is crucial to determine the therapeutic potential of newly synthesized pyrimidine analogs. This typically involves a cascade of in vitro and in vivo assays to assess their cytotoxic, kinase inhibitory, and antimicrobial activities.
A. In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is one of the most widely used methods for screening the cytotoxic potential of novel compounds against cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine analogs (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
B. Kinase Inhibition Assays
Many pyrimidine analogs exert their anticancer effects by inhibiting specific protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Assay Setup: In a 384-well plate, add the purified kinase enzyme, a specific peptide substrate, and ATP.
-
Inhibitor Addition: Add the pyrimidine analogs at various concentrations. Include a no-inhibitor control and a known kinase inhibitor as a positive control.
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
ATP Detection: Add a luciferase-based ATP detection reagent. The amount of light produced is inversely proportional to the kinase activity (as ATP is consumed during the reaction).
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 or Ki value.
C. In Vivo Anticancer Efficacy: Xenograft Models
Promising compounds from in vitro assays are further evaluated in vivo using animal models, most commonly xenograft models where human cancer cells are implanted into immunocompromised mice.
Experimental Protocol: Human Tumor Xenograft Model
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the pyrimidine analog (dissolved in a suitable vehicle) to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) percentage and assess the statistical significance of the results.
III. Quantitative Data Presentation
The following tables summarize the quantitative data for representative novel pyrimidine analogs, showcasing their potential as anticancer agents and kinase inhibitors.
Table 1: In Vitro Cytotoxicity of Novel Pyrimidine Analogs Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| PYR-1 | A549 (Lung) | 5.98 | [4] |
| HT-29 (Colon) | 8.21 | [4] | |
| MCF-7 (Breast) | 12.5 | [4] | |
| PYR-2 | HCT116 (Colon) | 0.0372 | [5] |
| DU145 (Prostate) | 0.0948 | [5] | |
| PYR-3 | HepG2 (Liver) | 11.94 | [6] |
| A549 (Lung) | 9.19 | [6] | |
| 8c | MT330 (Glioblastoma) | 0.00209 | [1] |
| Compound 5 | Caco-2 (Colon) | 76.92 | [7] |
| A549 (Lung) | 148 | [7] | |
| Compound 7 | Hela (Cervical) | 73.08 | [7] |
| A549 (Lung) | 17.50 | [7] |
Table 2: Kinase Inhibitory Activity of Novel Pyrimidine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| PYR-4 | EGFR (T790M) | 49 | [8] |
| HER2 | 81 | [8] | |
| PYR-5 | VEGFR-2 | 7.60 (µM) | [9] |
| Compound 13 | Aurora A | <100 | [10] |
| Compound 25 | Aurora A | <100 | [10] |
| Compound 72 | FAK | 27.4 | [8] |
Table 3: In Vivo Antitumor Efficacy of a Novel Pyrimidine Analog
| Compound ID | Animal Model | Cancer Cell Line | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| 8c | Nude Mouse Xenograft | MT330 (Glioblastoma) | 5 mg/kg, i.p., twice weekly | 66 | [1] |
| Compound 25 | Nude Mouse Xenograft | NCI-H446 (SCLC) | Not specified | >80 | [10] |
IV. Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyrimidine analogs are often attributed to their ability to modulate key signaling pathways that are dysregulated in diseases like cancer. Understanding these pathways is crucial for rational drug design and for identifying potential biomarkers of response.
A. EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and migration.[11][12][13] Mutations and overexpression of EGFR are common in many cancers, making it a prime therapeutic target.[11] Pyrimidine-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. ClinPGx [clinpgx.org]
The Evolving Landscape of Cancer Therapy: A Technical Guide to the Therapeutic Potential of 5-Fluorouracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorouracil (B62378) (5-FU) has long been a cornerstone of chemotherapy for a multitude of solid tumors. However, its clinical utility is often hampered by a narrow therapeutic index and the development of resistance. This has spurred the development of a diverse array of 5-FU derivatives, engineered to enhance efficacy, improve oral bioavailability, and mitigate toxicity. This technical guide provides an in-depth exploration of the therapeutic potential of these derivatives, focusing on their core mechanisms, quantitative pharmacological data, and the experimental methodologies crucial for their evaluation.
Core Mechanisms of Action of 5-Fluorouracil and Its Derivatives
5-Fluorouracil exerts its cytotoxic effects through two primary mechanisms following its intracellular conversion into active metabolites.[1][2][3] Its derivatives, often prodrugs, are designed to generate 5-FU or its active metabolites more effectively or selectively at the tumor site.[4][5]
The main mechanisms are:
-
Inhibition of Thymidylate Synthase (TS): The 5-FU metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate.[1][6] This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.[3]
-
Incorporation into RNA and DNA: The 5-FU metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively.[1][2] Incorporation into RNA disrupts RNA processing and function, while incorporation into DNA leads to DNA damage and apoptosis.[2][3]
Key 5-Fluorouracil Derivatives in Clinical Use
Several 5-FU derivatives have gained regulatory approval and are integral to current cancer treatment regimens.
Capecitabine (B1668275)
Capecitabine is an orally administered prodrug of 5-FU that undergoes a three-step enzymatic conversion to the active drug.[4][5] The final conversion step is catalyzed by thymidine (B127349) phosphorylase, an enzyme that is often found in higher concentrations in tumor tissues, leading to a degree of tumor-selective activation.[4][7]
Tegafur-Uracil (B1207778) (UFT)
UFT is an oral combination of tegafur, a 5-FU prodrug, and uracil (B121893) in a 4:1 molar ratio.[8] Tegafur is gradually converted to 5-FU in the liver.[9] Uracil competitively inhibits dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism, thereby increasing the bioavailability and prolonging the half-life of 5-FU.[8][10]
Trifluridine (B1683248)/Tipiracil (B1663634) (Lonsurf®)
This combination product consists of trifluridine, a thymidine-based nucleoside analog, and tipiracil, a thymidine phosphorylase inhibitor.[11][12] Trifluridine is incorporated into DNA, leading to DNA dysfunction.[11] Tipiracil prevents the degradation of trifluridine by thymidine phosphorylase, thus increasing its systemic exposure.[11][13]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for 5-FU and its prominent derivatives.
Table 1: In Vitro Cytotoxicity (IC50) of 5-Fluorouracil and Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 5-Fluorouracil | A431 | Skin Carcinoma | 47.02 ± 0.65[9] |
| HT29 | Colorectal Adenocarcinoma | 85.37 ± 1.81[9] | |
| HeLa | Cervical Cancer | 43.34 ± 2.77[9] | |
| MCF-7 | Breast Cancer | 1.71[14] | |
| A549 | Lung Carcinoma | 10.32[14] | |
| Caco-2 | Colorectal Adenocarcinoma | 20.22[14] | |
| 5-FA-tHBcAg VLNP | A431 | Skin Carcinoma | 3.26 ± 0.29[9] |
| HT29 | Colorectal Adenocarcinoma | 71.96 ± 1.97[9] | |
| HeLa | Cervical Cancer | 36.94 ± 2.52[9] | |
| U-359 (Uracil Analog) | MCF-7 | Breast Cancer | 3.8[15] |
Table 2: Pharmacokinetic Parameters of 5-Fluorouracil Derivatives
| Drug | Dose | Cmax | Tmax (hours) | AUC |
| Capecitabine | 1250 mg/m² | 3-4 mg/L[4][11] | 2[4][11] | 0.461-0.698 mg·h/L (for 5-FU)[4][11] |
| 1265 mg/m²/day | 5.2 ± 1.3 µg/mL[1][16] | 1 ± 0.25[1][16] | 28 ± 10 µg·h/mL[1][16] | |
| Tegafur-Uracil (UFT) | 300 mg/m²/day (tid) | - | - | - |
| 300 mg/m²/day (bid) | - | - | 1.8-fold higher 5-FU AUC vs tid[17] | |
| Trifluridine/Tipiracil | 35 mg/m² | 3019.5 ng/mL (Day 1)[18] | 2[19] | 7796.6 ng/mL·h (Day 1)[18] |
| 3693.1 ng/mL (Day 12)[18] | 18,181.3 ng/mL·h (Day 12)[18] |
Table 3: Clinical Efficacy of 5-Fluorouracil Derivatives in Clinical Trials
| Drug/Regimen | Cancer Type | Metric | Value |
| Capecitabine | Metastatic Colorectal Cancer | Progression-Free Survival (PFS) | Significantly prolonged vs 5-FU (WMD = 1.24)[5] |
| Stage III Colon Cancer (adjuvant) | 5-Year Overall Survival (OS) | 83.2% (6 months) vs 87.6% (12 months)[20] | |
| 5-Year Disease-Free Survival (DFS) | 65.3% (6 months) vs 68.7% (12 months)[20] | ||
| Tegafur-Uracil (UFT) | Metastatic Gastric Cancer | Median OS | 14.2 months[21] |
| Median PFS | 3.2 months[21] | ||
| Adjuvant Gastric Cancer | 5-Year OS | Significant improvement vs surgery alone (OR 0.70)[12] | |
| Trifluridine/Tipiracil + Bevacizumab | Refractory Metastatic Colorectal Cancer | Median OS | 10.8 months vs 7.5 months (FTD/TPI alone)[22] |
| Median PFS | 5.6 months vs 2.4 months (FTD/TPI alone)[22] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the therapeutic potential of 5-FU derivatives.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the ability of a compound to inhibit cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
5-FU derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate and incubate for 24 hours.[8]
-
Drug Treatment: Prepare serial dilutions of the 5-FU derivative. Replace the medium with 100 µL of the drug dilutions and incubate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Thymidylate Synthase (TS) Inhibition Assay (Tritium Release Assay)
This assay measures the direct inhibition of TS enzyme activity.
Materials:
-
Purified TS enzyme or cell lysate
-
[5-³H]dUMP (radiolabeled substrate)
-
5,10-methylenetetrahydrofolate (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Activated charcoal suspension
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, enzyme source, and the 5-FU derivative at various concentrations.
-
Initiate Reaction: Add [5-³H]dUMP and the cofactor to start the reaction and incubate at 37°C.[6]
-
Stop Reaction: Terminate the reaction by adding acid (e.g., perchloric acid).
-
Separate Product: Add activated charcoal to bind unreacted [5-³H]dUMP. Centrifuge to pellet the charcoal.[6]
-
Measure Radioactivity: Transfer the supernatant containing the released tritiated water ([³H]H₂O) to a scintillation vial with scintillation fluid.
-
Quantification: Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to TS activity.[6]
Cell Cycle Analysis (Flow Cytometry)
This protocol determines the effect of a compound on cell cycle progression.
Materials:
-
Cancer cells treated with the 5-FU derivative
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest treated and control cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice or at -20°C.[23]
-
Staining: Centrifuge the fixed cells, decant the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark.[23]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content of individual cells.
-
Data Interpretation: The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells after treatment and wash with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Quadrant Analysis:
-
Lower-left quadrant (Annexin V-/PI-): Live cells
-
Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V-/PI+): Necrotic cells
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of 5-FU derivatives is crucial for understanding their therapeutic potential.
Caption: Metabolism and mechanism of action of 5-FU and its prodrugs.
Caption: Experimental workflow for an MTT-based cytotoxicity assay.
Conclusion and Future Directions
The development of 5-fluorouracil derivatives has significantly advanced the treatment of various cancers by offering improved therapeutic profiles over the parent drug. The strategic design of prodrugs like capecitabine and combination therapies such as tegafur-uracil and trifluridine/tipiracil has led to enhanced efficacy, better tolerability, and more convenient oral administration.
Future research will likely focus on several key areas:
-
Novel Prodrug Design: The synthesis of new 5-FU derivatives with even greater tumor selectivity and reduced off-target toxicity remains a priority.
-
Targeted Delivery Systems: The use of nanotechnology and antibody-drug conjugates to deliver 5-FU or its derivatives specifically to cancer cells holds immense promise for further improving the therapeutic index.
-
Combination Therapies: Exploring novel combinations of 5-FU derivatives with targeted therapies, immunotherapies, and other chemotherapeutic agents will be crucial to overcoming resistance and improving patient outcomes.
-
Pharmacogenomics: Identifying predictive biomarkers to personalize the use of 5-FU derivatives based on an individual patient's genetic makeup will be essential for optimizing treatment strategies.
The continued exploration of 5-fluorouracil derivatives, guided by robust preclinical and clinical evaluation, will undoubtedly pave the way for more effective and less toxic cancer therapies.
References
- 1. Clinical pharmacokinetics of capecitabine and its metabolites in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I and pharmacokinetic study of tegafur-uracil/leucovorin combined with 5-fluorouracil/leucovorin and irinotecan in patients with advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Clinical pharmacokinetics of capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capecitabine-based chemotherapy for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. A phase 1 study of the pharmacokinetics of nucleoside analog trifluridine and thymidine phosphorylase inhibitor tipiracil (components of TAS-102) vs trifluridine alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. A clinical pharmacokinetic analysis of tegafur-uracil (UFT) plus leucovorin given in a new twice-daily oral administration schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics, Safety, and Preliminary Efficacy of Oral Trifluridine/Tipiracil in Chinese Patients with Solid Tumors: A Phase 1b, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
- 20. researchgate.net [researchgate.net]
- 21. Maintenance treatment of Uracil and Tegafur (UFT) in responders following first-line fluorouracil-based chemotherapy in metastatic gastric cancer: a randomized phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Trifluridine-Tipiracil and Bevacizumab in Refractory Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Understanding the role of the sugar moiety in nucleoside analog activity
An in-depth guide for researchers, scientists, and drug development professionals on the critical role the sugar moiety plays in the activity of nucleoside analogs.
Introduction: The Central Role of the Sugar Moiety
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. These molecules are synthetic mimics of natural nucleosides, the building blocks of DNA and RNA. Their therapeutic effect hinges on their ability to be recognized and metabolized by cellular or viral enzymes, ultimately disrupting nucleic acid synthesis. A nucleoside consists of a nucleobase linked to a sugar, typically ribose or deoxyribose. While the nucleobase determines the base-pairing properties, the sugar moiety is arguably the most critical determinant of a nucleoside analog's biological activity. It governs substrate specificity for kinases and polymerases, dictates the mechanism of action (e.g., chain termination), and influences the compound's stability, toxicity, and pharmacokinetic profile. Even minor modifications to the sugar ring can profoundly alter a compound's therapeutic potential.[1] This guide explores the intricate relationship between the sugar moiety's structure and the biological activity of nucleoside analogs.
The General Mechanism of Action: A Journey of Activation
For most nucleoside analogs to exert their effect, they must be converted into their active triphosphate form within the cell. This bioactivation is a sequential phosphorylation process, and the sugar moiety is intimately involved at each step.
-
Cellular Uptake : The analog first enters the cell via nucleoside transporters.
-
First Phosphorylation : The analog is converted to its 5'-monophosphate form. This is often the rate-limiting step and a key determinant of selectivity. For many anti-herpesvirus drugs like acyclovir (B1169), this step is catalyzed by a viral-specific thymidine (B127349) kinase, concentrating the active drug only in infected cells.[2][3][4][5]
-
Second and Third Phosphorylations : Cellular kinases then convert the monophosphate to the diphosphate (B83284) and finally to the active 5'-triphosphate (NA-TP).[6]
-
Target Inhibition : The NA-TP competes with natural deoxynucleotide or nucleotide triphosphates (dNTPs or NTPs) for incorporation into the growing viral DNA or RNA strand by a viral polymerase.[6][7]
-
Chain Termination : Upon incorporation, the analog can halt further nucleic acid elongation. This is the primary mechanism for many analogs that lack a 3'-hydroxyl group, which is essential for forming the next phosphodiester bond.[2][8]
Key Modifications of the Sugar Moiety and Their Impact
Structural modifications to the sugar ring are a primary strategy in nucleoside analog design to enhance efficacy, selectivity, and stability.
Acyclic and Carbocyclic Nucleosides: Breaking and Remaking the Ring
-
Acyclic Nucleosides : These analogs lack a complete furanose ring. Acyclovir is a classic example where the sugar is replaced by an acyclic side chain.[9] This modification makes it a poor substrate for most cellular kinases but an excellent one for herpesvirus-specific thymidine kinase, leading to high selectivity and low toxicity.[2][4] Its active triphosphate form lacks the 3'-OH group, making it an obligate chain terminator.[2][3]
-
Carbocyclic Nucleosides : In these analogs, the furanose ring's oxygen is replaced by a methylene (B1212753) (-CH2-) group.[10][11] This substitution creates a chemically and metabolically stable molecule, as the N-glycosidic bond is no longer susceptible to cleavage by phosphorylases.[10][12] Abacavir, an anti-HIV agent, is a prominent example. These compounds are recognized by cellular kinases and, after conversion to their triphosphate form, act as competitive inhibitors and chain terminators of viral polymerases.[13]
Stereochemistry: The L-Nucleoside Revolution
Naturally occurring nucleosides are in the D-configuration. The discovery that L-nucleosides (the enantiomers of natural nucleosides) possess potent antiviral activity was a major breakthrough.[14][15] Lamivudine (3TC) and Emtricitabine (FTC) are highly successful L-nucleosides used to treat HIV and HBV.[14][16] Viral polymerases, particularly reverse transcriptases, can accommodate these unnatural isomers, while mammalian DNA polymerases are more discriminatory.[17][18] This difference in recognition contributes to their favorable safety profile, as they are less likely to be incorporated into host DNA and are often associated with lower mitochondrial toxicity.[16][17]
Modifications at the 2' and 3' Positions
-
2'-Modifications : Adding substituents at the 2'-position significantly influences sugar pucker, which in turn affects how the analog is recognized by enzymes.
-
2'-C-Methyl : The addition of a methyl group at the 2'-C position is a key feature of Sofosbuvir, a potent anti-HCV agent.[19][20] This bulky group creates a steric clash within the active site of the viral RNA polymerase after its incorporation, preventing the entry of the next nucleotide and thus terminating the chain.[20]
-
2'-Fluoro : Substitution with fluorine at the 2' position can enhance antiviral activity.[21] However, the effect is highly dependent on the specific nucleoside and virus. For instance, 2'-fluorination can enhance the activity of some deoxynucleoside analogs against HBV.[21]
-
-
3'-Modifications : The 3'-position is critical for chain elongation.
-
3'-Azido : Zidovudine (AZT), the first approved anti-HIV drug, features a 3'-azido (-N3) group instead of a hydroxyl group. After incorporation by HIV reverse transcriptase, the azido (B1232118) group prevents the formation of a 5'–3' phosphodiester bond, causing chain termination.
-
3'-Deoxy : Analogs lacking a 3'-OH group (dideoxynucleosides) are classic chain terminators.
-
Conformationally Locked Analogs: Bridged Nucleic Acids (BNA)
To improve binding affinity and nuclease resistance, researchers have developed Bridged Nucleic Acids (BNAs), where the ribose ring is "locked" into a specific conformation.[22][23] This is achieved by introducing a synthetic bridge, commonly between the 2' and 4' carbons.[23]
-
Locked Nucleic Acid (LNA) : LNA is the most well-known BNA, featuring a 2'-O,4'-C-methylene bridge.[24] This locks the sugar in a C3'-endo (North) conformation, which is ideal for binding to RNA targets.[25][26] LNA-modified oligonucleotides exhibit unprecedented thermal stability and high resistance to nuclease degradation, making them valuable tools in antisense therapy and diagnostics.[25][26][27][28]
-
2',4'-BNANC : This second-generation BNA contains a six-membered bridged structure with an N-O linkage.[29][30] Oligonucleotides with this modification show excellent binding affinity, superior RNA selectivity, and even greater nuclease resistance compared to LNA.[30][31]
Quantitative Data on Nucleoside Analog Activity
The efficacy of a nucleoside analog is typically quantified by its 50% effective concentration (EC₅₀)—the concentration required to inhibit viral replication by 50%—and its 50% cytotoxic concentration (CC₅₀). The ratio of these two values (CC₅₀/EC₅₀) gives the selectivity index (SI), a measure of the drug's therapeutic window. The tables below summarize data for representative analogs, highlighting the impact of sugar modifications.
Table 1: Antiviral Activity of Remdesivir and Related Analogs against Coronaviruses
| Compound | Sugar Moiety Feature | Virus | Cell Line | EC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Remdesivir (GS-5734) | 1'-cyano, 4'-aza | SARS-CoV-2 | Vero E6 | 0.77 | [32] |
| Remdesivir (GS-5734) | 1'-cyano, 4'-aza | SARS-CoV | HAE | 0.069 | [32] |
| Remdesivir (GS-5734) | 1'-cyano, 4'-aza | MERS-CoV | HAE | 0.074 | [32][33] |
| GS-441524 (Parent Nucleoside) | 1'-cyano, 4'-aza | Feline Infectious Peritonitis Virus | CRFK | 0.78 (IC₅₀) | [32] |
| Favipiravir | Standard Ribose | SARS-CoV-2 | Vero E6 | 61.88 | [32] |
| Ribavirin | Standard Ribose | SARS-CoV-2 | Vero E6 | 109.5 |[32] |
Table 2: Antiviral Activity of Analogs with 2'-C-Methyl Modifications against Flaviviruses
| Compound ID | Nucleobase | Sugar Modification | Virus | EC₅₀ (µM) | CC₅₀ (µM) | SI | Reference |
|---|---|---|---|---|---|---|---|
| Compound 10 | 7-deaza-7-fluoro-adenine | 2'-C-Methyl | DENV-2 | 0.8 | >50 | >62.5 | [34] |
| Compound 10 | 7-deaza-7-fluoro-adenine | 2'-C-Methyl | JEV | 2.3 | >50 | >21.7 | [34] |
| Compound 5 | Cytosine | 2'-C-Methyl | DENV-2 | 2.8 | >50 | >17.9 | [34] |
| Compound 9 | Cytosine | 2'-C-Methyl, 4'-azido | DENV-2 | 2.2 | >50 | >22.7 | [34] |
| Sofosbuvir | Uracil | 2'-deoxy-2'-α-fluoro-β-C-methyl | YFV | 16.3 | >100 | >6.1 |[35] |
Key Experimental Protocols
Evaluating the potential of new nucleoside analogs requires a standardized set of assays to determine antiviral activity and cytotoxicity.
Cell-Based Antiviral Activity Assay (e.g., Plaque Reduction or Yield Reduction Assay)
This protocol provides a general framework for assessing a compound's ability to inhibit viral replication in a cell culture system.
Objective: To determine the EC₅₀ of a nucleoside analog against a specific virus.
Materials:
-
Host cell line permissive to the virus (e.g., Vero E6 for SARS-CoV-2, Huh-7 for HCV).
-
Virus stock of known titer (Plaque Forming Units/mL or TCID₅₀/mL).
-
Culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Test compound (nucleoside analog) dissolved in a suitable solvent (e.g., DMSO).
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agar).
-
Fixing solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
Methodology:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compound in culture medium. A negative control (vehicle only) and a positive control (known antiviral drug) should be included.
-
Infection: When cells are confluent, remove the medium and infect the monolayer with the virus at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 50-100 PFU/well). Allow the virus to adsorb for 1 hour at 37°C.
-
Treatment: After adsorption, remove the viral inoculum. Wash the cells gently with phosphate-buffered saline (PBS). Add the medium containing the different concentrations of the test compound.
-
Overlay: Add the overlay medium to restrict viral spread to adjacent cells, ensuring the formation of discrete plaques.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to develop (typically 2-10 days, depending on the virus).
-
Fixation and Staining: After incubation, remove the overlay medium. Fix the cells with the fixing solution for at least 30 minutes. Remove the fixative and stain the cell monolayer with crystal violet solution. Gently wash with water and allow the plates to dry.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the vehicle control for each compound concentration. The EC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and using non-linear regression analysis.
Cytotoxicity Assay (e.g., MTS or Neutral Red Uptake Assay)
Objective: To determine the CC₅₀ of a nucleoside analog on the host cell line used for the antiviral assay.[21]
Materials:
-
Host cell line.
-
96-well plates.
-
Test compound.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent) or Neutral Red dye.
-
Spectrophotometer (plate reader).
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include cell-only (no compound) and background (no cells) controls.
-
Incubation: Incubate the plates for the same duration as the antiviral assay to ensure comparable conditions.
-
MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan (B1609692) product.
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The CC₅₀ is determined by plotting the percentage of viability against the log of the compound concentration and using non-linear regression analysis.
Conclusion
The sugar moiety is a master regulator of nucleoside analog activity, offering a versatile scaffold for medicinal chemists to tune the pharmacological properties of these essential drugs. From influencing the crucial first phosphorylation step to dictating the mechanism of polymerase inhibition, its role is multifaceted and profound. Modifications that alter the ring structure, introduce key substituents, control stereochemistry, or lock the sugar's conformation have all led to the development of highly successful antiviral agents. A deep understanding of these structure-activity relationships is indispensable for designing the next generation of nucleoside analogs with enhanced potency, greater selectivity, and improved safety profiles.
References
- 1. Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 3. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Aciclovir - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals | MDPI [mdpi.com]
- 7. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 9. Acyclic nucleosides as antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]
- 11. Chemical Approaches to Carbocyclic Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. L-nucleosides: antiviral activity and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biologically Active Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Modeling Approach to Understanding the Mode of Action of l-Nucleosides as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 20. quora.com [quora.com]
- 21. Use of a standardized cell culture assay to assess activities of nucleoside analogs against hepatitis B virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bridged nucleic acid - Wikipedia [en.wikipedia.org]
- 23. A brief history of Bridged Nucleic Acids (BNAs) [biosyn.com]
- 24. Locked and Unlocked Nucleosides in Functional Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 26. taylorandfrancis.com [taylorandfrancis.com]
- 27. files01.core.ac.uk [files01.core.ac.uk]
- 28. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Bridged Nucleic Acid, BNA Oligonucleotide Synthesis - Bio-Synthesis [biosyn.com]
- 30. Design, synthesis, and properties of 2',4'-BNA(NC): a bridged nucleic acid analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Bridged Nucleic Acids Reloaded - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Remdesivir in Coronavirus Disease 2019 (COVID-19) treatment: a review of evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 34. journals.asm.org [journals.asm.org]
- 35. Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation into the Mode of Action of 1-(β-D-Xylofuranosyl)-5-fluorouracil: A Comparative Analysis
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, direct experimental data on the mode of action of 1-(β-D-Xylofuranosyl)-5-fluorouracil is limited. This guide provides a comprehensive analysis based on the well-characterized mechanisms of the structurally related and widely used chemotherapeutic agent, 5-fluorouracil (B62378) (5-FU). The potential mechanisms of 1-(β-D-Xylofuranosyl)-5-fluorouracil are inferred from the established principles of nucleoside analog biochemistry.
Introduction
1-(β-D-Xylofuranosyl)-5-fluorouracil is a synthetic pyrimidine (B1678525) nucleoside analog. Its structure, comprising a 5-fluorouracil base attached to a xylofuranose (B8766934) sugar, suggests potential anticancer activity. The rationale for its investigation stems from the extensive clinical success of 5-fluorouracil (5-FU), a cornerstone in the treatment of various solid tumors, including colorectal, breast, and stomach cancers.[1][2][3] This document will first provide an in-depth overview of the established mode of action of 5-FU. Subsequently, it will present a hypothetical mode of action for 1-(β-D-Xylofuranosyl)-5-fluorouracil, drawing parallels with 5-FU and other nucleoside analogs.
The Established Mode of Action of 5-Fluorouracil (5-FU)
5-FU exerts its cytotoxic effects through multiple mechanisms following its intracellular conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).[1][4]
Inhibition of Thymidylate Synthase (TS)
The primary mechanism of 5-FU's cytotoxicity is the inhibition of thymidylate synthase (TS).[2][3] FdUMP, one of its active metabolites, forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate.[1][4] This complex blocks the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP), leading to a depletion of deoxythymidine triphosphate (dTTP), an essential precursor for DNA synthesis and repair.[2][3] The resulting "thymineless death" is a key contributor to 5-FU-induced apoptosis in rapidly proliferating cancer cells.[2]
Incorporation into RNA
The active metabolite FUTP can be incorporated into RNA in place of uridine (B1682114) triphosphate (UTP).[3][4] This incorporation disrupts RNA processing and function. Specifically, it can interfere with pre-rRNA processing, pre-mRNA splicing, and post-transcriptional modification of tRNAs.[3] Recent studies suggest that in gastrointestinal cancers, this interference with RNA synthesis is a dominant mechanism of action.[5]
Incorporation into DNA
FdUTP can be incorporated into DNA in place of deoxythymidine triphosphate (dTTP).[3][4] This leads to DNA fragmentation and damage, triggering cell cycle arrest and apoptosis.[3]
Hypothetical Mode of Action of 1-(β-D-Xylofuranosyl)-5-fluorouracil
Based on its structural similarity to 5-FU and other nucleoside analogs, 1-(β-D-Xylofuranosyl)-5-fluorouracil is likely to exert its cytotoxic effects through interference with nucleic acid synthesis.[1][6][7]
Cellular Uptake and Activation: It is hypothesized that 1-(β-D-Xylofuranosyl)-5-fluorouracil is transported into the cell via nucleoside transporters. Intracellularly, it would likely undergo phosphorylation by cellular kinases to its monophosphate, diphosphate, and ultimately its active triphosphate form, 1-(β-D-Xylofuranosyl)-5-fluorouracil triphosphate.
Potential Mechanisms of Cytotoxicity:
-
Inhibition of DNA and RNA Polymerases: The triphosphate metabolite could act as a competitive inhibitor of DNA and RNA polymerases, thereby halting DNA replication and transcription.[1]
-
Chain Termination: Incorporation of the xylofuranosyl nucleoside analog into a growing DNA or RNA strand could lead to chain termination due to the altered stereochemistry of the xylose sugar, preventing further elongation.[1][7]
-
Induction of Apoptosis: The resulting DNA damage and metabolic stress from the disruption of nucleic acid synthesis would likely trigger programmed cell death (apoptosis).[1][7]
Data Presentation
Quantitative Data for 5-Fluorouracil
| Parameter | Value | Cell Line/Tumor Type | Reference |
| Preclinical Data | |||
| IC50 | Varies widely (nM to µM range) | Various cancer cell lines | [8] |
| Drug Loading Encapsulation Efficiency (in cellulose (B213188) fibers) | 83 ± 0.8% | N/A | [8] |
| Clinical Data | |||
| Single-agent response rate | 10-15% | Advanced colorectal cancer | [4] |
| Combination therapy response rate (with agents like leucovorin) | 20-50% | Advanced colorectal cancer | [9][10] |
Quantitative Data for 1-(β-D-Xylofuranosyl)-5-fluorouracil
| Parameter | Value | Cell Line/Tumor Type | Reference |
| Preclinical Data | Data not available | N/A | N/A |
| Clinical Data | Data not available | N/A | N/A |
Experimental Protocols
Detailed methodologies for key experiments to investigate the mode of action of fluoropyrimidine analogs are provided below.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
This method determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Culture and Treatment: Culture cells and treat them with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-binding dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to remove RNA.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.[1]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
-
Cell Culture and Treatment: Culture and treat cells with the test compound.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark. Annexin V binds to externalized PS, and PI stains necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation and downstream cytotoxic effects of 5-Fluorouracil.
Caption: A proposed pathway for the intracellular activation and cytotoxic effects.
Caption: A generalized workflow for determining cell viability using the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorouracil - Wikipedia [en.wikipedia.org]
- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 5. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. dovepress.com [dovepress.com]
- 9. Preclinical and clinical aspects of biomodulation of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of clinical trials using 5-fluorouracil and leucovorin for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Xenobiotic Metabolism of Organofluorine Compounds in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organofluorine compounds represent a cornerstone of modern oncology pharmacotherapy. The strategic incorporation of fluorine atoms into drug molecules can significantly enhance their therapeutic properties, including metabolic stability, target binding affinity, and overall efficacy.[1][2] However, the xenobiotic metabolism of these compounds is a critical factor influencing their pharmacokinetic profiles, therapeutic windows, and potential for drug-drug interactions. This technical guide provides an in-depth exploration of the metabolic pathways of key organofluorine anticancer agents, methodologies for their study, and the signaling pathways impacted by their biotransformation.
Core Concepts in Organofluorine Xenobiotic Metabolism
The introduction of fluorine into a molecule can dramatically alter its metabolic fate. The high electronegativity of fluorine and the strength of the carbon-fluorine bond often render the molecule more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This can lead to a longer plasma half-life and increased drug exposure. However, organofluorine compounds are still subject to a variety of metabolic transformations, including both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.[4] Understanding these pathways is paramount for predicting a drug's behavior in vivo and for designing safer and more effective therapeutic agents.
Metabolism of Key Organofluorine Anticancer Drugs
Fluoropyrimidines
The fluoropyrimidines, including 5-fluorouracil (B62378) (5-FU) and its oral prodrugs capecitabine (B1668275) and tegafur, are widely used in the treatment of solid tumors.[5][6] Their anticancer activity is dependent on intracellular conversion to active metabolites that interfere with DNA and RNA synthesis.[2][7]
5-Fluorouracil (5-FU):
5-FU undergoes complex intracellular anabolic and catabolic metabolism.
-
Anabolism (Activation): 5-FU is converted to its active metabolites, fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP), through a series of enzymatic reactions.[6][7] FdUMP is a potent inhibitor of thymidylate synthase (TS), a key enzyme in de novo DNA synthesis.[8][9] The incorporation of FUTP into RNA and FdUTP into DNA also contributes to 5-FU's cytotoxicity.[10]
-
Catabolism (Inactivation): The majority of administered 5-FU is rapidly catabolized in the liver by dihydropyrimidine (B8664642) dehydrogenase (DPD), the rate-limiting enzyme in this pathway.[11][12] DPD reduces 5-FU to dihydrofluorouracil (DHFU), which is further metabolized to inactive products.[13] Genetic variations in the DPD gene (DPYD) can lead to decreased enzyme activity, resulting in severe toxicity from standard doses of 5-FU.[12]
Capecitabine:
Capecitabine is an oral prodrug that is converted to 5-FU through a three-step enzymatic cascade.[14] This multi-step activation, with the final conversion occurring preferentially in tumor tissue due to higher levels of thymidine (B127349) phosphorylase, is designed to improve tumor selectivity and reduce systemic toxicity.[14][15]
Tegafur:
Tegafur is another oral prodrug of 5-FU. It is often co-administered with uracil (B121893) (in a formulation known as UFT) or gimeracil (B1684388) and oteracil. Uracil competitively inhibits DPD, thereby increasing the bioavailability of 5-FU generated from tegafur.[16][17] Tegafur itself is metabolized to 5-FU by CYP2A6 in the liver.[6]
Table 1: Pharmacokinetic Parameters of Fluoropyrimidines and their Metabolites
| Compound | Administration Route | Cmax | Tmax | AUC | Half-life (t1/2) | Reference(s) |
| 5-Fluorouracil | Intravenous Bolus | 55.44 µg/mL | Minutes | 11.59 µg·h/mL | 12.9 ± 7.3 min | [18][19] |
| 1-hour Infusion | Lower than bolus | ~1 hour | 2.4-fold lower than bolus | ~1 hour | ||
| Dihydrofluorouracil (DHFU) | (from 5-FU) | 23.7 ± 9.9 µM | ~60 min | 5.94 µg·h/mL | 61.9 ± 39.0 min | [18][20] |
| Capecitabine | Oral | 5.2 ± 1.3 µg/mL | 1 ± 0.25 h | 28 ± 10 µg·h/mL | 2.7 h | [15] |
| 5'-DFUR | (from Capecitabine) | 2220.4 ng/mL | ~1-2 hours | - | - | [21] |
| Tegafur (UFT, bid) | Oral | Dose-dependent | ~1-4 hours | Greater than tid | ~11 hours | [4][16][22] |
| 5-FU (from Tegafur, bid) | Oral | - | 2-4 hours | 1.8-fold higher than tid | - | [22][23] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Values are presented as mean ± standard deviation where available.
Non-Fluoropyrimidine Organofluorine Drugs
Regorafenib is an oral multikinase inhibitor used in the treatment of metastatic colorectal cancer and other solid tumors.[5] It is primarily metabolized in the liver by CYP3A4 to two active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl).[5][24] These metabolites have similar potency to the parent drug and contribute to its overall clinical activity.[25][26]
Table 2: Pharmacokinetic Parameters of Regorafenib and its Active Metabolites
| Compound | Cmax (ng/mL) | AUC0-144h (ng·h/mL) | Half-life (t1/2z) (h) | Reference(s) |
| Regorafenib (Fasting) | ~2000-3000 | ~2924 | ~28 | [5][27] |
| Metabolite M-2 (Fasting) | ~1000-1500 | - | - | [5][27] |
Pharmacokinetic parameters can be influenced by food intake.
Dabrafenib:
Dabrafenib is a selective inhibitor of BRAF kinases used in the treatment of melanoma and other cancers with BRAF mutations.[28] It is metabolized by CYP2C8 and CYP3A4 to form hydroxy-dabrafenib, which is an active metabolite.[1][22] Hydroxy-dabrafenib is further oxidized by CYP3A4 to the inactive carboxy-dabrafenib.[1]
Table 3: Pharmacokinetic Parameters of Dabrafenib and its Metabolites (at 150 mg BID)
| Compound | Steady-State Pre-dose Concentration (ng/mL) | Terminal Half-life (h) | Reference(s) |
| Dabrafenib | 46.6 | 8 | [29][30] |
| Hydroxy-dabrafenib | 69.3 | 10 | [29][30] |
| Carboxy-dabrafenib | 3608 | 21-22 | [29] |
| Desmethyl-dabrafenib | 291 | 21-22 | [29] |
Experimental Protocols for Studying Organofluorine Metabolism
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of an organofluorine compound using human liver microsomes, which are rich in CYP enzymes.[31][32]
Materials:
-
Pooled human liver microsomes (HLMs)
-
Organofluorine test compound
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Internal standard (structurally similar to the test compound)
-
Acetonitrile (B52724) (ACN) for reaction quenching
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw pooled HLMs on ice and dilute with phosphate buffer to the desired protein concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The final solvent concentration in the incubation should be low (e.g., <1%).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, pre-warm the HLM suspension and the test compound solution at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
The final incubation mixture should contain the test compound at the desired concentration (e.g., 1 µM), HLMs, and the NADPH regenerating system in phosphate buffer.
-
Incubate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard. The "0-minute" time point serves as a baseline and is prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing:
-
After quenching, centrifuge the samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new tube or plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
-
Analytical Methodology: HPLC-UV for 5-FU and Metabolites
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a common method for the quantification of 5-FU and its metabolites in biological matrices.[11][23]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Reagents:
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact composition and pH are optimized for the separation of the analytes.[14][32]
-
Extraction solvent (e.g., ethyl acetate-isopropanol mixture)
-
Internal standard
Procedure:
-
Sample Preparation (Plasma):
-
To a plasma sample, add the internal standard.
-
Perform a liquid-liquid extraction with an appropriate organic solvent to separate the analytes from plasma proteins.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
Alternatively, protein precipitation followed by solid-phase extraction can be used.[23]
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the C18 column.
-
Elute the analytes using an isocratic or gradient mobile phase flow.
-
-
Detection:
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Determine the concentration of 5-FU and its metabolites in the samples by comparing their peak areas to the calibration curve.
-
Signaling Pathways and Logical Relationships
The metabolic products of organofluorine compounds can significantly impact intracellular signaling pathways, contributing to both their therapeutic effects and mechanisms of drug resistance.
5-FU Metabolic and Signaling Network
The metabolism of 5-FU is intricately linked to its mechanism of action and the development of resistance. The following diagram illustrates the key metabolic pathways and their connection to downstream signaling events.
Caption: Metabolic activation and catabolism of 5-Fluorouracil (5-FU) and its downstream cellular effects.
Wnt/β-catenin Signaling in 5-FU Resistance
The Wnt/β-catenin signaling pathway has been implicated in resistance to 5-FU in colorectal cancer.[6][8][24][33] Upregulation of this pathway can lead to the suppression of pro-apoptotic signals and enhance cell survival.
Caption: Upregulation of the Wnt/β-catenin pathway leading to 5-FU resistance.
Experimental Workflow for In Vitro Metabolism Study
The following diagram outlines a typical workflow for an in vitro study of the metabolism of an organofluorine compound.
Caption: A generalized workflow for an in vitro drug metabolism study using human liver microsomes.
Conclusion
The xenobiotic metabolism of organofluorine compounds in oncology is a multifaceted field with significant implications for drug development and clinical practice. A thorough understanding of the metabolic pathways, the enzymes involved, and the impact of metabolites on cellular signaling is essential for optimizing therapeutic strategies, predicting drug-drug interactions, and overcoming mechanisms of drug resistance. The experimental protocols and analytical methods detailed in this guide provide a framework for the robust investigation of these critical aspects of organofluorine drug disposition and action. As our knowledge in this area continues to expand, so too will our ability to design and utilize these powerful therapeutic agents to their fullest potential in the fight against cancer.
References
- 1. Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics of the oral multikinase inhibitor regorafenib and its association with real-world treatment outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model | Anticancer Research [ar.iiarjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and mechanistic study of competitive inhibition of thymidine phosphorylase by 5-fluoruracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wnt/β-catenin signaling: Causes and treatment targets of drug resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Population Pharmacokinetics/Pharmacodynamics of Dabrafenib Plus Trametinib in Patients with BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Population pharmacokinetics and concentration–effect relationships of capecitabine metabolites in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Plasma concentrations of 5-fluorouracil and its metabolites in colon cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 20. Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A clinical pharmacokinetic analysis of tegafur-uracil (UFT) plus leucovorin given in a new twice-daily oral administration schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [Pharmacokinetics and a phase I study of tegafur-uracil enterogranules in cancer patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Wnt pathway is involved in 5-FU drug resistance of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Bioequivalence and Pharmacokinetic Evaluation of Two Oral Formulations of Regorafenib: An Open-Label, Randomised, Single-Dose, Two-Period, Two-Way Crossover Clinical Trial in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. s3.pgkb.org [s3.pgkb.org]
- 30. Population pharmacokinetics of dabrafenib, a BRAF inhibitor: effect of dose, time, covariates, and relationship with its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Apoptotic activity of 5-fluorouracil in breast cancer cells transformed by low doses of ionizing α-particle radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Wnt pathway is involved in 5-FU drug resistance of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 5-Fluorouracil and Its Derivatives by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Fluorouracil (B62378) (5-FU) is a cornerstone antimetabolite drug used extensively in chemotherapy for various solid tumors, including colorectal, breast, and stomach cancers.[1] Its therapeutic efficacy is often correlated with plasma concentration, but significant inter-patient variability exists.[2] Prodrugs such as Capecitabine (B1668275) and Tegafur have been developed to improve oral bioavailability and tumor-selective activation to 5-FU.[3][4] Capecitabine, an oral prodrug, is converted to 5-FU through a three-step enzymatic process, with the final conversion occurring preferentially within tumor cells.[4][5][6] Accurate and robust analytical methods are therefore critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.
This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-Fluorouracil in biological matrices, specifically human plasma. The described protocol is simple, rapid, and sensitive, making it suitable for clinical research and drug development applications.[2]
Metabolic Activation of Capecitabine to 5-Fluorouracil
The conversion of the oral prodrug capecitabine to the active cytotoxic agent 5-FU is a multi-step enzymatic process that occurs in both the liver and tumor tissue. This pathway is designed to concentrate the active drug at the tumor site, potentially reducing systemic toxicity.
Caption: Enzymatic conversion pathway of Capecitabine to 5-Fluorouracil.
Experimental Protocol
This protocol is a synthesized example based on common methodologies for 5-FU analysis in human plasma.[7][2]
1. Materials and Reagents
-
5-Fluorouracil (Reference Standard)
-
5-Bromouracil (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate
-
Ethyl Acetate
-
Isopropanol
-
Ultrapure Water
-
Human Plasma (Drug-free)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: An isocratic HPLC system with a UV detector.[8]
-
Column: C18 reverse-phase column (e.g., 3.9 x 150 mm, 4.6 µm particle size).[7]
-
Mobile Phase: A mixture of 5 mM Potassium Dihydrogen Phosphate (KH2PO4) buffer (pH 6.0) and Methanol in a 96:4 (v/v) ratio.[7] Another effective mobile phase is 0.01M ammonium acetate buffer (pH 3.5) and acetonitrile (97.5:2.5 v/v).[2]
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-FU reference standard and dissolve in 10 mL of ultrapure water.
-
Working Standards: Prepare a series of standard solutions by serially diluting the stock solution with water to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.[7]
-
Internal Standard (IS) Solution: Prepare a stock solution of 5-Bromouracil in a similar manner.
4. Sample Preparation (Liquid-Liquid Extraction from Plasma) This workflow outlines the critical steps for extracting 5-FU from a plasma matrix to ensure a clean sample for HPLC injection.
Caption: Liquid-liquid extraction workflow for 5-FU from plasma samples.
Protocol Steps:
-
Pipette 500 µL of human plasma into a centrifuge tube.
-
Spike with the internal standard solution.
-
Add 200 µL of 0.01M ammonium acetate buffer (pH 3.5).[2]
-
Add 2 mL of extraction solvent (isopropanol/ethyl acetate, 15:85 v/v).[2]
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 13,000 rpm for 10-12 minutes.[7]
-
Carefully transfer the upper organic layer (supernatant) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation and Performance
The described HPLC method has been validated according to established guidelines, demonstrating its suitability for the quantitative analysis of 5-FU. The following table summarizes typical performance characteristics compiled from various validated methods.
| Parameter | Result | Reference |
| Linearity Range | 0.01 - 100 µg/mL | [2] |
| Correlation Coefficient (R²) | > 0.999 | [7] |
| Retention Time (5-FU) | ~4.7 - 7.0 minutes | [2][10] |
| Limit of Quantification (LOQ) | 10 ng/mL | [2] |
| Limit of Detection (LOD) | 5 ng/mL | [10] |
| Extraction Recovery | 87.5% - 96.2% | [2][10] |
| Precision (%RSD) | < 10% (Intra- and Inter-day) | [2][10] |
| Accuracy (% Recovery) | 85.2% - 108.8% | [7][2] |
Conclusion
The RP-HPLC-UV method detailed in this note provides a simple, rapid, accurate, and sensitive procedure for the quantification of 5-fluorouracil in human plasma.[7][2] The method exhibits excellent linearity, precision, and accuracy, with a low limit of quantification suitable for clinical pharmacokinetic studies.[2] The straightforward liquid-liquid extraction protocol ensures high recovery and minimal matrix interference.[2][10] This robust and validated method is well-suited for routine therapeutic drug monitoring and research applications in oncology.[8]
References
- 1. Simultaneous HPLC determination of 5-fluorouracil and its metabolites in plasma of cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. abap.co.in [abap.co.in]
- 5. Development and validation of an ecofriendly HPLC-UV method for determination of capecitabine in human plasma: application to pharmacokinetic studies [scielo.org.za]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. jfda-online.com [jfda-online.com]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Testing Cytotoxicity of Nucleoside Analogs in L1210 Cells
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the cytotoxic effects of nucleoside analogs on the L1210 murine lymphocytic leukemia cell line using a colorimetric MTT assay.
Introduction
Nucleoside analogs are a class of chemotherapeutic agents that are structurally similar to natural nucleosides.[1][2] These compounds exert their cytotoxic effects by interfering with the synthesis of nucleic acids, leading to the inhibition of cell proliferation and the induction of cell death in rapidly dividing cancer cells.[3][4] The L1210 cell line, derived from a mouse with lymphocytic leukemia, is a widely used in vitro model for screening and evaluating potential anticancer agents due to its aggressive growth and high proliferative capacity.[5] This application note outlines a reproducible and quantitative method to assess the cytotoxicity of novel nucleoside analogs against L1210 cells.
The principle of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[6] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[6]
Data Presentation
The cytotoxic activity of nucleoside analogs is typically expressed as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population.[7][8] All quantitative data should be summarized in a structured table for clear comparison.
Table 1: Cytotoxicity of Nucleoside Analogs in L1210 Cells after 72-hour Exposure
| Compound | IC50 (µM) ± SD |
| Nucleoside Analog A | 1.5 ± 0.2 |
| Nucleoside Analog B | 5.8 ± 0.7 |
| Nucleoside Analog C | 0.9 ± 0.1 |
| Doxorubicin (Control) | 0.2 ± 0.05 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
L1210 Cell Culture and Maintenance
Materials and Reagents:
-
L1210 murine lymphocytic leukemia cell line[5]
-
Supplements: 10% Fetal Bovine Serum (FBS) or Horse Serum, 100 U/mL penicillin, and 100 µg/mL streptomycin[10]
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Humidified incubator with 5% CO2 at 37°C[10]
Protocol:
-
Culture L1210 cells in suspension in T-75 flasks with the recommended complete culture medium.[9]
-
Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[10]
-
Subculture the cells every 2-3 days by diluting the cell suspension with fresh medium to the starting density of 5 x 10^4 viable cells/mL.[9][10]
-
Before each experiment, assess cell viability using the Trypan Blue exclusion method. A viability of >95% is recommended.
MTT Cytotoxicity Assay
Materials and Reagents:
-
L1210 cells in logarithmic growth phase
-
Complete culture medium
-
Nucleoside analogs to be tested
-
Positive control (e.g., Doxorubicin)
-
Vehicle control (e.g., DMSO or PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[10]
-
96-well flat-bottom microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed L1210 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in a final volume of 100 µL of complete culture medium.[10]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to acclimate.[10]
-
Compound Treatment: Prepare serial dilutions of the nucleoside analogs in complete culture medium at twice the desired final concentrations. Add 100 µL of the compound dilutions to the corresponding wells. Include wells for untreated cells (negative control) and vehicle control.[3] A broad concentration range is recommended to accurately determine the IC50 value.[10]
-
Incubation with Compound: Incubate the plate for a specified period, typically 24, 48, or 72 hours.[10]
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[3][6]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.[3]
-
Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.[6] Mix gently by pipetting up and down.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.
Mandatory Visualizations
Caption: Experimental workflow for cytotoxicity testing.
Caption: General signaling pathway of nucleoside analogs.
References
- 1. Potential role of novel nucleoside analogs in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleoside analogues: mechanisms of drug resistance and reversal strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L1210 cells - Wikipedia [en.wikipedia.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Importance of IC50 Determination | Visikol [visikol.com]
- 9. ebiohippo.com [ebiohippo.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo P388 Leukemic Mice Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for conducting in vivo experiments using the P388 murine leukemia model. This model is a well-established and widely used tool for the preclinical evaluation of potential anti-cancer therapeutics. The following sections detail the necessary protocols for cell culture, animal procedures, and data analysis, along with representative data and a schematic of the key signaling pathways involved in P388 leukemia.
Introduction to the P388 Leukemia Model
The P388 cell line is a lymphoid neoplasm derived from a DBA/2 mouse. When injected into syngeneic mice, these cells rapidly proliferate, leading to a disseminated leukemia that mimics aspects of human acute lymphoblastic leukemia. This model is particularly valued for its reproducibility and sensitivity to a wide range of chemotherapeutic agents, making it an excellent primary screen for novel anti-cancer compounds.
Experimental Protocols
P388 Cell Culture
Materials:
-
P388 cell line (e.g., ATCC® CCL-46™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Trypan blue solution
-
Hemocytometer
-
Incubator (37°C, 5% CO₂)
-
Sterile cell culture flasks and consumables
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Cell Thawing: Thaw a cryopreserved vial of P388 cells rapidly in a 37°C water bath.
-
Initial Culture: Transfer the thawed cells to a T-75 flask containing 15-20 mL of pre-warmed complete growth medium.
-
Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: P388 cells grow in suspension. Monitor cell density daily. When the cell concentration reaches 8-10 x 10⁵ cells/mL, subculture by splitting the cell suspension into new flasks with fresh complete growth medium at a seeding density of 1-2 x 10⁵ cells/mL.
-
Cell Viability: Before each experiment, assess cell viability using the trypan blue exclusion method. Viability should be >95%.
In Vivo Leukemia Induction
Animals:
-
DBA/2 mice, 6-8 weeks old, female (or as appropriate for the specific experimental design).
-
Acclimatize animals for at least one week before the experiment.
Protocol for Intraperitoneal (i.p.) Inoculation:
-
Cell Preparation: Harvest P388 cells in the logarithmic growth phase. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with sterile, serum-free RPMI-1640 or phosphate-buffered saline (PBS).
-
Cell Counting: Resuspend the cells in sterile PBS and perform a viable cell count.
-
Inoculum Preparation: Adjust the cell concentration to 1 x 10⁷ cells/mL in sterile PBS.
-
Injection: Inject each mouse intraperitoneally with 0.1 mL of the cell suspension, delivering a total of 1 x 10⁶ P388 cells per mouse.
Protocol for Intravenous (i.v.) Inoculation:
-
Cell Preparation: Follow steps 1-3 as for i.p. inoculation.
-
Inoculum Preparation: Adjust the cell concentration to 1 x 10⁶ cells/mL in sterile PBS.
-
Injection: Warm the mice under a heat lamp to dilate the tail veins. Inject each mouse via the lateral tail vein with 0.1 mL of the cell suspension, delivering a total of 1 x 10⁵ P388 cells per mouse.
Therapeutic Agent Administration
This protocol provides a general guideline for the administration of a test compound, using Doxorubicin as an example. The route, dose, and schedule should be optimized for each specific therapeutic agent.
Materials:
-
Test compound (e.g., Doxorubicin)
-
Sterile vehicle (e.g., saline)
-
Appropriate syringes and needles
Protocol (Example with Doxorubicin):
-
Treatment Groups: Randomly assign mice to treatment and control groups (n=8-10 mice per group) one day after tumor cell inoculation.
-
Drug Preparation: Prepare a stock solution of Doxorubicin in sterile saline. Further dilute to the desired final concentration for injection.
-
Administration: Administer the therapeutic agent or vehicle control via the desired route (e.g., intraperitoneally or intravenously). A common Doxorubicin dosing regimen is 2-5 mg/kg administered once a week.[1][2]
-
Monitoring: Monitor the mice daily for clinical signs of toxicity, including weight loss, lethargy, and ruffled fur.
Monitoring Disease Progression and Efficacy
Parameters to Monitor:
-
Survival: Record the date of death for each animal to generate Kaplan-Meier survival curves. The primary endpoint is often an increase in lifespan of treated animals compared to the control group.
-
Body Weight: Measure the body weight of each mouse every other day as an indicator of both disease progression (ascites development in i.p. models) and treatment toxicity.
-
Tumor Burden:
-
White Blood Cell (WBC) Count: Collect peripheral blood samples at regular intervals to monitor the total WBC count. Leukemic mice typically show a significant increase in WBCs.
-
Spleen Weight: At the end of the study (or at humane endpoints), euthanize the mice and weigh the spleens. Splenomegaly is a hallmark of P388 leukemia.
-
Data Presentation
The following table summarizes typical quantitative data obtained from a P388 leukemia model experiment.
| Parameter | Control Group (Untreated) | Doxorubicin-Treated Group (5 mg/kg, weekly) |
| Median Survival Time | 10 - 12 days | 18 - 22 days |
| Increase in Lifespan (%) | - | 80 - 100% |
| Mean Spleen Weight (at day 10) | ~ 0.1 g | ~ 0.15 g (with effective treatment) |
| Mean Spleen Weight (end-stage) | > 1.0 g[3] | Variable, dependent on response |
| WBC Count (end-stage) | > 100 x 10⁹/L | Variable, dependent on response |
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for in vivo studies using the P388 leukemic mouse model.
Key Signaling Pathways in P388 Leukemia
Caption: A simplified diagram of key signaling pathways often dysregulated in leukemia, including P388.
References
- 1. Optimizing dose selection for doxorubicin-induced cardiotoxicity in mice: A comprehensive analysis of single and multiple-dose regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological characterization of three new spontaneous mouse lymphomas and comparison with the leukemia P388 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 5-FU Prodrugs in Cell Culture
Introduction
5-Fluorouracil (B62378) (5-FU) has been a cornerstone in the treatment of various solid tumors, including colorectal, breast, and gastric cancers, for decades.[1] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS) and the misincorporation of its metabolites into RNA and DNA, ultimately leading to cell death.[1][2] However, 5-FU therapy is associated with significant drawbacks, such as poor oral bioavailability, a short half-life, and systemic toxicity.[3][4]
To overcome these limitations, numerous 5-FU prodrugs have been developed.[4][5] These are inactive precursor molecules that are metabolically converted to the active 5-FU, ideally with higher selectivity within tumor tissues. This approach aims to enhance the therapeutic index by improving oral bioavailability, increasing tumor-specific drug concentration, and reducing systemic side effects.[4][5] The in vitro evaluation of these prodrugs using cancer cell lines is a critical first step in the drug development process. This document provides detailed protocols for the essential cell culture-based assays required to characterize and validate 5-FU prodrugs.
Section 1: Prodrug Activation and Mechanism of Action
The fundamental principle of a 5-FU prodrug is its conversion to the active 5-FU, which then exerts its cytotoxic effects. This process typically involves enzymatic cleavage that is often more active in tumor cells. Once released, 5-FU is anabolized into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1][2] FdUMP inhibits thymidylate synthase, blocking DNA synthesis, while FdUTP and FUTP are incorporated into DNA and RNA, respectively, causing further damage and cell death.[1][2]
Section 2: Cytotoxicity and Cell Viability Assessment
The primary goal of a 5-FU prodrug is to effectively kill cancer cells. The MTT assay is a standard colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[6]
Application Note: MTT Assay
This assay quantitatively measures the ability of viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan (B1609692) product.[6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6][7] This allows for the determination of the drug concentration that inhibits cell growth by 50% (IC50), a key parameter for evaluating cytotoxicity.
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest cancer cells (e.g., HCT 116, HT-29, MCF-7) during their logarithmic growth phase.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]
-
-
Drug Treatment:
-
Prepare a stock solution of the 5-FU prodrug and 5-FU (as a positive control) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in complete culture medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include wells with vehicle-only (e.g., DMSO) as a negative control.
-
Incubate the plate for 48 to 72 hours.[8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot a dose-response curve (percent viability vs. drug concentration) and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: Comparative Cytotoxicity
Table 1: Example IC50 values (µM) of a hypothetical 5-FU prodrug (Prodrug-X) and 5-FU after 72-hour exposure in various colorectal cancer cell lines.
| Cell Line | Drug | IC50 (µM) |
| HCT 116 | 5-FU | 11.3 |
| Prodrug-X | 8.5 | |
| HT-29 | 5-FU | >100 |
| Prodrug-X | 75.2 | |
| SW620 | 5-FU | 25.6 |
| Prodrug-X | 18.9 |
Section 3: Prodrug Metabolism Analysis
It is essential to confirm that the prodrug is taken up by cancer cells and efficiently converted to the active 5-FU. High-Performance Liquid Chromatography (HPLC) is a robust technique used to separate, identify, and quantify the concentration of the prodrug and its metabolites in cell lysates and culture media.[10][11][12]
Application Note: HPLC Analysis
This method allows for the time-course analysis of intracellular and extracellular concentrations of the prodrug and released 5-FU. By measuring the disappearance of the parent prodrug and the appearance of 5-FU over time, researchers can determine the rate and efficiency of the metabolic conversion within the target cancer cells.
Protocol: HPLC Analysis of Prodrug Conversion
-
Cell Culture and Treatment:
-
Seed cancer cells in 6-well plates and grow until they reach 80-90% confluency.
-
Treat the cells with a defined concentration of the 5-FU prodrug.
-
At various time points (e.g., 0, 2, 6, 12, 24 hours), collect both the culture medium and the cells.
-
-
Sample Preparation (Cells):
-
Wash the collected cells twice with ice-cold PBS.
-
Lyse the cells using an appropriate method (e.g., sonication, freeze-thaw cycles) in a suitable buffer.
-
Deproteinize the cell lysate by adding a precipitating agent like acetonitrile (B52724) or perchloric acid.[5]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Sample Preparation (Medium):
-
Centrifuge the collected culture medium to remove any detached cells or debris.
-
Deproteinize the supernatant as described above.
-
Collect the final supernatant for analysis.
-
-
HPLC Analysis:
-
Inject the prepared samples into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a UV detector set to the appropriate wavelength for 5-FU and the prodrug (e.g., ~260 nm).[13]
-
Use a mobile phase and gradient optimized to separate the prodrug from 5-FU and other metabolites.[14]
-
Quantify the concentrations by comparing the peak areas to a standard curve generated with known concentrations of the prodrug and 5-FU.
-
Data Presentation: Intracellular Drug Concentration
Table 2: Example intracellular concentrations (µM) of Prodrug-X and released 5-FU in HCT 116 cells over time following treatment with 10 µM Prodrug-X.
| Time (Hours) | Prodrug-X Conc. (µM) | 5-FU Conc. (µM) |
| 0 | 0.1 | 0.0 |
| 2 | 5.8 | 0.9 |
| 6 | 3.2 | 3.5 |
| 12 | 1.1 | 5.2 |
| 24 | <0.1 | 2.1 |
Section 4: Cell Cycle Analysis
5-FU is known to induce cell cycle arrest, particularly at the G1/S phase boundary, due to its inhibition of DNA synthesis.[15] Evaluating the effect of a 5-FU prodrug on cell cycle distribution can help confirm that the released 5-FU is acting via its expected mechanism. Flow cytometry with propidium (B1200493) iodide (PI) staining is the standard method for this analysis.[16]
Application Note: Cell Cycle Analysis by Flow Cytometry
This technique measures the DNA content of individual cells in a population.[16] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S (synthesis) phase have an intermediate amount. PI is a fluorescent dye that stoichiometrically binds to DNA, allowing for the differentiation and quantification of cells in each phase of the cell cycle. An accumulation of cells in the S phase is a hallmark of 5-FU activity.[15][17]
Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the IC50 concentration of the 5-FU prodrug, 5-FU, and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation at 300 x g for 5 minutes.[16]
-
-
Cell Fixation:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in a small amount of residual PBS. While gently vortexing, add 4-5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells and prevent clumping.[16][18]
-
Incubate the cells at -20°C for at least 2 hours (or up to several weeks).[16]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).[16][18] The RNase is crucial to degrade RNA and ensure that PI only stains DNA.
-
Incubate at room temperature for 30 minutes in the dark.[16]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Collect data for at least 10,000 events per sample.[16]
-
Use appropriate software to gate the cell population and generate a histogram of DNA content.
-
Model the histogram data to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Presentation: Cell Cycle Distribution
Table 3: Example cell cycle distribution (%) in HCT 116 cells after 24-hour treatment.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 65.4 | 22.1 | 12.5 |
| 5-FU (10 µM) | 30.2 | 58.3 | 11.5 |
| Prodrug-X (10 µM) | 33.8 | 55.1 | 11.1 |
References
- 1. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Tumor Selectivity of 5-Fluorouracil Using a Reactive Oxygen Species-Activated Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous HPLC determination of 5-fluorouracil and its metabolites in plasma of cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of <i>Lactococcus lactis</i> - ProQuest [proquest.com]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
Application of 1-(β-D-Xylofuranosyl)-5-fluorouracil in Colorectal Cancer Cell Lines: A Literature Review and Proposed Protocols
Disclaimer: Extensive literature searches did not yield specific data on the application of 1-(β-D-Xylofuranosyl)-5-fluorouracil in colorectal cancer cell lines. The following application notes and protocols are based on the well-documented effects of its parent compound, 5-fluorouracil (B62378) (5-FU), a widely used chemotherapeutic agent for colorectal cancer. These protocols can serve as a foundational framework for investigating the efficacy of 1-(β-D-Xylofuranosyl)-5-fluorouracil, with the understanding that optimization will be necessary.
Application Notes
1-(β-D-Xylofuranosyl)-5-fluorouracil is a nucleoside analog of 5-fluorouracil. The therapeutic efficacy of such analogs often relies on their intracellular conversion to active metabolites that interfere with nucleic acid synthesis. The primary mechanisms of action for the parent compound, 5-FU, involve the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA, leading to cytotoxicity and cell death.[1][2] It is hypothesized that 1-(β-D-Xylofuranosyl)-5-fluorouracil may follow a similar metabolic activation pathway.
The application of this compound in colorectal cancer cell lines such as HCT116, HT29, SW620, and SW480 would be aimed at assessing its cytotoxic and apoptotic potential, as well as elucidating its specific mechanism of action. Key areas of investigation would include determining its half-maximal inhibitory concentration (IC50), its effects on the cell cycle, and its ability to induce apoptosis through caspase-dependent or independent pathways.
Quantitative Data Summary
As no direct data for 1-(β-D-Xylofuranosyl)-5-fluorouracil is available, the following tables summarize representative data for the parent compound, 5-fluorouracil (5-FU), in various colorectal cancer cell lines. This information can be used as a benchmark for future studies on its xylofuranosyl derivative.
Table 1: IC50 Values of 5-Fluorouracil in Colorectal Cancer Cell Lines
| Cell Line | 5-FU IC50 (µM) | Exposure Time (hours) | Assay Method |
| HCT116 | 0.09 mM (90 µM) | Not Specified | Not Specified |
| HCT116 | ~5 µM | 72 | MTT Assay |
| HT-29 | 13 µM | 48 | MTT Assay |
| COLO-205 | 3.2 µM | 48 | MTT Assay |
| HCT116 ContinB (5-FU Resistant) | 2.4 mM (2400 µM) | Not Specified | Not Specified |
| HCT116 ContinD (5-FU Resistant) | 10.9 mM (10900 µM) | Not Specified | Not Specified |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as exposure time, cell density, and assay method.
Table 2: Effects of 5-Fluorouracil on Cell Cycle and Apoptosis in Colorectal Cancer Cell Lines
| Cell Line | 5-FU Concentration | Effect on Cell Cycle | Apoptotic Response |
| HCT116, SW480 | 50 µM | Not specified | Induction of apoptosis after 72h |
| HCT116 | 20 µg/mL (~154 µM) | Not specified | Significant decrease in proliferation and increase in apoptosis |
| SW480, COLO320DM | 100 ng/mL (~0.77 µM) | G2-M phase arrest | Mitotic catastrophe |
| SW480, COLO320DM | 1000 ng/mL (~7.7 µM) | G1-S phase arrest | Induction of apoptosis |
| HT-29 | Micromolar concentrations | S-phase accumulation | Not specified |
| COLO-205 | Micromolar concentrations | S-phase accumulation | Not specified |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of 1-(β-D-Xylofuranosyl)-5-fluorouracil in colorectal cancer cell lines.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-(β-D-Xylofuranosyl)-5-fluorouracil.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
1-(β-D-Xylofuranosyl)-5-fluorouracil
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of 1-(β-D-Xylofuranosyl)-5-fluorouracil in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by 1-(β-D-Xylofuranosyl)-5-fluorouracil.
Materials:
-
Colorectal cancer cell lines
-
Complete growth medium
-
1-(β-D-Xylofuranosyl)-5-fluorouracil (at IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with 1-(β-D-Xylofuranosyl)-5-fluorouracil at its predetermined IC50 concentration for 24, 48, and 72 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of 1-(β-D-Xylofuranosyl)-5-fluorouracil on cell cycle progression.
Materials:
-
Colorectal cancer cell lines
-
Complete growth medium
-
1-(β-D-Xylofuranosyl)-5-fluorouracil (at IC50 concentration)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with 1-(β-D-Xylofuranosyl)-5-fluorouracil at its IC50 concentration for 24, 48, and 72 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Hypothesized Metabolic Activation and Mechanism of Action
Caption: Hypothesized pathway of 1-(β-D-Xylofuranosyl)-5-fluorouracil.
Experimental Workflow for Efficacy Evaluation
Caption: Workflow for evaluating the anticancer effects.
Signaling Pathway of 5-FU Induced Apoptosis
Caption: 5-FU-induced intrinsic apoptosis pathway.
References
Application Notes & Protocols: NMR Characterization of 5-Fluorouracil Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Fluorouracil (B62378) (5-FU) has been a cornerstone of chemotherapy for various cancers since its synthesis in 1957.[1][2] Its mechanism of action involves the inhibition of thymidylate synthase (TS) and incorporation into RNA and DNA, ultimately leading to cell death.[3][4][5] To enhance its efficacy, improve selectivity, and reduce side effects, numerous derivatives and prodrugs of 5-FU have been synthesized.[1][2][6] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and characterization of these novel synthesized compounds.[7] This document provides detailed application notes and protocols for the NMR characterization of 5-FU derivatives.
Application Notes: The Role of NMR in Characterizing 5-FU Derivatives
NMR spectroscopy provides unparalleled insight into molecular structure at the atomic level. For 5-FU derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for complete characterization.
-
¹H NMR (Proton NMR): This is often the first experiment performed. It provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The integration of signals corresponds to the relative number of protons, while the splitting patterns (multiplicity) reveal information about neighboring protons (J-coupling).
-
¹³C NMR (Carbon NMR): This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom typically gives a distinct signal, revealing the complexity of the molecule and the presence of different functional groups. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR (Fluorine NMR): Given the presence of a fluorine atom in 5-FU and its derivatives, ¹⁹F NMR is a particularly powerful tool. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive.[8][9] The chemical shift of ¹⁹F is very sensitive to its electronic environment, making it an excellent probe for structural changes and for monitoring drug release from polymeric carriers.[9][10][11]
-
2D NMR Spectroscopy: These experiments reveal correlations between different nuclei, which is crucial for assembling the complete molecular structure.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by two or three bonds).[12]
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbon atoms they are directly attached to (one-bond C-H correlation).[12][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over longer ranges (typically two or three bonds), which is key for connecting different fragments of a molecule.[12]
-
Logical Workflow for NMR Characterization
The structural elucidation of a novel 5-FU derivative follows a logical progression of NMR experiments. The workflow ensures that sufficient data is collected to confirm the identity and purity of the synthesized compound.
Caption: General workflow for the NMR characterization of a synthesized compound.
Experimental Protocols
General Sample Preparation Protocol
-
Sample Weighing: Accurately weigh 5-10 mg of the purified, dry 5-FU derivative.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide (B87167) (DMSO-d₆) is commonly used for 5-FU derivatives.[14] Other common solvents include chloroform-d (B32938) (CDCl₃) and methanol-d₄ (CD₃OD).
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.
-
Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added. For routine characterization, the residual solvent peak is often used as a reference (e.g., DMSO-d₆ at δH 2.50 ppm; δC 39.52 ppm). Tetramethylsilane (TMS) can also be added as a reference (δ 0.00 ppm).
Protocol for 1D NMR Data Acquisition (¹H, ¹³C, ¹⁹F)
These parameters are general and may require optimization based on the specific instrument and sample.
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Pulse Program | Standard single pulse (e.g., zg30) | Proton-decoupled single pulse (e.g., zgpg30) | Standard single pulse |
| Spectral Width | ~16 ppm | ~250 ppm | ~300 ppm[8] |
| Transmitter Freq. | Centered around 6-8 ppm | Centered around 120 ppm | Centered around -160 to -170 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds | 1-2 seconds |
| Relaxation Delay (d1) | 1-5 seconds | 2-5 seconds | 1-5 seconds |
| Number of Scans | 8-64 | 1024-4096+ | 16-128 |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | 298 K (25 °C) |
Protocol for 2D NMR Data Acquisition (COSY, HSQC, HMBC)
-
Acquire ¹H Spectrum: First, acquire a standard ¹H NMR spectrum to determine the appropriate spectral width for the proton dimension (F2 axis) in all 2D experiments.
-
Acquire ¹³C Spectrum: Acquire a standard ¹³C NMR spectrum to determine the spectral width for the carbon dimension (F1 axis) in HSQC and HMBC.
-
Set Up 2D Experiments: Use the spectral widths determined above to set up the following experiments.
| Experiment | F2 Axis (Proton) | F1 Axis (Heteronucleus) | Key Information |
| COSY | Full ¹H spectral width | Same as F2 | Shows ³JHH couplings (H-C-C-H) |
| HSQC | Full ¹H spectral width | Full ¹³C spectral width | Shows ¹JCH couplings (direct H-C bonds) |
| HMBC | Full ¹H spectral width | Full ¹³C spectral width | Shows ²JCH & ³JCH couplings (long-range) |
Data Presentation: NMR Data for 5-FU and Derivatives
The following tables summarize representative NMR data for 5-fluorouracil and some of its synthesized derivatives, providing a reference for researchers.
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Compound | H-6 | N1-H | N3-H | Other Protons | Solvent | Reference |
| 5-Fluorouracil | 7.73 (d) | 11.46 | 10.70 | - | - | [15] |
| 5-FU-1-acetic acid (5-FA) | 8.08 (d, J=6.7 Hz) | - | 11.92 (d, J=4.8 Hz) | 13.23 (s, 1H, COOH), 4.36 (s, 2H, CH₂) | DMSO-d₆ | [14] |
| Derivative 3 * | 8.02 (d, J=6.0 Hz) | - | 11.93 (s, 1H) | 8.39-8.51 (m, 4H, ArH), 7.83-7.87 (m, 2H, ArH), 5.56 (s, 2H, OCH₂), 4.29 (t, 2H, NCH₂), 2.74 (t, 2H, CH₂CO) | - | [2] |
| Derivative 5 ** | 8.10 (d, J=6.0 Hz) | - | 11.92 (s, 1H) | 7.82 (m, 4H, ArH), 5.53 (s, 2H, OCH₂), 3.81 (t, 2H, NCH₂), 2.72 (t, 2H, CH₂CO) | - | [2] |
| Derivative 6 *** | 8.09 (d, J=6.0 Hz) | - | 11.99 (s, 1H) | 7.76-7.84 (m, 4H, ArH), 5.55 (s, 2H, CH₂O), 3.60 (t, 2H, NCH₂), 2.43 (t, 2H, CH₂CO), 1.82-1.86 (m, 2H, CH₂) | - | [2] |
* (5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl-3-(1,8-naphthalimido)propanoate ** (5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl-3-(phthalimido)propanoate *** (5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl-4-(phthalimido)butyrate
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | C-2 | C-4 | C-5 | C-6 | Other Carbons | Solvent | Reference |
| 5-Fluorouracil | 149.7 | 158.2 (d, J=26 Hz) | 140.7 (d, J=229 Hz) | 129.8 (d, J=34 Hz) | - | DMSO-d₆ | [16] |
| 5-FU-1-acetic acid (5-FA) | 149.66 | 157.54 | 138.55 | 130.64 | 169.28 (COOH), 48.63 (CH₂) | DMSO-d₆ | [14] |
| Derivative 3 * | 149.20 | 157.43 (d, J=26 Hz) | 139.34 (d, J=229 Hz) | 129.43 (d, J=34 Hz) | 170.72, 163.3, 134.40, 131.24, 130.68, 127.31, 127.14, 121.84, 70.42, 35.56, 32.19 | - | [2] |
| Derivative 5 ** | 149.69 | 157.92 (d, J=26 Hz) | 139.83 (d, J=229 Hz) | 129.91 (d, J=34 Hz) | 170.84, 168.04, 134.90, 131.99, 123.48, 70.93, 33.82, 32.74 | - | [2] |
| Derivative 6 *** | 149.71 | 157.90 (d, J=26 Hz) | 139.83 (d, J=229 Hz) | 129.96 (d, J=34 Hz) | 172.58, 168.29, 134.67, 132.04, 123.31, 70.82, 36.89, 30.81, 23.33 | - | [2] |
Table 3: Representative ¹⁹F NMR Chemical Shift Ranges
| Fluorine Environment | Typical Chemical Shift (δ) vs CFCl₃ | Comments |
| C-F (Aromatic/Heteroaromatic) | -100 to -170 ppm | The shift for 5-FU itself is around -169 ppm.[10] |
| Conjugated Polymer-F | -165 to -170 ppm | Broad signals are often observed due to slower molecular tumbling.[10] |
| Free 5-FU released from prodrug | ~ -169 ppm | Sharp signals indicate release into solution.[10] |
| α-fluoro-β-alanine (FBALA) | ~ -185 to -195 ppm | A major catabolite of 5-FU.[17] |
Visualization of 5-FU's Mechanism of Action
5-Fluorouracil is a prodrug that must be converted intracellularly to its active metabolites to exert its cytotoxic effects.[3] These metabolites interfere with both DNA and RNA synthesis.[3][4] The primary mechanism is the inhibition of thymidylate synthase (TS) by fluorodeoxyuridine monophosphate (FdUMP).[4]
Caption: Simplified mechanism of action for 5-Fluorouracil (5-FU).
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of 5-Fluorouracil and Polyethylene Glycol Esters as Prodrugs | Scientific.Net [scientific.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. biophysics.org [biophysics.org]
- 10. mdpi.com [mdpi.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 14. researchgate.net [researchgate.net]
- 15. 5-Fluorouracil(51-21-8) 1H NMR spectrum [chemicalbook.com]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. In vivo 19F NMR spectroscopy of the antimetabolite 5-fluorouracil and its analogues. An assessment of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-HRMS Analysis of Intracellular 5-Fluorouracil Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the analysis of intracellular 5-Fluorouracil (B62378) (5-FU) and its metabolites using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). The protocols outlined below are intended to guide researchers in the accurate quantification of these compounds, which is crucial for understanding the mechanism of action of 5-FU, identifying biomarkers of response, and developing strategies to overcome drug resistance.
Introduction
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers.[1][2] Its cytotoxic effects are mediated by its intracellular conversion into several active metabolites that interfere with DNA and RNA synthesis.[1][3][4][5] The anabolic pathway of 5-FU leads to the formation of fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, fluorouridine triphosphate (FUTP), which is incorporated into RNA, and fluorodeoxyuridine triphosphate (FdUTP), which is incorporated into DNA.[1][5] The catabolic pathway, primarily mediated by dihydropyrimidine (B8664642) dehydrogenase (DPD), leads to inactive metabolites.[6][7]
Understanding the intracellular concentrations of these metabolites is critical for elucidating the mechanisms of 5-FU action and resistance.[1][8][9] LC-HRMS offers a sensitive and specific platform for the simultaneous quantification of these polar metabolites.[3][4] This application note provides a comprehensive protocol for the extraction, separation, and detection of intracellular 5-FU metabolites.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-HRMS analysis of 5-FU and its principal metabolites. These values are compiled from various sources and may require optimization based on the specific instrumentation and experimental conditions.
Table 1: Mass Spectrometry Parameters for 5-FU and its Metabolites
| Compound | Abbreviation | Chemical Formula | Monoisotopic Mass (Da) | Precursor Ion (m/z) [M-H]⁻ | Key Fragment Ions (m/z) |
| 5-Fluorouracil | 5-FU | C₄H₃FN₂O₂ | 130.0179 | 129.0106 | 86.00, 42.01 |
| 5-Fluorouridine | FUrd | C₉H₁₁FN₂O₆ | 262.0601 | 261.0528 | 129.01, 111.04 |
| 5-Fluoro-2'-deoxyuridine | FdUrd | C₉H₁₁FN₂O₅ | 246.0652 | 245.0579 | 129.01, 97.03 |
| 5-Fluorouridine Monophosphate | FUMP | C₉H₁₂FN₂O₉P | 342.0264 | 341.0191 | 129.01, 97.03, 79.96 |
| 5-Fluoro-2'-deoxyuridine Monophosphate | FdUMP | C₉H₁₂FN₂O₈P | 326.0315 | 325.0242 | 129.01, 97.03, 79.96 |
| 5-Fluorouridine Diphosphate | FUDP | C₉H₁₃FN₂O₁₂P₂ | 421.9928 | 420.9855 | 341.02, 129.01, 79.96 |
| 5-Fluoro-2'-deoxyuridine Diphosphate | FdUDP | C₉H₁₃FN₂O₁₁P₂ | 405.9979 | 404.9906 | 325.02, 129.01, 79.96 |
| 5-Fluorouridine Triphosphate | FUTP | C₉H₁₄FN₂O₁₅P₃ | 501.9592 | 500.9520 | 420.99, 341.02, 129.01, 79.96 |
| 5-Fluoro-2'-deoxyuridine Triphosphate | FdUTP | C₉H₁₄FN₂O₁₄P₃ | 485.9643 | 484.9570 | 405.00, 325.02, 129.01, 79.96 |
| Dihydrofluorouracil | DHFU | C₄H₅FN₂O₂ | 132.0335 | 131.0262 | 113.02, 88.02 |
| α-Fluoro-β-ureidopropionate | FUPA | C₄H₇FN₂O₃ | 150.0441 | 149.0368 | 131.03, 106.03 |
| α-Fluoro-β-alanine | FBAL | C₃H₆FNO₂ | 107.0383 | 106.0310 | 88.02, 62.03 |
Table 2: Chromatographic Parameters and Detection Limits
| Compound | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| 5-FU | ~2.32[10] | 12 pg on column (for nucleosides)[3] | 0.5 µg/mL (in plasma)[4] |
| FUrd | Varies | 12 pg on column[3] | - |
| FdUrd | Varies | 12 pg on column[3] | 3 µg/mL (in plasma)[4] |
| FUMP | Varies | 150 pg on column (for nucleotides)[3] | - |
| FdUMP | Varies | 150 pg on column[3] | - |
| FUTP | Varies | 150 pg on column[3] | - |
| FdUTP | Varies | 150 pg on column[3] | - |
| DHFU | Varies | - | 1 µg/mL (in plasma)[4] |
| FUPA | Varies | - | - |
| FBAL | Varies | - | - |
Note: Retention times are highly dependent on the specific chromatographic conditions and should be determined experimentally.
Experimental Protocols
This section provides a detailed protocol for the analysis of intracellular 5-FU metabolites.
Cell Culture and Treatment
-
Culture cells to 80-85% confluency in appropriate cell culture dishes.
-
Treat cells with the desired concentration of 5-FU for a specified duration (e.g., 50 µM for 24-72 hours).[8] Include vehicle-treated control cells.
-
After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
Intracellular Metabolite Extraction
-
Add a pre-chilled extraction solution of methanol/water (70:30, v/v) to the cell pellet.[3] Use a sufficient volume to cover the cells (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells from the dish and transfer the cell suspension to a microcentrifuge tube.
-
Add internal standards to the samples to correct for extraction variability and matrix effects.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cell debris.[3]
-
Transfer the supernatant containing the metabolites to a new tube.
-
Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen at 37°C.[3]
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase (e.g., 100 µL of water or mobile phase A) for LC-HRMS analysis.[3]
LC-HRMS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A porous graphitic carbon column or a pentafluorophenyl (PFP) F5 column is recommended for the separation of polar 5-FU metabolites.[3][8]
-
Example: Kinetex F5 Core-Shell, 1.7 µm, 100 x 2.1 mm (Phenomenex).[8]
-
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water, pH 4.[8]
-
Mobile Phase B: Methanol.[8]
-
Flow Rate: 0.2 mL/min.[8]
-
Gradient: A typical gradient would be:
-
0-3 min: 0-5% B
-
3-4 min: 5-100% B
-
4-5 min: 100% B
-
5-5.1 min: 100-0% B
-
5.1-8 min: 0% B (equilibration)[8]
-
-
Injection Volume: 5-10 µL.
High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Mass Analyzer: An Orbitrap-based mass spectrometer is recommended for high-resolution and accurate mass measurements.[3][11]
-
Scan Mode: Full scan with a resolution of >70,000.
-
Data Acquisition: A targeted single ion monitoring (tSIM) coupled with data-dependent MS2 (ddMS2) can be used for sensitive and specific detection of the target metabolites.[8]
-
Collision Energy: Optimize for each metabolite to achieve characteristic fragmentation patterns.
Visualizations
5-FU Metabolic Pathway
The following diagram illustrates the intracellular anabolic and catabolic pathways of 5-Fluorouracil.
References
- 1. researchgate.net [researchgate.net]
- 2. iatdmct2017.jp [iatdmct2017.jp]
- 3. Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous HPLC determination of 5-fluorouracil and its metabolites in plasma of cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extrac... [protocols.io]
Measuring 5-Fluorouracil Incorporation into Nucleic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of current techniques used to measure the incorporation of the chemotherapeutic agent 5-Fluorouracil (B62378) (5-FU) into RNA and DNA. Understanding the extent of 5-FU incorporation is crucial for elucidating its mechanism of action, developing more effective cancer therapies, and identifying biomarkers of drug response.
Introduction
5-Fluorouracil, a cornerstone of chemotherapy for various solid tumors, exerts its cytotoxic effects through multiple mechanisms.[1] One key mechanism is its conversion into fraudulent nucleotides, which are subsequently incorporated into RNA and DNA, leading to dysfunction in nucleic acid metabolism and triggering cell death.[1][2] The extent of 5-FU incorporation into RNA versus DNA can vary between tumor types and individual patients, influencing both therapeutic efficacy and toxicity. Therefore, accurate and sensitive measurement of 5-FU in these macromolecules is of significant interest in both preclinical research and clinical settings.
This document outlines several established methods for quantifying 5-FU incorporation, including chromatography-mass spectrometry, radiolabeling, and other relevant techniques. Detailed protocols are provided to guide researchers in the implementation of these assays.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the described methods, allowing for a comparative assessment of their performance characteristics.
| Method | Analyte | Sample Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Typical Incorporation Levels Reported | Reference |
| LC-MS/HRMS | 5-FU anabolites | Cellular extracts, RNA/DNA extracts | LOD: 12 pg for nucleosides, 150 pg for nucleotides | Not specified | [2][3][4][5] |
| GC-MS | 5-FU in RNA/DNA | Tumor biopsy specimens | Not specified | RNA: up to 1.0 pmol/µg, DNA: up to 127 fmol/µg | [6][7] |
| Radiolabeling | [¹⁴C]5-FU | L1210 ascites cells | Not specified | Peak at 3 hr: 1 FUra base per 174 normal nucleotides | [8] |
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note: Liquid chromatography coupled with mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is a powerful technique for the simultaneous determination of 5-FU and its various metabolites incorporated into RNA and DNA.[2][3] This method offers high sensitivity and specificity, allowing for the quantification of multiple analytes in a single run. The protocol typically involves the enzymatic hydrolysis of nucleic acids to individual nucleosides, followed by chromatographic separation and mass spectrometric detection.
Protocol: LC-HRMS for 5-FU Incorporation in RNA and DNA
Materials:
-
Cells or tissues treated with 5-FU
-
RNA/DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS grade water and acetonitrile (B52724)
-
Ammonium acetate
-
Formic acid
-
Internal standards (e.g., stable isotope-labeled 5-FU nucleosides)
-
LC-HRMS system (e.g., Orbitrap)
Procedure:
-
Nucleic Acid Extraction:
-
Extract total RNA and DNA from cell pellets or tissue homogenates using a commercial kit according to the manufacturer's instructions.
-
Quantify the extracted nucleic acids using a spectrophotometer.
-
-
Enzymatic Hydrolysis:
-
To a known amount of RNA (e.g., 1-10 µg), add nuclease P1 and incubate at 37°C for 2 hours to digest the RNA into nucleoside 5'-monophosphates.
-
Add alkaline phosphatase and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides to nucleosides.
-
Perform a similar hydrolysis for DNA samples.
-
-
Sample Preparation for LC-MS:
-
Add an internal standard to each hydrolyzed sample.
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitate and transfer the supernatant to a new tube.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
-
LC-HRMS Analysis:
-
Inject the prepared sample into the LC-HRMS system.
-
Separate the nucleosides using a suitable column (e.g., C18) with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect the ions using the mass spectrometer in a suitable mode (e.g., positive ion mode) and acquire high-resolution mass spectra.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to 5-fluorouridine (B13573) (5-FUrd) from RNA and 5-fluoro-2'-deoxyuridine (B1346552) (5-FdUrd) from DNA based on their accurate mass and retention time, relative to the internal standards.
-
Calculate the amount of 5-FU incorporated per microgram of RNA or DNA.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: Gas chromatography-mass spectrometry is another sensitive method for quantifying 5-FU incorporation into nucleic acids.[7] This technique requires derivatization of the analytes to increase their volatility for gas-phase separation. GC-MS can provide excellent sensitivity and is a well-established method for this application.
Protocol: GC-MS for 5-FU Incorporation in RNA and DNA
Materials:
-
Tumor tissue biopsies or cell pellets
-
Nucleic acid extraction reagents
-
Enzymes for complete degradation of RNA and DNA to bases (e.g., a cocktail of nucleases, phosphodiesterases, and phosphatases)
-
Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Internal standard (e.g., 5-chlorouracil)
-
GC-MS system
Procedure:
-
Nucleic Acid Extraction and Hydrolysis:
-
Pulverize frozen tissue samples and extract nucleic acids.
-
Completely hydrolyze the isolated RNA and DNA to their constituent bases using a cocktail of appropriate enzymes.
-
-
Derivatization:
-
To the dried hydrolysate, add the internal standard.
-
Add the derivatization agent (e.g., BSTFA in a suitable solvent) and heat to facilitate the reaction, which converts the polar nucleobases into volatile derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the derivatized bases on a suitable capillary column using a temperature gradient.
-
Detect the ions using the mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
-
Data Analysis:
-
Quantify the derivatized 5-FU peak area relative to the internal standard.
-
Calculate the amount of 5-FU incorporated per microgram of the initial nucleic acid.
-
Radiolabeling
Application Note: Radiolabeling assays, using isotopes such as ¹⁴C or ³H-labeled 5-FU, are a classic and highly sensitive method for tracing the incorporation of the drug into macromolecules.[8] This technique allows for direct quantification of the incorporated radiolabel.
Protocol: Radiolabeling Assay for 5-FU Incorporation
Materials:
-
Cell culture medium
-
Radiolabeled 5-FU (e.g., [¹⁴C]5-FU or [³H]5-FU)
-
Cell lysis buffer
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Incubate the cells with a known concentration of radiolabeled 5-FU for the desired time period.
-
-
Cell Lysis and Precipitation:
-
Wash the cells to remove unincorporated 5-FU.
-
Lyse the cells and precipitate the macromolecules (including RNA and DNA) using cold TCA.
-
-
Separation of RNA and DNA (Optional):
-
The precipitated nucleic acids can be further processed to separate RNA and DNA fractions if differential incorporation is to be measured. This can be achieved through differential hydrolysis (e.g., alkaline hydrolysis for RNA).
-
-
Scintillation Counting:
-
Resuspend the precipitated macromolecules in a suitable solvent.
-
Add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Relate the measured radioactivity (counts per minute) to the specific activity of the radiolabeled 5-FU to determine the amount of incorporated drug.
-
Normalize the results to the total amount of RNA or DNA in the sample.
-
Visualizations
Caption: Workflow for measuring 5-FU incorporation into nucleic acids.
Caption: Simplified 5-FU metabolic activation and mechanism of action pathway.
References
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay and time course of 5-fluorouracil incorporation into RNA of L1210/0 ascites cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Molecular Imaging Agents from Pyrimidine Nucleosides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of molecular imaging agents derived from pyrimidine (B1678525) nucleosides. This document outlines the key concepts, experimental protocols, and data analysis techniques pertinent to the synthesis, in vitro evaluation, and in vivo imaging of these promising diagnostic and therapeutic agents.
Introduction to Pyrimidine Nucleosides as Imaging Agents
Pyrimidine nucleosides are fundamental building blocks of nucleic acids. Cancer cells exhibit increased rates of proliferation and, consequently, an elevated demand for nucleosides to support DNA synthesis. This metabolic characteristic can be exploited for tumor imaging by utilizing radiolabeled pyrimidine nucleoside analogs. These analogs are taken up by cancer cells through nucleoside transporters and are subsequently phosphorylated by kinases, such as thymidine (B127349) kinase 1 (TK1), which is often upregulated in tumors. This process traps the radiolabeled analog intracellularly, allowing for visualization by non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[1][2]
The development of these imaging agents involves a multi-step process, including the design and synthesis of the nucleoside analog, radiolabeling, and rigorous in vitro and in vivo evaluation to assess their potential as clinical candidates.
Key Signaling Pathway: Pyrimidine Salvage Pathway
The primary mechanism for the uptake and retention of pyrimidine nucleoside imaging agents in proliferating cells is the pyrimidine salvage pathway. The following diagram illustrates the key steps involved.
References
Application Notes and Protocols: 1-(β-D-Xylofuranosyl)-5-fluorouracil as a Radiosensitizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(β-D-Xylofuranosyl)-5-fluorouracil is a synthetic pyrimidine (B1678525) nucleoside analog. It structurally combines the well-established anticancer and radiosensitizing agent 5-fluorouracil (B62378) (5-FU) with a xylofuranose (B8766934) sugar moiety. While extensive research has documented the clinical use of 5-FU as a radiosensitizer, particularly in gastrointestinal cancers, a comprehensive body of publicly available experimental data specifically detailing the radiosensitizing properties of 1-(β-D-Xylofuranosyl)-5-fluorouracil is currently limited.[1][2] This document provides a theoretical framework and practical protocols for the investigation of this compound as a potential radiosensitizing agent, based on the known mechanisms of 5-FU and related nucleoside analogs.
The rationale for exploring this xylofuranosyl derivative lies in the potential for the sugar modification to alter the compound's pharmacological properties, such as cellular uptake, metabolism, and interaction with key cellular enzymes, potentially leading to an improved therapeutic index compared to 5-FU.
Hypothesized Mechanism of Action as a Radiosensitizing Agent
The radiosensitizing effect of 1-(β-D-Xylofuranosyl)-5-fluorouracil is hypothesized to be multifactorial, mirroring the mechanisms of its parent compound, 5-FU.[3][4] Upon intracellular conversion to its active metabolites, it is proposed to enhance the cytotoxic effects of ionizing radiation through the following pathways:
-
Inhibition of Thymidylate Synthase (TS): The active metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), is a potent inhibitor of TS.[4] This enzyme is crucial for the de novo synthesis of thymidine (B127349), an essential precursor for DNA replication and repair. Inhibition of TS leads to a depletion of the thymidine triphosphate (dTTP) pool, which can impair the cell's ability to repair radiation-induced DNA damage, particularly single-strand breaks.
-
Incorporation into DNA and RNA: The triphosphate metabolites, fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP), can be incorporated into DNA and RNA, respectively. The presence of fluorouracil in the DNA can create unstable sites that are more susceptible to radiation-induced damage. Its incorporation into RNA can disrupt RNA processing and function, further contributing to cellular stress and apoptosis.
-
Induction of Cell Cycle Arrest: By disrupting DNA synthesis, the compound may cause cells to accumulate in the S-phase of the cell cycle, a phase known to be more sensitive to radiation.[5]
Below is a diagram illustrating the proposed signaling pathway for radiosensitization.
Caption: Hypothesized mechanism of radiosensitization by 1-(β-D-Xylofuranosyl)-5-fluorouracil.
Quantitative Data Summary
As direct experimental data for the radiosensitizing effects of 1-(β-D-Xylofuranosyl)-5-fluorouracil is not widely available, the following table is provided as a template for researchers to summarize their findings from in vitro studies.
| Cell Line | Drug Concentration (µM) | Radiation Dose (Gy) | Plating Efficiency (%) | Surviving Fraction | Sensitizer Enhancement Ratio (SER) |
| Control | 0 | 0 | 1.0 | N/A | |
| 0 | 2 | ||||
| 0 | 4 | ||||
| 0 | 6 | ||||
| Drug Alone | X | 0 | N/A | ||
| Y | 0 | ||||
| Combination | X | 2 | |||
| X | 4 | ||||
| X | 6 | ||||
| Y | 2 | ||||
| Y | 4 | ||||
| Y | 6 |
Experimental Protocols
The following protocols are provided as a starting point for the investigation of 1-(β-D-Xylofuranosyl)-5-fluorouracil as a radiosensitizing agent.
Cell Culture and Drug Preparation
-
Cell Lines: Select appropriate cancer cell lines (e.g., colorectal, pancreatic, head and neck) and non-cancerous control cell lines.
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
-
Drug Preparation: Prepare a stock solution of 1-(β-D-Xylofuranosyl)-5-fluorouracil in a suitable solvent (e.g., DMSO or sterile water) at a high concentration. Further dilute the stock solution in culture medium to the desired final concentrations for experiments.
In Vitro Radiosensitization Assay (Clonogenic Survival Assay)
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
-
Cell Seeding: Plate a known number of cells into 6-well plates. The number of cells seeded will depend on the expected survival fraction for each treatment condition.
-
Drug Treatment: After 24 hours, treat the cells with varying concentrations of 1-(β-D-Xylofuranosyl)-5-fluorouracil or vehicle control for a predetermined duration (e.g., 24 hours) prior to irradiation.
-
Irradiation: Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
Colony Formation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition. Plot the surviving fraction as a function of radiation dose on a semi-logarithmic scale to generate survival curves. The Sensitizer Enhancement Ratio (SER) can be calculated by dividing the radiation dose required to achieve a specific survival fraction (e.g., 0.1) in the control group by the dose required for the same survival fraction in the drug-treated group.
The following diagram outlines the experimental workflow for the clonogenic survival assay.
Caption: Experimental workflow for the clonogenic survival assay.
Western Blot Analysis
This technique can be used to investigate the effect of 1-(β-D-Xylofuranosyl)-5-fluorouracil and radiation on the expression of proteins involved in DNA damage response and cell cycle control.
-
Protein Extraction: Treat cells with the drug and/or radiation as described above. At various time points post-treatment, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., γ-H2AX for DNA double-strand breaks, p21 for cell cycle arrest, cleaved PARP for apoptosis).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the proteins.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Flow Cytometry for Cell Cycle Analysis
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Treat cells with the drug and/or radiation. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram can be used to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
1-(β-D-Xylofuranosyl)-5-fluorouracil represents a promising, yet under-investigated, candidate as a radiosensitizing agent. Its structural similarity to 5-FU provides a strong rationale for its potential efficacy. The provided protocols offer a standardized framework for researchers to systematically evaluate its radiosensitizing properties and elucidate its mechanism of action. Further preclinical studies are essential to determine if this compound offers any therapeutic advantages over existing radiosensitizers and to justify its potential progression into clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The mechanism of action of radiosensitization of conventional chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiation- and Photo-induced Activation of 5-Fluorouracil Prodrugs as a Strategy for the Selective Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The optimal schedule for 5-fluorouracil radiosensitization in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering 5-FU Analogs in Murine Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorouracil (5-FU) and its analogs are a cornerstone of chemotherapy for various solid tumors. Murine tumor models are indispensable tools for the preclinical evaluation of these agents, allowing for the investigation of efficacy, pharmacokinetics, and pharmacodynamics. This document provides detailed application notes and protocols for the administration of 5-FU and its key oral prodrugs, capecitabine (B1668275) and tegafur-uracil (B1207778) (UFT), in common murine tumor models.
Murine Tumor Models: General Workflow
The successful implementation of a murine tumor model study involving 5-FU analogs requires careful planning and execution. The general workflow involves tumor cell culture and implantation, tumor growth monitoring, drug administration, and endpoint analysis.
Caption: General experimental workflow for in vivo efficacy studies of 5-FU analogs.
Experimental Protocols
Subcutaneous Tumor Implantation Protocol
This protocol describes the subcutaneous implantation of tumor cells into the flank of a mouse.
Materials:
-
Tumor cells in suspension (e.g., in PBS or serum-free medium)
-
Matrigel (optional, to improve tumor take rate)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Electric clippers or razor
-
Disinfectant (e.g., 70% ethanol)
-
Sterile gauze
Procedure:
-
Cell Preparation:
-
Culture tumor cells to 80-90% confluency.
-
Harvest cells using standard cell culture techniques (e.g., trypsinization).
-
Wash the cells with sterile PBS or serum-free medium and perform a cell count.
-
Resuspend the cell pellet in the desired injection vehicle at the target concentration (e.g., 1 x 10^6 to 1 x 10^7 cells/100 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel just before injection and keep on ice.
-
-
Animal Preparation:
-
Anesthetize the mouse using a standard, approved protocol.
-
Shave the fur from the intended injection site on the flank.
-
Clean the shaved area with 70% ethanol.
-
-
Injection:
-
Gently tent the skin at the injection site.
-
Insert the needle subcutaneously, being careful not to puncture the underlying muscle.
-
Slowly inject the cell suspension (typically 100-200 µL).
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent leakage.
-
-
Post-Injection Monitoring:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Observe the mice regularly for tumor development and overall health.
-
Tumor Volume Measurement
Tumor growth is a key parameter for assessing treatment efficacy. Caliper measurements are a standard and widely used method.
Materials:
-
Digital calipers
Procedure:
-
Gently restrain the mouse to expose the tumor.
-
Measure the longest diameter (length, L) and the perpendicular shorter diameter (width, W) of the tumor using the calipers.
-
Calculate the tumor volume using the following formula[1][2][3]: Tumor Volume (mm³) = (L x W²) / 2
-
Record the measurements and calculated volume. Measurements are typically taken 2-3 times per week.
Preparation and Administration of 5-FU Analogs
-
Route of Administration: Intraperitoneal (i.p.) injection is common.[4]
-
Vehicle: Saline is a standard vehicle.[4][5] Due to 5-FU's limited solubility, gentle heating may be required to fully dissolve the compound.[6]
-
Preparation Protocol:
-
Vehicle: A common vehicle is a suspension in 40 mM citrate (B86180) buffer with 5% gum arabic.[7] Water can also be used.[8]
-
Preparation Protocol:
-
Weigh the required amount of capecitabine powder.
-
Prepare the vehicle solution (e.g., citrate buffer with gum arabic).
-
Suspend the capecitabine powder in the vehicle to the desired concentration (e.g., 100 mg/mL).[7]
-
Ensure the suspension is homogenous before each administration by vortexing or stirring.
-
Administer the suspension orally using a gavage needle.
-
-
Route of Administration: Oral gavage.
-
Vehicle: A common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9]
-
Preparation Protocol:
-
Weigh the required amount of UFT (tegafur and uracil (B121893) in a 1:4 molar ratio).
-
Prepare the vehicle solution by mixing the components in the specified ratios.
-
Dissolve the UFT in the vehicle to the desired concentration. Sonication may be used to aid dissolution.[9]
-
Administer the solution orally using a gavage needle.
-
Data Presentation: Summary of Dosing and Efficacy
The following tables summarize representative dosing regimens and efficacy data from published studies.
Table 1: Capecitabine Administration in Murine Tumor Models
| Tumor Model | Mouse Strain | Capecitabine Dose | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| K8484 Pancreatic Allograft | N/A | 755 mg/kg | Oral gavage | Daily, 5 days/week for 3 weeks | Significant reduction in tumor volume compared to vehicle | [7] |
| MX-1 Breast Xenograft | N/A | 15.1 g/kg (total dose over 6 weeks) | Oral | 14 days on, 7 days off | 49% | N/A |
| MAXF401 Breast Xenograft | N/A | 15.1 g/kg (total dose over 6 weeks) | Oral | 14 days on, 7 days off | 56% | N/A |
| S. aureus infection model | BALB/c | 100 or 200 mg/kg | Oral gavage | Every 12 hours for 5 days | N/A (infection model) | [8] |
Table 2: Tegafur-Uracil (UFT) Administration in Murine Tumor Models
| Tumor Model | Mouse Strain | UFT Dose (as Tegafur) | Administration Route | Dosing Schedule | Outcome | Reference |
| Sarcoma 180 | N/A | Various doses | Oral | Daily for 7 days | Dose-dependent tumor growth inhibition | [10] |
| Colorectal Cancer Rat Model | Rat | 30 mg/kg | Oral | Daily for 14 days | Tumor shrinkage | N/A |
| N/A | Mice | 60 mg/kg | Oral | Once a day for 9 days | Reduced tumor size | [9] |
Table 3: 5-FU Administration in Murine Tumor Models
| Tumor Model | Mouse Strain | 5-FU Dose | Administration Route | Dosing Schedule | Outcome | Reference |
| SOD1G93A (ALS model) | N/A | 150 mg/kg | Intraperitoneal | Every 2 weeks (3 doses) | Delayed disease onset, prolonged lifespan | [4] |
| Head and Neck Cancer Xenograft | N/A | 2.5 mg/kg (with microbubbles and ultrasound) | Intravenous | Multiple injections over 34 days | 65.9% reduction in tumor growth | [11] |
| Old mice toxicity model | Old mice | 40 mg/kg | Intraperitoneal | Daily for 5 days | Increased survival with dietary restriction | [5] |
Signaling Pathways and Mechanism of Action
Metabolic Activation of 5-FU Analogs
Capecitabine and tegafur (B1684496) are prodrugs that are enzymatically converted to the active cytotoxic agent, 5-FU.
Caption: Metabolic activation pathways of capecitabine and tegafur-uracil (UFT).[12][13][14][15][16][17][18][19]
Downstream Effects of 5-FU
Once converted to its active metabolites, 5-FU exerts its cytotoxic effects through the inhibition of thymidylate synthase (TS) and the misincorporation of its metabolites into DNA and RNA, ultimately leading to apoptosis.
Caption: Downstream cytotoxic mechanisms of 5-Fluorouracil (5-FU).[20][21][22][23][24]
References
- 1. animalab.eu [animalab.eu]
- 2. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemotherapeutic agent 5-fluorouracil increases survival of SOD1 mouse model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Tumour Efficacy of Capecitabine in a Genetically Engineered Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Oral Fluorouracil Prodrug, Capecitabine, Mitigates a Gram-Positive Systemic Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Treatment efficacy of low-dose 5-fluorouracil with ultrasound in mediating 5-fluorouracil-loaded microbubble cavitation in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cancernetwork.com [cancernetwork.com]
- 18. mims.com [mims.com]
- 19. Tegafur-Uracil | C12H13FN4O5 | CID 104747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanism of 5-Fluorouracil-Induced Apoptosis on Cultured Corneal Endothelial Cells [scirp.org]
- 23. oncotarget.com [oncotarget.com]
- 24. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assaying Thymidylate Synthase Inhibition by 5-FdUMP Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2] This makes TS a key target for cancer chemotherapy.[1][3] The fluoropyrimidine drug 5-fluorouracil (B62378) (5-FU) exerts its cytotoxic effects primarily through its metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), which is a potent inhibitor of TS.[4][5][6] FdUMP, in the presence of the cofactor N⁵,N¹⁰-methylenetetrahydrofolate (CH₂THF), forms a stable ternary complex with TS, blocking the binding of the natural substrate, deoxyuridine monophosphate (dUMP), and thereby inhibiting dTMP synthesis.[4] This leads to an imbalance of deoxynucleotides, DNA damage, and ultimately, cell death.[2][4] The development of novel 5-FdUMP analogs aims to improve efficacy, overcome resistance, and reduce the toxicity associated with 5-FU therapy.[6][7][8]
These application notes provide detailed protocols for assaying the inhibitory activity of 5-FdUMP analogs against thymidylate synthase, along with methods for data analysis and presentation.
Mechanism of Thymidylate Synthase Inhibition by 5-FdUMP
Thymidylate synthase catalyzes the reductive methylation of dUMP to dTMP, using CH₂THF as a one-carbon donor.[2][4] FdUMP, being structurally similar to dUMP, acts as a suicide inhibitor. It binds to the active site of TS and forms a covalent bond with a cysteine residue.[2] This reaction is stabilized by the presence of CH₂THF, resulting in a stable ternary complex that effectively inactivates the enzyme.[4][9]
Caption: Mechanism of thymidylate synthase inhibition by 5-FdUMP.
Quantitative Data on TS Inhibition
The inhibitory potency of 5-FdUMP analogs is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). The following table summarizes inhibitory data for FdUMP and some of its analogs.
| Inhibitor | Target Enzyme | IC₅₀ | Kᵢ | Cell Line (for cell-based assays) | Reference |
| FdUMP | Human TS | ~0.5 µM | - | - | [10] |
| FdUMP[6] (multimer) | Human TS | ~0.05 µM | - | FM3A | [10] |
| 5′(R)-CH₃-FdUMP | Recombinant Human TS | 0.47 µM | - | - | [6][7] |
| 5′(S)-CF₃-FdUMP | Recombinant Human TS | 0.98 µM | - | - | [6][7] |
| Raltitrexed | L1210 TS | 9 nM | 62 nM | L1210 | [11] |
Note: IC₅₀ and Kᵢ values can vary depending on the assay conditions, enzyme source, and substrate concentrations.
Experimental Protocols
Several methods can be employed to measure the inhibition of thymidylate synthase activity. The choice of assay depends on the available equipment, the required sensitivity, and the stage of the drug discovery process.
Spectrophotometric Assay
This continuous assay monitors the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF), a product of the TS-catalyzed reaction.[6][7][11][12]
Principle: The conversion of dUMP and CH₂THF to dTMP and DHF by TS is accompanied by the oxidation of CH₂THF to DHF. DHF has a distinct absorbance maximum at 340 nm, allowing for the real-time monitoring of enzyme activity.[6][7]
Protocol:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.4)
-
Dithiothreitol (DTT)
-
EDTA
-
MgCl₂
-
Purified recombinant TS or cell lysate
-
Varying concentrations of the 5-FdUMP analog inhibitor.
-
-
Pre-incubation: Incubate the reaction mixture with the inhibitor for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the substrates:
-
Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes).[11]
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute). Determine the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Tritium (B154650) Release Radioassay
This highly sensitive endpoint assay measures the release of tritium (³H) from [5-³H]dUMP as it is converted to dTMP.[3][11][13]
Principle: The hydrogen atom at the 5-position of the uracil (B121893) ring of dUMP is displaced during the methylation reaction catalyzed by TS.[3] If [5-³H]dUMP is used as a substrate, this results in the release of tritium into the aqueous environment as tritiated water (³H₂O). The amount of radioactivity in the aqueous phase is directly proportional to the enzyme activity.[11]
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Reaction buffer (e.g., Tris-HCl, pH 7.4)
-
Enzyme source (purified TS or cell lysate)
-
CH₂THF
-
Varying concentrations of the 5-FdUMP analog inhibitor.
-
-
Pre-incubation: Incubate the mixture at 37°C for a specified time.
-
Reaction Initiation: Start the reaction by adding [5-³H]dUMP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[11]
-
Reaction Termination and Separation: Stop the reaction by adding activated charcoal to adsorb the unreacted [5-³H]dUMP.[13] Centrifuge the tubes to pellet the charcoal.
-
Scintillation Counting: Transfer the supernatant containing the ³H₂O to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the enzyme activity based on the amount of tritium released. Determine the IC₅₀ value as described for the spectrophotometric assay.
Cell-Based Proliferation Assay
This assay assesses the effect of 5-FdUMP analogs on the growth and viability of cancer cells, providing a more physiologically relevant measure of their potential therapeutic efficacy.
Principle: The inhibition of TS by 5-FdUMP analogs leads to the depletion of dTMP, which in turn inhibits DNA synthesis and cell proliferation. The reduction in cell viability can be quantified using various methods, such as the MTT assay.[14]
Protocol:
-
Cell Culture: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the 5-FdUMP analog and incubate for a specified period (e.g., 72 hours).[9]
-
Viability Assessment (MTT Assay):
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[14]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability. Plot the percent viability against the logarithm of the compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).
Experimental Workflow and Data Analysis
The general workflow for determining the inhibitory potency of 5-FdUMP analogs involves a series of steps from initial screening to the determination of the inhibition constant (Kᵢ).
Caption: Workflow for TS inhibitor characterization.
Determination of the Inhibition Constant (Kᵢ)
The Kᵢ is a more precise measure of an inhibitor's potency than the IC₅₀ as it is independent of substrate concentration. For a competitive inhibitor, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:[15][16]
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where:
-
[S] is the concentration of the substrate (dUMP).
-
Kₘ is the Michaelis-Menten constant for the substrate.
Alternatively, graphical methods such as the Dixon plot can be used to determine the Kᵢ.[15]
Conclusion
The assays and protocols described in these application notes provide a robust framework for the evaluation of 5-FdUMP analogs as inhibitors of thymidylate synthase. A systematic approach, from initial IC₅₀ determination to the calculation of Kᵢ and cell-based validation, is crucial for identifying promising candidates for further drug development. The careful selection of the appropriate assay and meticulous execution of the experimental protocols will ensure the generation of reliable and reproducible data.
References
- 1. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 2. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ClinPGx [clinpgx.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanisms of action of FdUMP[10]: metabolite activation and thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The biosynthesis of thymidylic acid. III. Purification of thymidylate synthetase and its spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Application Notes and Protocols for Assessing Metabolic Stability of Fluorinated Nucleosides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the metabolic stability of fluorinated nucleosides, a critical step in the drug discovery and development process. Fluorination of nucleosides is a common strategy to enhance metabolic stability and therapeutic efficacy.[1][2][3][4] This document outlines the most relevant in vitro assays, analytical techniques, and data interpretation methods to evaluate the metabolic fate of these promising compounds.
Introduction to Metabolic Stability Assessment
Metabolic stability is a key determinant of a drug candidate's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[5][6][7] The liver is the primary site of drug metabolism, mediated by a host of phase I (e.g., cytochrome P450s) and phase II (e.g., UDP-glucuronosyltransferases) enzymes.[5][6][8][9] Additionally, enzymes in plasma, such as esterases and amidases, can contribute to the degradation of drug candidates.[10][11][12]
Fluorine substitution in nucleoside analogues can significantly alter their metabolic profile by increasing the stability of the glycosidic bond and resistance to enzymatic degradation.[2][3][4] Therefore, robust and reliable methods are essential to accurately assess the metabolic stability of fluorinated nucleosides.
Key In Vitro Metabolic Stability Assays
A tiered approach is often employed for screening metabolic stability, starting with simpler, high-throughput assays and progressing to more complex systems that better mimic the in vivo environment.
Liver Microsomal Stability Assay
This assay is a widely used, high-throughput screen to evaluate phase I metabolic stability, primarily mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes.[13][14][15]
Data Presentation: Liver Microsomal Stability of Fluorinated Nucleosides (Example Data)
| Compound | Species | Microsomal Protein (mg/mL) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Fluorinated Nucleoside A | Human | 0.5 | 120 | 5.8 |
| Rat | 0.5 | 45 | 15.4 | |
| Fluorinated Nucleoside B | Human | 0.5 | >240 | <2.9 |
| Rat | 0.5 | 180 | 3.9 | |
| Verapamil (Control) | Human | 0.5 | 25 | 27.7 |
| Rat | 0.5 | 15 | 46.2 |
Experimental Protocol: Liver Microsomal Stability Assay [13][14][16]
-
Prepare Reagents:
-
Test Compound Stock: 10 mM in DMSO.
-
Liver Microsomes: Pooled from human or relevant animal species. Thaw on ice.
-
Phosphate (B84403) Buffer: 100 mM, pH 7.4.
-
NADPH Regenerating System (e.g., G6P, G6PD, and NADP+).
-
Stopping Solution: Acetonitrile (B52724) or methanol (B129727) containing an internal standard.
-
-
Incubation:
-
Pre-warm a solution of liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer at 37°C.
-
Add the test compound (final concentration 1 µM).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
-
Sample Processing:
-
Terminate the reaction by adding 2-3 volumes of cold stopping solution to each aliquot.
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Quantify the remaining parent compound using LC-MS/MS.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
-
Workflow for Liver Microsomal Stability Assay
Caption: Workflow of the liver microsomal stability assay.
Liver S9 Fraction Stability Assay
The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader assessment of phase I and phase II metabolism.[9][17][18][19] This assay is particularly useful for compounds that may undergo metabolism by cytosolic enzymes.
Data Presentation: Liver S9 Stability of Fluorinated Nucleosides (Example Data)
| Compound | Species | S9 Protein (mg/mL) | Cofactors | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Fluorinated Nucleoside C | Human | 1.0 | NADPH, UDPGA | 95 | 7.3 |
| Rat | 1.0 | NADPH, UDPGA | 30 | 23.1 | |
| Fluorinated Nucleoside D | Human | 1.0 | NADPH, UDPGA | >180 | <3.8 |
| Rat | 1.0 | NADPH, UDPGA | 150 | 4.6 | |
| 7-Hydroxycoumarin (Control) | Human | 1.0 | NADPH, UDPGA | 18 | 38.5 |
| Rat | 1.0 | NADPH, UDPGA | 10 | 69.3 |
Experimental Protocol: Liver S9 Fraction Stability Assay [17][18][19]
-
Prepare Reagents:
-
Test Compound Stock: 10 mM in DMSO.
-
Liver S9 Fraction: Pooled from human or relevant animal species. Thaw on ice.
-
Phosphate Buffer: 100 mM, pH 7.4.
-
Cofactors: NADPH, UDPGA, PAPS, GSH (as needed).
-
Stopping Solution: Acetonitrile or methanol containing an internal standard.
-
-
Incubation:
-
Prepare a reaction mixture containing S9 fraction (final concentration 1-2 mg/mL), buffer, and cofactors. Pre-warm at 37°C.
-
Add the test compound (final concentration 1-3 µM).
-
Incubate at 37°C with shaking.
-
Collect aliquots at specified time points (e.g., 0, 15, 30, 60 minutes).
-
-
Sample Processing:
-
Terminate the reaction by adding cold stopping solution.
-
Vortex and centrifuge to pellet protein.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Quantify the parent compound using LC-MS/MS.
-
Determine t½ and CLint.
-
Workflow for Liver S9 Fraction Stability Assay
Caption: Workflow of the liver S9 fraction stability assay.
Hepatocyte Stability Assay
Hepatocytes contain the full complement of phase I and phase II metabolic enzymes and cofactors within an intact cellular system, providing a more physiologically relevant model.[5][6][7][8][20]
Data Presentation: Hepatocyte Stability of Fluorinated Nucleosides (Example Data)
| Compound | Species | Hepatocyte Density (cells/mL) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |
| Fluorinated Nucleoside E | Human | 1 x 10^6 | 150 | 4.6 |
| Rat | 1 x 10^6 | 60 | 11.6 | |
| Fluorinated Nucleoside F | Human | 1 x 10^6 | >300 | <2.3 |
| Rat | 1 x 10^6 | 240 | 2.9 | |
| Midazolam (Control) | Human | 1 x 10^6 | 35 | 19.8 |
| Rat | 1 x 10^6 | 20 | 34.7 |
Experimental Protocol: Hepatocyte Stability Assay [5][6][20]
-
Cell Preparation:
-
Thaw cryopreserved hepatocytes and assess viability.
-
Resuspend viable hepatocytes in incubation medium to the desired cell density (e.g., 1 x 10^6 viable cells/mL).
-
-
Incubation:
-
Pre-incubate the hepatocyte suspension at 37°C in a CO2 incubator.
-
Add the test compound (final concentration 1-2 µM).
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
-
Sample Processing:
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to precipitate proteins and cell debris.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound.
-
Calculate the half-life and intrinsic clearance.
-
Workflow for Hepatocyte Stability Assay
Caption: Workflow of the hepatocyte stability assay.
Plasma Stability Assay
This assay evaluates the chemical and enzymatic stability of a compound in plasma, which is important for understanding its stability in circulation.[10][11][12] It is particularly relevant for prodrugs designed to be activated in the blood.[12]
Data Presentation: Plasma Stability of Fluorinated Nucleosides (Example Data)
| Compound | Species | Half-life (t½, min) | % Remaining at 120 min |
| Fluorinated Nucleoside G | Human | >240 | 98 |
| Rat | >240 | 95 | |
| Fluorinated Nucleoside H (Ester Prodrug) | Human | 25 | 15 |
| Rat | 15 | 5 | |
| Propantheline (Control) | Human | 45 | 28 |
| Rat | 30 | 18 |
Experimental Protocol: Plasma Stability Assay [10][11][12]
-
Prepare Reagents:
-
Test Compound Stock: 10 mM in DMSO.
-
Plasma: Pooled from human or relevant animal species, heparinized.
-
Stopping Solution: Acetonitrile or methanol with an internal standard.
-
-
Incubation:
-
Thaw plasma and pre-warm to 37°C.
-
Add the test compound (final concentration 1 µM).
-
Incubate at 37°C.
-
Collect aliquots at designated time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Sample Processing:
-
Terminate the reaction by adding cold stopping solution.
-
Vortex and centrifuge to precipitate plasma proteins.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Quantify the remaining parent compound by LC-MS/MS.
-
Calculate the half-life and the percentage of compound remaining over time.
-
Workflow for Plasma Stability Assay
Caption: Workflow of the plasma stability assay.
Analytical Techniques for Fluorinated Nucleosides
Accurate quantification of the parent compound and identification of its metabolites are crucial for understanding metabolic pathways.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and throughput.[21][22][23][24]
Protocol for LC-MS/MS Analysis
-
Chromatographic Separation:
-
Use a suitable C18 reversed-phase column.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Optimize the MRM transitions (parent ion -> product ion) for the test compound and internal standard.
-
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
19F NMR is a powerful, non-destructive technique that is highly specific for the detection, identification, and quantification of fluorine-containing drugs and their metabolites.[25][26][27] It is particularly useful for tracking the metabolic fate of fluorinated nucleosides.
Protocol for 19F NMR Analysis
-
Sample Preparation:
-
Lyophilize the supernatant from the incubation mixture.
-
Reconstitute the sample in a suitable deuterated solvent (e.g., D2O or DMSO-d6) containing a known concentration of a fluorine-containing internal standard (e.g., trifluoroacetic acid).
-
-
NMR Acquisition:
-
Acquire 19F NMR spectra on a high-field NMR spectrometer.
-
Use appropriate acquisition parameters to ensure quantitative results.
-
-
Data Analysis:
-
Integrate the signals of the parent compound and any observed metabolites relative to the internal standard to determine their concentrations.
-
Metabolic Pathways of Fluorinated Nucleosides
Fluorinated nucleosides can undergo various metabolic transformations. Understanding these pathways is essential for rational drug design.
Major Metabolic Pathways
Caption: General metabolic pathways for drug candidates.
Key Enzymes Involved:
-
Cytochrome P450 (CYP) enzymes: A superfamily of heme-containing monooxygenases that catalyze the oxidation of a wide variety of xenobiotics.
-
UDP-glucuronosyltransferases (UGTs): Catalyze the transfer of glucuronic acid to a substrate, increasing its water solubility and facilitating its excretion.[28][29]
-
Phosphorylases: Can cleave the glycosidic bond, releasing the nucleobase.
-
Deaminases: Can convert one nucleobase to another (e.g., cytidine (B196190) to uridine).
By employing the assays and techniques described in these application notes, researchers can gain a thorough understanding of the metabolic stability of fluorinated nucleosides, enabling data-driven decisions in the drug discovery and development pipeline.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 8. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. mttlab.eu [mttlab.eu]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Plasma Stability Assay | Domainex [domainex.co.uk]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. mttlab.eu [mttlab.eu]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques | Semantic Scholar [semanticscholar.org]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 28. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 29. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Therapies in Gastrac and Pancreatic Adenocarcinoma Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gastric and pancreatic adenocarcinomas remain among the most challenging malignancies to treat, characterized by late diagnosis, aggressive tumor biology, and limited therapeutic options. Preclinical models that faithfully recapitulate the human disease are crucial for understanding tumor progression and for the development of novel therapeutic strategies. This document provides an overview of recent experimental applications in gastric and pancreatic adenocarcinoma models, with a focus on patient-derived xenografts (PDXs), patient-derived organoids (PDOs), and genetically engineered mouse models (GEMMs). Detailed protocols for key experimental methodologies and summaries of quantitative data from representative studies are presented to guide researchers in the field.
Pancreatic Adenocarcinoma Models: Targeting KRAS and the Tumor Microenvironment
Pancreatic ductal adenocarcinoma (PDAC) is driven in over 90% of cases by mutations in the KRAS gene, with the G12D mutation being the most prevalent.[1] This has made mutant KRAS a prime target for therapeutic development.
Experimental Focus: KRAS G12D Inhibition
The experimental drug MRTX1133, a selective inhibitor of KRAS G12D, has shown significant promise in preclinical models of pancreatic cancer.[1][2] Studies utilizing cell line-derived xenografts, patient-derived xenografts (PDXs), and genetically engineered mouse models (KPC mice) have demonstrated the potent anti-tumor activity of this compound.[2]
Quantitative Data Summary: MRTX1133 in Pancreatic Cancer Models
| Model Type | Treatment | Outcome | Reference |
| PDAC Cell Line/Patient-Derived Xenografts | MRTX1133 | Tumor regression in 8 out of 11 models. | [1] |
| KPC Genetically Engineered Mouse Model | MRTX1133 | Tumor shrinkage and halted growth. | [2] |
| Mouse Models | MRTX1133 + Chemotherapy/Targeted Drugs | ~70% reduction in tumor size and delayed relapse compared to MRTX1133 alone. | [3][4] |
| Preclinical Models | MRTX1133 + Immune Checkpoint Inhibitors | Durable tumor elimination and significantly improved survival. | [5] |
Signaling Pathway: KRAS Downstream Signaling and Therapeutic Intervention
The KRAS oncogene, when mutated, constitutively activates downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving cell proliferation, survival, and tumor growth.[6] MRTX1133 directly inhibits the mutated KRAS G12D protein, blocking these downstream signals. Combination therapies aim to target parallel or downstream effectors to overcome resistance.
Experimental Protocol: Establishment and Use of Patient-Derived Xenograft (PDX) Models for Drug Efficacy Studies
Patient-derived xenograft (PDX) models, created by implanting fresh patient tumor tissue into immunocompromised mice, are invaluable for preclinical drug evaluation as they retain the genetic and stromal characteristics of the original tumor.[7]
Protocol:
-
Tumor Acquisition: Obtain fresh tumor tissue from surgically resected pancreatic adenocarcinoma specimens under sterile conditions.
-
Implantation:
-
Anesthetize immunocompromised mice (e.g., NOD-SCID or NSG).
-
Implant a small fragment (approx. 2-3 mm³) of the tumor tissue subcutaneously into the flank of the mouse.[7]
-
-
Tumor Growth and Passaging:
-
Monitor tumor growth regularly using calipers.
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor.
-
The tumor can then be serially passaged into new cohorts of mice for expansion.[7]
-
-
Drug Efficacy Study:
-
Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the investigational drug (e.g., MRTX1133) and/or combination therapies according to the desired dosing schedule and route of administration.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, harvest tumors for pharmacodynamic and molecular analyses.
-
Gastric Adenocarcinoma Models: Targeted Therapies and Immunotherapy
The heterogeneity of gastric cancer necessitates the use of diverse preclinical models, including patient-derived organoids (PDOs) and xenografts, to test novel therapies.[8] Key therapeutic strategies involve targeting HER2, immunotherapy, and anti-angiogenic agents.
Experimental Focus: Combination Therapies in HER2-Positive and HER2-Negative Gastric Cancer
In HER2-positive gastric cancer, the combination of the anti-HER2 antibody trastuzumab with chemotherapy is a standard of care.[9] However, resistance often develops.[10] Preclinical models are crucial for testing new combinations to overcome resistance. In HER2-negative disease, immunotherapy in combination with chemotherapy has shown significant promise.[9]
Quantitative Data Summary: Combination Therapies in Gastric Cancer
| Patient Population | Treatment | Outcome (Median Overall Survival) | Reference |
| HER2-Negative, PD-L1 CPS ≥5 | Nivolumab + Chemotherapy | 14.4 months | [9] |
| HER2-Negative, PD-L1 CPS ≥5 | Chemotherapy alone | 11.1 months | [9] |
| HER2-Positive (First-line) | Pembrolizumab + Trastuzumab + Chemotherapy | Objective Response Rate: 74.4% | [9] |
| HER2-Positive (First-line) | Placebo + Trastuzumab + Chemotherapy | Objective Response Rate: 51.9% | [9] |
| Refractory Gastric Cancer | Regorafenib + Nivolumab | Objective Response Rate: 44% | [11] |
Experimental Protocol: Patient-Derived Organoid (PDO) Culture and Drug Screening
Patient-derived organoids are three-dimensional cultures of tumor cells that recapitulate the architecture and genetic features of the original tumor, making them an excellent platform for high-throughput drug screening.[8]
Protocol:
-
Tissue Digestion:
-
Mince fresh gastric tumor tissue into small pieces.
-
Digest the tissue with a cocktail of enzymes (e.g., collagenase, dispase) to obtain a single-cell suspension.
-
-
Organoid Seeding:
-
Embed the cell suspension in a basement membrane matrix (e.g., Matrigel).
-
Plate the Matrigel domes into a multi-well plate.
-
-
Organoid Culture:
-
Culture the organoids in a specialized growth medium containing various growth factors and inhibitors to support the expansion of gastric epithelial cells.
-
Monitor organoid formation and expansion under a microscope.
-
-
Drug Sensitivity Assay:
-
Dissociate mature organoids into small fragments or single cells.
-
Seed the organoids in a 96- or 384-well plate.
-
Add a range of concentrations of the drugs to be tested.
-
After a defined incubation period (e.g., 72 hours), assess cell viability using a luminescent or fluorescent assay (e.g., CellTiter-Glo).
-
Calculate dose-response curves and IC50 values for each drug.
-
Conclusion
The use of advanced preclinical models such as patient-derived xenografts and organoids is revolutionizing the development of novel therapies for gastric and pancreatic adenocarcinomas. These models allow for a more accurate prediction of clinical responses and provide a platform for testing rational drug combinations. The targeting of key driver mutations like KRAS G12D in pancreatic cancer and the strategic combination of targeted therapies and immunotherapies in gastric cancer represent promising avenues for improving patient outcomes. The protocols and data presented herein serve as a guide for researchers to design and implement robust preclinical studies in these challenging diseases.
References
- 1. Mutant KRAS inhibitors enter the scene of precision therapeutics for pancreatic cancer - Pollin - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 2. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 3. Could We Make KRAS Inhibitors More Effective Against Pancreatic Cancer? | Technology Networks [technologynetworks.com]
- 4. mskcc.org [mskcc.org]
- 5. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gastric cancer patient-derived organoids model for the therapeutic drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted Therapies and Developing Precision Medicine in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. onclive.com [onclive.com]
Troubleshooting & Optimization
Technical Support Center: 5-Fluorouracil Nucleoside Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low-yield challenges during the synthesis of 5-fluorouracil (B62378) (5-FU) nucleosides.
Troubleshooting Guide
Issue: Low overall yield of the desired 5-fluorouracil nucleoside.
Low yields in 5-fluorouracil nucleoside synthesis can stem from several factors throughout the synthetic process, from the initial glycosylation reaction to the final purification steps. This guide addresses common problems and provides systematic solutions to improve your reaction outcomes.
| Potential Cause | Troubleshooting Steps |
| Poor Reactivity of 5-Fluorouracil | 5-FU can have poor solubility and nucleophilicity. Silylating the 5-FU prior to the glycosylation reaction can significantly improve its reactivity. This is a standard and crucial step in methods like the Vorbrüggen glycosylation.[1] |
| Incorrect Regioselectivity (N1 vs. N3 Glycosylation) | The formation of undesired N3-glycosylated isomers is a common issue. The use of protecting groups on the sugar moiety and optimization of the silylation and glycosylation conditions can favor the formation of the desired N1-isomer.[2] |
| Formation of Anomeric Mixtures (α and β isomers) | The stereoselectivity of the glycosylation reaction is critical. The choice of catalyst (e.g., Lewis acids like SnCl4 or TMSOTf) and the protecting groups on the sugar can influence the anomeric ratio.[3][4] The 2α-acyloxy substituent on the sugar generally favors the formation of the β-nucleoside.[5] |
| Suboptimal Reaction Conditions | Temperature, solvent, and reaction time play a crucial role in the reaction yield. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific substrates.[6] For instance, some modern approaches utilize solvent-free ball milling, which can lead to rapid and high-yielding reactions.[1][7] |
| Product Degradation during Workup or Purification | Harsh workup conditions or prolonged purification by column chromatography can lead to product loss. Consider using milder workup procedures and alternative purification methods like crystallization, which can sometimes provide high-purity products with better yields.[4] |
| Inefficient Catalysis | The choice and amount of Lewis acid catalyst are critical. An insufficient amount may lead to an incomplete reaction, while an excess can cause degradation of the starting materials or product. Titrating the catalyst amount is a key optimization step.[4] |
| Byproduct Formation | The formation of byproducts, such as from the degradation of starting materials or side reactions, can complicate purification and reduce the yield of the desired product. Careful monitoring of the reaction by TLC or LC-MS can help identify the formation of byproducts and allow for timely adjustments to the reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-fluorouracil nucleosides and what are the key steps to ensure a high yield?
A1: The Vorbrüggen glycosylation is a widely used and effective method for the synthesis of 5-fluorouracil nucleosides.[5][8] To ensure a high yield, the following steps are critical:
-
Silylation of 5-Fluorouracil: This step is essential to increase the nucleophilicity and solubility of the 5-FU base. This is typically achieved by reacting 5-FU with a silylating agent like hexamethyldisilazane (B44280) (HMDS).[1][4]
-
Use of a Protected Sugar: The sugar moiety should be appropriately protected (e.g., peracylated) to control the stereochemistry of the glycosidic bond formation.[5]
-
Lewis Acid Catalysis: A Lewis acid, such as tin tetrachloride (SnCl4) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is used to catalyze the coupling of the silylated base with the protected sugar.[3][4]
-
Controlled Reaction Conditions: Careful control of the reaction temperature and time is necessary to prevent the formation of byproducts.[6]
-
Efficient Purification: Purification by crystallization is often preferred over column chromatography to minimize product loss and can lead to high yields of the pure product.[4]
Q2: How can I improve the regioselectivity of glycosylation to favor the N1-isomer of 5-fluorouracil?
A2: Achieving high N1-regioselectivity is a common challenge. Here are some strategies:
-
Silylation: The formation of 2,4-bis(trimethylsilyloxy)-5-fluoropyrimidine intermediate generally directs the glycosylation to the N1 position.[9]
-
Reaction Conditions: The choice of solvent and Lewis acid can influence the N1/N3 ratio. It is advisable to consult the literature for conditions optimized for your specific sugar and base.
-
Protecting Groups: While less common for the base itself in this specific reaction, the steric hindrance from bulky protecting groups on the sugar can sometimes influence the regioselectivity.
Q3: Are there any alternatives to chemical synthesis for producing 5-fluorouracil nucleosides with high yield and purity?
A3: Yes, enzymatic synthesis is a powerful alternative that often provides excellent regio- and stereoselectivity under mild reaction conditions, leading to high yields and purity. Nucleoside kinases can be used to phosphorylate nucleosides, and other enzymes can be employed in cascade reactions to build the nucleoside from the base and a sugar phosphate.[10][11] This approach can circumvent the need for protecting groups and harsh reaction conditions associated with chemical synthesis.
Q4: My purification by column chromatography is resulting in a significant loss of product. What are the alternatives?
A4: Significant product loss during column chromatography is a common issue. Consider the following alternatives:
-
Crystallization: This is a highly effective method for purifying solid compounds and can often yield very pure products with minimal loss. A study on the synthesis of α-D-glucopyranosyl 5-fluorouracil reported high yields by isolating the products at each step through crystallization.[4]
-
Preparative HPLC: For smaller scale reactions or when high purity is critical, preparative high-performance liquid chromatography (HPLC) can be a good option, although it may not be practical for large-scale synthesis.
-
Solvent Extraction and Washing: A carefully designed series of solvent extractions and washes during the workup can remove many impurities before the final purification step, reducing the burden on chromatography or crystallization.
Experimental Protocols
Protocol 1: High-Yield Synthesis of β-D-Glucopyranosyl 5-Fluorouracil via Vorbrüggen Glycosylation and Crystallization
This protocol is adapted from a high-yield synthesis that avoids column chromatography.[4]
Step 1: Acetylation of α-D-Glucose
-
To a stirred solution of α-D-glucose in acetic anhydride, add pyridine (B92270) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice water and stir until the product precipitates.
-
Filter the solid, wash with cold water, and dry to obtain pentaacetyl-β-D-glucopyranose. The product can be further purified by crystallization from ethanol.
Step 2: N-Glycosylation of 5-Fluorouracil
-
Suspend 5-fluorouracil in hexamethyldisilazane (HMDS) and add a catalytic amount of trimethylsilyl chloride.
-
Reflux the mixture until a clear solution is obtained, indicating the formation of 2,4-bis-trimethylsilyl-5-fluorouracil.
-
Remove the excess HMDS under reduced pressure.
-
Dissolve the silylated 5-fluorouracil and pentaacetyl-β-D-glucopyranose in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add an excess of a Lewis acid, such as SnCl4 (2 equivalents), and stir at room temperature for an extended period (e.g., 72 hours), monitoring the reaction by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
The crude tetraacetylated glucopyranosyl 5-fluorouracil can be purified by crystallization from a solvent system like dichloromethane-hexane to yield the pure product.
Step 3: Deprotection of the Acetyl Groups
-
Dissolve the purified tetraacetylated nucleoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (B1231860) and stir at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction with a suitable resin or by adding acetic acid.
-
Remove the solvent under reduced pressure.
-
The final product, β-D-glucopyranosyl-5-fluorouracil, can be purified by crystallization from a suitable solvent.
Signaling Pathways and Experimental Workflows
Caption: Workflow for the Vorbrüggen glycosylation of 5-fluorouracil.
Caption: A logical troubleshooting workflow for low yield in 5-FU nucleoside synthesis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Vorbrüggen Glycosylation [drugfuture.com]
- 6. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antitumor activity of an acyclonucleoside derivative of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Metabolic Stability of 5-FU Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at enhancing the metabolic stability of 5-fluorouracil (B62378) (5-FU) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway that leads to the degradation of 5-FU and its derivatives?
A1: The primary metabolic pathway responsible for the degradation of 5-FU is its catabolism by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD).[1][2][3] This enzyme converts 5-FU to the inactive metabolite 5,6-dihydro-5-fluorouracil (DHFU).[2][3][4] It is estimated that 80-85% of an administered dose of 5-FU is catabolized through this pathway, primarily in the liver.[1][3] Subsequent enzymatic reactions further break down DHFU into α-fluoro-β-ureidopropionic acid (FUPA) and then into α-fluoro-β-alanine (FBAL), which are excreted.[4][5]
Q2: What are the main strategies to enhance the metabolic stability of 5-FU derivatives?
A2: The main strategies to enhance the metabolic stability of 5-FU derivatives focus on circumventing the rapid catabolism by DPD and improving oral bioavailability. These include:
-
Prodrug Development: Designing orally bioavailable prodrugs that are converted to 5-FU in the body, often preferentially at the tumor site. Examples include capecitabine (B1668275) and tegafur (B1684496).[1][4][5] Capecitabine is converted to 5-FU through a series of enzymatic steps, with the final conversion occurring preferentially in tumor tissue due to higher levels of the enzyme thymidine (B127349) phosphorylase.[1]
-
DPD Inhibitors: Co-administration of a DPD inhibitor, such as 5-chloro-2,4-dihydroxypyridine (CDHP), which is a component of the oral drug S-1.[1] This prevents the rapid degradation of 5-FU, leading to higher and more sustained plasma concentrations.
-
Structural Modification: Altering the chemical structure of 5-FU to make it a poor substrate for DPD. This can involve modifications at the N1 and/or N3 positions of the pyrimidine (B1678525) ring, which can improve pharmacological and pharmacokinetic properties.[6] Another approach involves trapping the molecule in its lactim form to make it enzymatically unrecognizable to DPD.[7]
-
Formulation Strategies: Encapsulating 5-FU or its derivatives in drug delivery systems like nanoparticles or liposomes can protect the drug from premature degradation and improve its pharmacokinetic profile.[8][9]
Q3: How does the metabolic stability of a 5-FU derivative correlate with its half-life?
A3: The metabolic stability of a 5-FU derivative is directly related to its plasma half-life. 5-FU itself has a very short half-life of approximately 8 to 20 minutes due to rapid clearance and metabolism, primarily by DPD in the liver.[10][11][12] Derivatives with enhanced metabolic stability, meaning they are less susceptible to degradation by DPD, will exhibit a longer half-life. For example, a palladium-activated prodrug of 5-FU designed to evade metabolic machinery showed a longer half-life than 5-FU in vivo.[13] Oral formulations like UFT, which includes tegafur and uracil (B121893), also result in a longer apparent elimination half-life of 5-FU compared to continuous intravenous infusion.[14]
Troubleshooting Guides
Issue 1: Inconsistent or low bioavailability of an oral 5-FU derivative in animal models.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility | Encapsulate the derivative in a carrier molecule like β-cyclodextrin to enhance solubility.[8][15] |
| Rapid first-pass metabolism in the liver | 1. Co-administer a known DPD inhibitor to reduce hepatic degradation.[1] 2. Synthesize a prodrug that is activated at the target site.[4][5] |
| Degradation in the gastrointestinal tract | Formulate the derivative in an enteric-coated delivery system to protect it from the acidic environment of the stomach. |
Issue 2: High inter-individual variability in plasma concentrations of the 5-FU derivative.
| Possible Cause | Troubleshooting Step |
| Genetic polymorphism in DPD activity | 1. Screen for DPD deficiency in the animal model population. 2. Stratify the study groups based on DPD activity if possible. |
| Saturation of metabolic enzymes | Perform dose-escalation studies to determine if the pharmacokinetics are non-linear.[11] |
| Inconsistent food intake affecting absorption | Standardize the feeding schedule and composition of the diet for all animals in the study. |
Issue 3: Unexpected toxicity or off-target effects observed in vivo.
| Possible Cause | Troubleshooting Step |
| Accumulation of toxic metabolites | 1. Identify and quantify the metabolites of the 5-FU derivative using LC-MS/MS. 2. Assess the cytotoxicity of the identified metabolites in vitro. |
| Poor selectivity for tumor tissue | 1. Design a tumor-targeting strategy, such as conjugating the derivative to a ligand that binds to a tumor-specific receptor. 2. Utilize a delivery system that preferentially accumulates in tumor tissue (e.g., via the enhanced permeability and retention effect). |
| Inhibition of unintended enzymes | Perform in vitro enzyme inhibition assays against a panel of common drug-metabolizing enzymes. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of 5-FU and its Derivatives
| Compound | Administration Route | Half-life (t½) | Key Findings |
| 5-Fluorouracil (5-FU) | Intravenous | 8-20 minutes[10][11][12] | Rapidly eliminated primarily due to swift catabolism by the liver.[10] |
| UFT (Tegafur + Uracil) | Oral | Apparent elimination t½ of 5-FU: 5.2 - 7.2 hours[14] | Oral administration provides a longer apparent half-life for the generated 5-FU compared to continuous IV infusion of 5-FU.[14] |
| Palladium-activated 5-FU prodrug | Oral | Longer than 5-FU[13] | The prodrug is designed to evade metabolic pathways and is rapidly absorbed orally.[13] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver S9 Fractions
This protocol is designed to assess the metabolic stability of a 5-FU derivative in the presence of liver enzymes.
Materials:
-
Test 5-FU derivative
-
Human or rat liver S9 fractions
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., PBS, pH 7.4)
-
Acetonitrile (B52724) (ACN) for protein precipitation
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reaction Mixture:
-
Thaw the liver S9 fractions on ice.
-
Dilute the S9 fractions to the desired concentration (e.g., 1 mg/mL) with cold phosphate buffer.
-
Prepare a stock solution of the test 5-FU derivative in a suitable solvent (e.g., DMSO).
-
-
Incubation:
-
Pre-incubate the diluted S9 fraction mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately add the test 5-FU derivative to the reaction mixture to achieve the final desired concentration.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) to stop the reaction and precipitate the proteins.
-
Vortex the tube vigorously.
-
-
Sample Processing:
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the cytotoxicity of a 5-FU derivative against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., colorectal, breast)
-
Complete cell culture medium
-
Test 5-FU derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.[18]
-
-
Drug Treatment:
-
Prepare serial dilutions of the 5-FU derivative in complete medium.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).[18]
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[18]
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[18]
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Visualizations
Caption: Metabolic pathways of 5-Fluorouracil (5-FU).
Caption: Experimental workflow for evaluating 5-FU derivatives.
References
- 1. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhancement of the solubility of 5-fluorouracil through encapsulation within β-cyclodextrin to control fibroblast growth in glaucoma surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Strategies to Improve the Anticancer Action of 5-Fluorouracil by Using Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical pharmacology of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. researchgate.net [researchgate.net]
- 13. A 5-FU Precursor Designed to Evade Anabolic and Catabolic Drug Pathways and Activated by Pd Chemistry In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of 5-fluorouracil pharmacokinetics in patients receiving continuous 5-fluorouracil infusion and oral uracil plus N1-(2'-tetrahydrofuryl)-5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extrac... [protocols.io]
- 17. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Troubleshooting unexpected toxicity in 5-FU analog animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected toxicity in animal studies involving 5-Fluorouracil (B62378) (5-FU) analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of 5-FU analog-induced toxicity?
A1: The toxicity of 5-FU and its analogs stems from their primary mechanism of action as anticancer agents. As an analog of uracil, 5-FU is metabolized in cells into several active compounds that disrupt essential cellular processes in rapidly dividing cells, both cancerous and healthy.[1][2] The main mechanisms include:
-
Inhibition of Thymidylate Synthase (TS): The 5-FU metabolite, fluorodeoxyuridine monophosphate (FdUMP), binds to and inhibits TS. This enzyme is critical for the synthesis of thymidine, a key component of DNA.[2] Its inhibition leads to a depletion of deoxythymidine triphosphate (dTTP), which disrupts DNA replication and repair.
-
Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) can be incorporated into RNA in place of uridine. This alters RNA structure and function, interfering with protein synthesis and other cellular processes.
-
Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be mistakenly incorporated into DNA. This leads to DNA damage and fragmentation.
-
Induction of Apoptosis: 5-FU can trigger programmed cell death (apoptosis) through various signaling pathways, including the p53-dependent pathway.[3][4][5][6]
-
Generation of Reactive Oxygen Species (ROS): 5-FU and its metabolites can lead to the production of ROS, causing oxidative stress and inflammation in tissues.[1]
Q2: What are the most common toxicities observed in animal studies with 5-FU analogs?
A2: Given that 5-FU analogs target rapidly dividing cells, toxicities are most frequently observed in tissues with high cell turnover. These include:
-
Gastrointestinal (GI) Toxicity: This is one of the most common and dose-limiting toxicities. It manifests as mucositis (inflammation and ulceration of the GI tract), diarrhea, and weight loss.[7][8][9][10]
-
Hematological Toxicity (Myelosuppression): Damage to the bone marrow leads to a decrease in the production of blood cells, resulting in neutropenia (low neutrophils), thrombocytopenia (low platelets), and anemia (low red blood cells).[11][12][13][14]
-
Neurotoxicity: Although less common, neurotoxicity can occur, presenting as ataxia, seizures, and encephalopathy.[15][16][17][18][19] The metabolites of 5-FU, such as α-fluoro-β-alanine (FBAL), are thought to play a role.[17][18]
-
Cardiotoxicity: In some cases, 5-FU analogs can cause cardiovascular issues like vasospasm, myocarditis, and in rare instances, sudden death.[20]
-
Hepatotoxicity (Liver Toxicity): 5-FU can lead to liver damage, including hepatocyte degeneration.[21][22]
-
Renal Toxicity (Kidney Toxicity): While less common, kidney damage can also be a side effect.[23]
Q3: What is Dihydropyrimidine Dehydrogenase (DPD) and how does it relate to 5-FU toxicity?
A3: Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of 5-FU. A deficiency in DPD can lead to a decreased breakdown of 5-FU, resulting in prolonged exposure to the drug and its active metabolites. This can cause severe and potentially fatal toxicities. While DPD deficiency is a known factor in human patients, it is also a crucial consideration in animal studies, as genetic variations in DPD activity among different animal strains could contribute to unexpected toxicity.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Issue 1: Unexpected Animal Deaths or Severe Morbidity
Q: My animals are experiencing a high rate of mortality and/or severe morbidity (e.g., >20% body weight loss, lethargy) at a dose that was reported to be safe in the literature. What could be the cause?
A: Several factors could contribute to this discrepancy. Here is a troubleshooting workflow to help you identify the potential cause:
Possible Causes & Solutions:
-
Animal Strain and Genetics: Different strains of mice and rats can have varying sensitivities to 5-FU and its analogs. For instance, C57BL/6 mice have been reported to be more resistant to 5-FU toxicity than BALB/c mice.
-
Solution: Verify the animal strain used in the literature and compare it to your own. If they differ, you may need to perform a dose-response study in your specific strain to determine the maximum tolerated dose (MTD).
-
-
Route of Administration: The way you administer the drug can significantly impact its toxicity. For example, a bolus intravenous injection may lead to higher peak plasma concentrations and more acute toxicity compared to an intraperitoneal injection or continuous infusion.
-
Solution: Ensure your administration route matches the cited literature. If you are using a different route, a new MTD study is recommended.
-
-
Vehicle and Formulation: The vehicle used to dissolve the 5-FU analog can influence its solubility, stability, and bioavailability.
-
Solution: Confirm that you are using the same vehicle as described in the relevant literature. If not, consider if the vehicle itself could be contributing to toxicity.
-
-
Animal Health Status: The overall health of your animals can affect their tolerance to chemotherapy. Underlying subclinical infections or stress can exacerbate toxicity.
-
Solution: Ensure your animals are sourced from a reputable vendor and are housed in a clean, low-stress environment. Consult with veterinary staff to rule out any underlying health issues.
-
-
Dosing Errors: Simple errors in calculation or preparation of the drug solution can lead to overdosing.
-
Solution: Double-check all calculations, including animal weights and drug concentrations. Have a colleague independently verify your calculations.
-
Issue 2: Severe Gastrointestinal Toxicity
Q: My animals are exhibiting severe diarrhea and significant weight loss. How can I quantify this and what are the potential underlying causes?
A: Severe diarrhea and weight loss are hallmark signs of 5-FU-induced gastrointestinal mucositis. Here's how to approach this issue:
Quantification and Assessment:
-
Daily Monitoring: Record body weight and assess stool consistency daily.
-
Diarrhea Scoring: Use a standardized scoring system to quantify the severity of diarrhea.[7][8]
-
Histopathology: At the end of the study, collect intestinal tissues (duodenum, jejunum, ileum, and colon) for histopathological analysis to assess for villous atrophy, crypt destruction, and inflammatory cell infiltration.[7][21]
Potential Underlying Causes & Solutions:
-
Dose is too high: The most likely cause is that the dose of the 5-FU analog is too high for the specific animal model.
-
Solution: Reduce the dose of the drug in subsequent experiments. Perform a dose-response study to find a balance between efficacy and toxicity.
-
-
Inflammatory Response: 5-FU can induce a significant inflammatory response in the gut, characterized by the upregulation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8][9]
-
Solution: You can measure the expression of these cytokines in intestinal tissue via qPCR or ELISA to confirm an inflammatory response. While not a direct solution to the toxicity, this can help to understand the mechanism.
-
-
Disruption of Gut Microbiota: Chemotherapy can alter the composition of the gut microbiota, which may contribute to GI toxicity.
-
Solution: While complex to address, being aware of this factor is important for data interpretation. Some studies explore the use of probiotics or fecal microbiota transplantation to mitigate these effects.
-
Issue 3: Unexpected Hematological Abnormalities
Q: I'm observing signs of severe myelosuppression (e.g., bleeding, infections). How do I confirm and troubleshoot this?
A: Bleeding and increased susceptibility to infections are clinical signs of severe hematological toxicity. Here's how to investigate and manage this:
Confirmation:
-
Complete Blood Count (CBC): Collect blood samples at various time points post-treatment to perform a CBC. Key parameters to monitor are:
-
White Blood Cell (WBC) count: A significant decrease indicates leukopenia.
-
Neutrophil count: A primary indicator of neutropenia and risk of infection.
-
Platelet count: A low count indicates thrombocytopenia and a risk of bleeding.
-
Red Blood Cell (RBC) count and Hemoglobin: Decreases indicate anemia.[12]
-
Troubleshooting:
-
Inappropriate Dosing Schedule: The timing and frequency of drug administration can impact the recovery of the bone marrow.
-
Solution: Consider modifying the dosing schedule to allow more time for hematopoietic recovery between doses. For example, switch from a daily to an every-other-day schedule.
-
-
Supportive Care: In cases of severe neutropenia, the risk of infection is high.
-
Solution: Consult with your institution's veterinary staff about providing supportive care, which may include antibiotic treatment for infections.
-
-
Dose Reduction: As with other toxicities, the dose may be too high.
-
Solution: Reduce the dose of the 5-FU analog in future experiments.
-
Data Presentation
Table 1: Dose-Dependent Effects of 5-FU on Mortality and GI Toxicity in Mice
| 5-FU Dose (mg/kg) | Animal Strain | Route of Administration | Mortality Rate (%) | Observations | Reference |
| 25 | BALB/c | Intraperitoneal | 0 | No significant intestinal injury | [10] |
| 50 | BALB/c | Intraperitoneal | 10 | Mild diarrhea and weight loss | [10] |
| 100 | BALB/c | Intraperitoneal | 30 | Moderate diarrhea and weight loss | [9][10] |
| 200 | BALB/c | Intraperitoneal | 80-100 | Severe diarrhea, weight loss, and high mortality | [9][10] |
| 400 | BALB/c | Intraperitoneal | 100 | Extremely high mortality | [10] |
Table 2: Hematological Parameters in Rats Treated with 5-FU
| Treatment Group | White Blood Cells (x10³/µL) | Red Blood Cells (x10⁶/µL) | Hemoglobin (g/dL) | Platelets (x10³/µL) | Reference |
| Control | 8.5 ± 0.5 | 7.2 ± 0.3 | 14.1 ± 0.6 | 850 ± 50 | [12] |
| 5-FU (10 mg/kg) | 4.2 ± 0.4 | 5.8 ± 0.2 | 11.5 ± 0.5 | 520 ± 40 | [12] |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Toxicity in Mice
-
Drug Administration: Administer the 5-FU analog to mice (e.g., C57BL/6 or BALB/c) via the desired route (e.g., intraperitoneal injection).[8] A typical dose to induce mucositis is 50 mg/kg daily for 4-5 days.[7][8]
-
Daily Monitoring:
-
Record the body weight of each animal daily.
-
Assess and score diarrhea severity daily using the following scale: 0 = normal (formed stool), 1 = minimal (soft stool), 2 = slight (slightly wet and soft stool), 3 = moderate (wet and unformed stool with some perianal staining), 4 = severe (watery stool with severe perianal staining).[7]
-
-
Tissue Collection: At a predetermined endpoint (e.g., day 5 or 7), euthanize the animals and collect segments of the small and large intestines.
-
Histopathology:
-
Fix the intestinal tissues in 10% neutral buffered formalin.
-
Embed the tissues in paraffin (B1166041) and cut 3-5 µm sections.
-
Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E).[7]
-
Examine the slides under a light microscope to assess for changes in villus height, crypt depth, and inflammatory cell infiltration.
-
Protocol 2: Evaluation of Hematological Toxicity in Rats
-
Drug Administration: Administer the 5-FU analog to rats (e.g., Sprague-Dawley or Wistar) according to your experimental protocol.
-
Blood Collection: At baseline and at selected time points after drug administration (e.g., day 3, 7, and 14), collect a small volume of blood (e.g., 50-100 µL) from the tail vein or saphenous vein into EDTA-coated tubes.
-
Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer to determine the counts of white blood cells (with differential), red blood cells, hemoglobin, and platelets.
-
Data Analysis: Compare the hematological parameters of the treated groups to the vehicle control group to assess the degree of myelosuppression.
Visualizations
Signaling Pathways
Caption: 5-FU analog-induced cell damage and apoptosis pathway.
Experimental Workflows
Caption: General experimental workflow for toxicity assessment.
Logical Relationships
Caption: Troubleshooting logic for unexpected toxicity.
References
- 1. 5-Fluorouracil signaling through a calcium-calmodulin-dependent pathway is required for p53 activation and apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into the mechanisms underlying 5-fluorouracil-induced intestinal toxicity based on transcriptomic and metabolomic responses in human intestinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. 5-Fluorouracil Suppresses Colon Tumor through Activating the p53-Fas Pathway to Sensitize Myeloid-Derived Suppressor Cells to FasL+ Cytotoxic T Lymphocyte Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 5-Fluorouracil Induces Diarrhea with Changes in the Expression of Inflammatory Cytokines and Aquaporins in Mouse Intestines | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of dose-response relationship of 5-fluorouracil to murine intestinal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical and histopathological evaluation of 5-fluorouracil-induced oral mucositis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Haematological and non-haematological toxicity after 5-fluorouracil and leucovorin in patients with advanced colorectal cancer is significantly associated with gender, increasing age and cycle number. Tomudex International Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Unexpected neurotoxicity in dogs receiving a cyclophosphamide, dactinomycin, and 5-fluorouracil chemotherapy protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Case of Neurotoxicity Following 5-Fluorouracil-based Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuropathologic study on chronic neurotoxicity of 5-fluorouracil and its masked compounds in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biomedres.us [biomedres.us]
- 20. 5-FU Cardiotoxicity: Vasospasm, Myocarditis, and Sudden Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Histopathological effects of cisplatin, doxorubicin and 5-flurouracil (5-FU) on the liver of male albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Rodent Model of Human-Dose-Equivalent 5-Fluorouracil: Toxicity in the Liver, Kidneys, and Lungs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Side Effects of 5-Fluorouracil (5-FU) Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 5-fluorouracil (B62378) (5-FU) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of 5-FU derivatives observed in preclinical models?
A1: The most frequently observed side effects in preclinical models include gastrointestinal toxicity (mucositis and diarrhea), dermatological toxicity (hand-foot syndrome), cardiotoxicity, and neurotoxicity. These toxicities are often dose-limiting and can significantly impact experimental outcomes.
Q2: What is the primary mechanism of 5-FU-induced toxicity?
A2: 5-FU is a pyrimidine (B1678525) analog that, upon intracellular conversion to its active metabolites, exerts cytotoxic effects through two main mechanisms: inhibition of thymidylate synthase (TS) and incorporation into DNA and RNA.[1] Inhibition of TS leads to depletion of thymidine, an essential precursor for DNA synthesis, while incorporation of 5-FU metabolites into nucleic acids results in DNA damage and RNA dysfunction. These actions are not specific to cancer cells and affect all rapidly dividing cells, leading to the observed side effects.
Q3: Are there any established antidotes for 5-FU overdose or severe toxicity in a research setting?
A3: Yes, uridine (B1682114) triacetate is an FDA-approved antidote for 5-FU overdose and severe or early-onset toxicity.[2][3] It is a prodrug of uridine, which competes with 5-FU metabolites, thereby reducing their incorporation into RNA and mitigating cytotoxicity.[4] In preclinical studies, uridine triacetate administration within 24 hours of a lethal 5-FU dose resulted in a 90% survival rate in mice.[4]
Troubleshooting Guides
Gastrointestinal Toxicity: Mucositis & Diarrhea
Issue: High incidence of severe mucositis or diarrhea in animal models, leading to significant weight loss and mortality.
| Potential Cause | Troubleshooting & Optimization |
| High dose or prolonged exposure to 5-FU. | Titrate the 5-FU dose to determine the maximum tolerated dose (MTD) in your specific animal model and strain. Consider alternative dosing schedules (e.g., intermittent vs. continuous infusion). |
| Model-specific sensitivity. | Different animal strains may exhibit varying sensitivities to 5-FU. If high toxicity is observed, consider using a more resistant strain or adjusting the dose accordingly. |
| Lack of supportive care. | Ensure adequate hydration and nutrition for the animals. In cases of severe diarrhea, consider supportive care with loperamide (B1203769) or octreotide.[5] |
| Gut microbiota dysbiosis. | Co-administration of probiotics has been shown to ameliorate 5-FU-induced intestinal mucositis by restoring gut microbiota and reducing inflammation.[6][7] |
This protocol is adapted from studies inducing oral mucositis to test therapeutic interventions.[2][8]
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Induction:
-
Evaluation:
-
Monitor body weight and food intake daily.[8]
-
From day 5, visually score the severity of mucositis daily using a standardized scale (e.g., 0 = normal, 5 = severe ulceration).
-
On day 10, euthanize the animals and collect buccal mucosal tissue for histological analysis (H&E staining) to assess ulceration, inflammation, and epithelial thickness.[8]
-
Dermatological Toxicity: Hand-Foot Syndrome (HFS)
Issue: Development of erythema, swelling, and desquamation on the paws of rodents, indicative of Hand-Foot Syndrome (HFS).
| Potential Cause | Troubleshooting & Optimization |
| Inflammatory response to 5-FU metabolites in the skin. | The mechanism is thought to involve the accumulation of 5-FU metabolites in the skin, leading to an inflammatory reaction potentially mediated by cyclooxygenase-2 (COX-2).[9][10] |
| Continuous infusion or high cumulative dose. | HFS is more common with continuous infusion of 5-FU.[9][11] Consider adjusting the administration route or dose. |
| Lack of preventative measures. | In clinical settings, cooling of hands and feet during infusion has been explored. For preclinical models, topical application of agents that reduce inflammation can be tested. |
| Testing of therapeutic agents. | The use of COX-2 inhibitors, such as celecoxib (B62257), has shown promise in reducing the incidence and severity of HFS in clinical studies.[12][13] Preclinical models can be used to evaluate the efficacy of novel topical or systemic treatments. |
While a standardized induction protocol is not as well-defined as for other toxicities, the following is a potential approach based on clinical observations.
-
Animal Model: Hairless rats or mice to facilitate visual scoring.
-
Induction: Administer 5-FU via continuous infusion using a subcutaneous osmotic pump for 7-14 days. Dose to be optimized based on tolerability.
-
Evaluation:
-
Visually score the paws daily for signs of HFS (erythema, edema, desquamation) using a graded scale.
-
Measure paw thickness with a caliper as an objective measure of edema.
-
At the end of the experiment, collect paw tissue for histological analysis to assess for inflammation, epidermal changes, and apoptosis.
-
Measure levels of inflammatory markers (e.g., COX-2, TNF-α, IL-6) in the paw tissue via qPCR or ELISA.
-
Cardiotoxicity
Issue: Observation of cardiac dysfunction, arrhythmias, or histopathological changes in the heart tissue of experimental animals.
| Potential Cause | Troubleshooting & Optimization |
| Coronary vasospasm. | This is a leading hypothesis for 5-FU-induced cardiotoxicity.[14] In preclinical models, this can be difficult to measure directly but can be inferred from ECG changes and histological evidence of ischemia. |
| Direct myocardial toxicity. | 5-FU can directly damage cardiomyocytes, leading to apoptosis and necrosis.[15] |
| Endothelial dysfunction and thrombosis. | 5-FU can cause damage to the vascular endothelium, promoting a pro-thrombotic state.[16] |
| Oxidative stress. | Increased production of reactive oxygen species (ROS) in cardiac tissue has been implicated in 5-FU cardiotoxicity.[16] |
This protocol integrates methods from various studies to provide a comprehensive assessment of cardiotoxicity.[2][17][18]
-
Animal Model: Male Wistar rats.
-
Induction: Administer a single i.p. injection of 5-FU at a dose of 100-150 mg/kg.[17]
-
Evaluation:
-
ECG Monitoring: Record electrocardiograms at baseline and at various time points after 5-FU administration to detect arrhythmias, ST-segment changes, and QT interval prolongation.[17][19]
-
Biochemical Markers: At the end of the study, collect blood to measure cardiac troponin I (cTnI), creatine (B1669601) kinase-MB (CK-MB), and lactate (B86563) dehydrogenase (LDH) levels.
-
Histopathology: Euthanize animals and collect heart tissue for histological analysis (H&E and Masson's trichrome staining) to assess for myocardial necrosis, inflammation, and fibrosis.[20]
-
Oxidative Stress Markers: Homogenize heart tissue to measure levels of malondialdehyde (MDA) and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase.
-
Neurotoxicity
Issue: Animals exhibiting signs of neurological distress, such as ataxia, lethargy, or seizures.
| Potential Cause | Troubleshooting & Optimization |
| Accumulation of 5-FU and its metabolites. | The 5-FU catabolite, fluoroacetate, can inhibit the Krebs cycle, leading to hyperammonemia and neurotoxicity.[13][21] |
| Dihydropyrimidine dehydrogenase (DPD) deficiency. | In a research context, if using a specific cell line or animal strain with known or suspected DPD deficiency, expect heightened neurotoxicity.[13] |
| Thiamine (B1217682) deficiency. | 5-FU may interfere with thiamine metabolism, leading to neurological symptoms resembling Wernicke's encephalopathy.[21][22] |
This protocol outlines a basic approach to studying 5-FU neurotoxicity.[10]
-
Animal Model: Male C57BL/6 mice.
-
Induction: Administer i.p. injections of 5-FU at a neurotoxic dose (to be determined by dose-ranging studies, but can start around 50 mg/kg daily for several days).
-
Evaluation:
-
Behavioral Tests: Perform behavioral assessments such as the rotarod test for motor coordination and the open field test for locomotor activity and anxiety-like behavior at baseline and after 5-FU administration.
-
Histopathology: At the end of the study, perfuse the animals and collect brain tissue, particularly the cerebellum and brainstem, for histological analysis (H&E and Luxol fast blue staining) to look for neuronal damage, demyelination, and vacuolization.[23]
-
Biochemical Analysis: Measure ammonia (B1221849) levels in the blood.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of 5-Fluorouracil
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HCT116 | Colon | ~50 | 72 |
| HT-29 | Colon | >100 | 72 |
| SW480 | Colon | >200 | 72 |
| SW620 | Colon | >100 | 72 |
| H9c2 | Rat Cardiomyocytes | 400 | 72 |
Data compiled from multiple sources.[15] IC50 values can vary based on experimental conditions.
Table 2: Efficacy of Strategies to Mitigate 5-FU Side Effects
| Side Effect | Mitigation Strategy | Animal Model | Key Finding |
| Overdose/Severe Toxicity | Uridine Triacetate | Mouse | 90% survival with administration within 24h of lethal 5-FU dose.[4] |
| Oral Mucositis | Cryotherapy (Oral Cooling) | Human | Incidence of mucositis reduced from 38.9% to 6.7%.[9] |
| Intestinal Mucositis | Probiotics (S. thermophilus ST4) | Mouse | Significant reduction in serum TNF-α, IL-1β, and IL-6 levels.[3] |
| Hand-Foot Syndrome | Celecoxib (topical hydrogel) | Human | Statistically significant improvement in HFS grades compared to placebo.[23] |
Experimental Protocols: Detailed Methodologies
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of the 5-FU derivative. Include untreated and vehicle controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat cells with the 5-FU derivative at the desired concentrations and for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Signaling Pathways and Experimental Workflows
5-Fluorouracil Mechanism of Action and Cytotoxicity Pathway
Caption: Simplified pathway of 5-FU's mechanism of action leading to apoptosis.
Experimental Workflow for Assessing 5-FU Cytotoxicity
Caption: General experimental workflow for evaluating 5-FU toxicity and mitigation strategies.
Signaling Pathway of 5-FU-Induced Cardiotoxicity
Caption: Proposed signaling pathways in 5-FU-induced cardiotoxicity.
References
- 1. nacalai.com [nacalai.com]
- 2. A Rat Model for Oral Mucositis Induced by a Single Administration of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amelioration of 5-fluorouracil-induced intestinal mucositis by Streptococcus thermophilus ST4 in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. mdpi.com [mdpi.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. dot | Graphviz [graphviz.org]
- 8. Clinical and histopathological evaluation of 5-fluorouracil-induced oral mucositis in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 10. e-century.us [e-century.us]
- 11. scispace.com [scispace.com]
- 12. GraphViz Examples and Tutorial [graphs.grevian.org]
- 13. Effect of celecoxib on capecitabine-induced hand-foot syndrome and antitumor activity. | Semantic Scholar [semanticscholar.org]
- 14. tandfonline.com [tandfonline.com]
- 15. 5-Fluorouracil induces apoptosis in rat cardiocytes through intracellular oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-Fluorouracil Induces Diarrhea with Changes in the Expression of Inflammatory Cytokines and Aquaporins in Mouse Intestines | PLOS One [journals.plos.org]
- 17. Colchicine Ameliorates 5-Fluorouracil-Induced Cardiotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cardiotoxicities of 5-Fluorouracil and Other Fluoropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A systematic review of the pathophysiology of 5-fluorouracil-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ar.iiarjournals.org [ar.iiarjournals.org]
- 22. 5-Fluorouracil Induces Diarrhea with Changes in the Expression of Inflammatory Cytokines and Aquaporins in Mouse Intestines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Experimental neurotoxicity of 5-fluorouracil and its derivatives is due to poisoning by the monofluorinated organic metabolites, monofluoroacetic acid and alpha-fluoro-beta-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Drug Resistance in 5-FU Based Chemotherapy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the investigation of 5-Fluorouracil (B62378) (5-FU) resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our 5-FU IC50 values between experiments. What are the potential causes and solutions?
A1: High variability in IC50 values is a common challenge. Several factors can contribute to this issue. Inconsistent cell seeding density can lead to varied cell numbers at the time of drug treatment. Ensure a homogeneous single-cell suspension before plating and use a precise method for cell counting. The passage number and overall health of the cell line are also critical; use cells within a consistent and low passage range and ensure they are in the exponential growth phase. Variations in incubation times for drug treatment or assay development can also impact results, so maintain strict adherence to your established protocols. Finally, the "edge effect" in 96-well plates, where outer wells are prone to evaporation, can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media to maintain humidity.
Q2: Our 5-FU resistant cell line shows a different morphology compared to the parental line. Is this expected, and what does it signify?
A2: Yes, morphological changes are frequently observed in the development of drug-resistant cell lines. Often, resistant cells, particularly in colorectal cancer models, may transition from a cobblestone-like epithelial appearance to a more elongated, spindle-like mesenchymal phenotype.[1][2][3] This change can be indicative of an Epithelial-Mesenchymal Transition (EMT), a cellular program associated with increased motility, invasion, and drug resistance.[4] These morphological alterations are often accompanied by changes in the expression of EMT markers, such as decreased E-cadherin and increased vimentin.
Q3: We are getting conflicting results when assessing autophagy in our 5-FU treated cells. How can we clarify the role of autophagy in our resistance model?
A3: The role of autophagy in 5-FU resistance is complex and can be context-dependent, acting as either a pro-survival or pro-death mechanism.[5][6] An increase in the autophagy marker LC3-II can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes. To distinguish between these possibilities, it is crucial to perform an autophagy flux assay. This is commonly done by treating cells with a lysosomal inhibitor, such as Bafilomycin A1, in parallel with your 5-FU treatment. If LC3-II levels are further increased in the presence of Bafilomycin A1 compared to 5-FU alone, it indicates that 5-FU is inducing autophagic flux. Conversely, if there is no significant change, it may suggest that 5-FU is impairing autophagosome degradation.
Q4: We are struggling to establish a stable 5-FU resistant cell line. What are some key considerations for a successful protocol?
A4: Establishing a stable drug-resistant cell line is a lengthy process that requires patience and careful monitoring.[7][8] A common method involves continuous exposure to gradually increasing concentrations of 5-FU.[9] Start by treating the parental cell line with a low dose of 5-FU (e.g., the IC10 or IC25) and allow the surviving cells to recover and repopulate. Once the cells are growing steadily, incrementally increase the 5-FU concentration. It is crucial to increase the dose slowly to allow the cells to adapt.[7] Throughout the process, it is advisable to cryopreserve cells at different stages as backups. Periodically assess the IC50 of the cell population to monitor the development of resistance. Be prepared for this process to take several months.[10] An alternative method is a pulse selection, where cells are exposed to a high concentration of 5-FU (e.g., the IC50) for a short period, followed by a recovery phase in drug-free medium.[8] This cycle is repeated multiple times.
Troubleshooting Guides
Guide 1: Inconsistent Cytotoxicity Assay (e.g., MTT) Results
| Observed Issue | Potential Cause | Recommended Solution |
| High well-to-well variability | Inconsistent cell seeding | Ensure a homogenous cell suspension; use a calibrated multichannel pipette. |
| Edge effect in 96-well plate | Fill perimeter wells with sterile PBS or media; avoid using outer wells for experimental samples. | |
| Incomplete formazan (B1609692) dissolution | Ensure complete solubilization of formazan crystals with an appropriate solvent (e.g., DMSO) and gentle shaking. | |
| Inconsistent IC50 values between experiments | Variation in cell health/passage | Use cells within a narrow passage number range; ensure cells are in the exponential growth phase. |
| Mycoplasma contamination | Regularly test for mycoplasma contamination. | |
| Inconsistent drug preparation | Prepare fresh drug dilutions for each experiment; ensure complete dissolution of 5-FU. | |
| No clear dose-response curve | Inappropriate concentration range | Test a wider range of 5-FU concentrations. |
| Insufficient incubation time | Optimize the drug incubation time for your specific cell line. | |
| High intrinsic resistance of the cell line | Confirm the reported sensitivity of your cell line to 5-FU from the literature. |
Guide 2: Difficulty Confirming Epithelial-Mesenchymal Transition (EMT)
| Observed Issue | Potential Cause | Recommended Solution |
| No change in morphology | Insufficient duration of drug exposure | Continue the resistance selection protocol for a longer period. |
| Cell line-specific characteristics | Not all cell lines undergo a classic EMT upon acquiring 5-FU resistance. | |
| Inconsistent EMT marker expression | Poor antibody quality | Validate antibodies using positive and negative controls. |
| Suboptimal Western blot protocol | Optimize protein extraction, loading amounts, and antibody concentrations. | |
| Transient EMT | EMT can be a dynamic process. Analyze marker expression at different time points during resistance development. | |
| No change in migratory/invasive potential | Inappropriate assay conditions | Optimize cell seeding density, chemoattractant concentration, and incubation time for Transwell assays. |
| Cell clumping in suspension | Ensure a single-cell suspension before seeding in the Transwell insert. | |
| Air bubbles under the Transwell membrane | Carefully place the insert into the well to avoid trapping air bubbles. |
Experimental Protocols
Protocol 1: Determination of 5-FU IC50 using MTT Assay
1. Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 5 x 104 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
2. 5-FU Treatment:
-
Prepare a stock solution of 5-FU in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the 5-FU stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of 5-FU. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
3. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the 5-FU concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot for EMT Markers (E-cadherin and Vimentin)
1. Protein Extraction:
-
Grow parental and 5-FU resistant cells to ~80-90% confluency.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against E-cadherin and Vimentin (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Apply an ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
Protocol 3: Transwell Migration Assay
1. Cell Preparation:
-
Culture cells to sub-confluency.
-
Serum-starve the cells for 12-24 hours to synchronize them and minimize proliferation.
-
Harvest the cells and resuspend them in serum-free medium.
-
Perform a cell count and adjust the concentration to the desired seeding density.
2. Assay Setup:
-
Add chemoattractant (e.g., medium with 10% FBS) to the lower wells of a 24-well plate.
-
Carefully place the Transwell inserts (e.g., 8 µm pore size) into the wells, avoiding air bubbles.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
3. Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a predetermined time (e.g., 12-24 hours, to be optimized for your cell line).
4. Analysis:
-
After incubation, remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde or methanol (B129727) for 15-20 minutes.
-
Stain the fixed cells with 0.1% crystal violet for 20-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image the stained cells using a microscope and quantify the number of migrated cells per field of view.
Signaling Pathways and Experimental Workflows
Caption: Overview of 5-FU metabolism and mechanisms of resistance.
Caption: Experimental workflow for determining the IC50 of 5-FU.
Caption: STAT3 signaling pathway in 5-FU resistance.[11][12][13][14]
References
- 1. The role of GLI2-ABCG2 signaling axis for 5Fu resistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. Autophagy in 5-Fluorouracil Therapy in Gastrointestinal Cancer: Trends and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of 5-fluorouracil and oxaliplatin on autophagy in chemoresistant colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Establishment and Characterization of 5-Fluorouracil-Resistant Human Colorectal Cancer Stem-Like Cells: Tumor Dynamics under Selection Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. researchgate.net [researchgate.net]
- 10. STAT3 regulates 5-Fu resistance in human colorectal cancer cells by promoting Mcl-1-dependent cytoprotective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 14. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Pharmacokinetic Variability of 5-FU Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the pharmacokinetic variability of 5-fluorouracil (B62378) (5-FU) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of pharmacokinetic variability in 5-FU treatment?
A1: The pharmacokinetic variability of 5-FU is multifactorial. The most significant contributor is the activity of the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which is responsible for the catabolism of over 80-85% of administered 5-FU.[1][2][3] Variability in DPD activity can be attributed to:
-
Genetic Polymorphisms: Variations in the DPYD gene, which encodes for DPD, can lead to decreased or deficient enzyme activity. Several key DPYD variants are associated with increased risk of severe toxicity.[4][5]
-
Circadian Rhythm: DPD activity exhibits a circadian rhythm, which can lead to fluctuations in 5-FU plasma concentrations during continuous infusions.[6]
-
Drug Interactions: Co-administration of other drugs can potentially inhibit DPD activity.
Other factors contributing to variability include age, sex, nutritional status, and organ function.[7]
Q2: How does DPD deficiency impact 5-FU pharmacokinetics and toxicity?
A2: Dihydropyrimidine dehydrogenase (DPD) deficiency, due to genetic variants in the DPYD gene, leads to a decreased ability to metabolize and eliminate 5-FU. This results in a significantly prolonged half-life and increased exposure (Area Under the Curve - AUC) to the drug. Consequently, patients with DPD deficiency are at a high risk of developing severe and potentially life-threatening toxicities, including neutropenia, mucositis, and diarrhea, even at standard doses.[8] It is estimated that 3-5% of the population has partial DPD deficiency, while complete deficiency is rarer (approximately 0.3%).[4][8]
Q3: What is Therapeutic Drug Monitoring (TDM) and how can it help minimize 5-FU variability?
A3: Therapeutic Drug Monitoring (TDM) is the practice of measuring the plasma concentration of a drug to adjust the dosage to a target therapeutic range. For 5-FU, TDM is a crucial tool to manage its significant pharmacokinetic variability. Dosing based on body surface area (BSA) has been shown to be a poor predictor of 5-FU exposure.[9] By directly measuring 5-FU plasma concentrations and calculating the Area Under the Curve (AUC), researchers can individualize doses to achieve a target exposure that is associated with optimal efficacy and minimal toxicity.[9][10]
Q4: What is the recommended therapeutic range for 5-FU?
A4: The target therapeutic range for 5-FU can vary depending on the administration schedule and the specific research or clinical context. However, for continuous infusions, a target Area Under the Curve (AUC) of 20-30 mg·h/L is often cited as the optimal range for balancing efficacy and toxicity.[11][12]
Q5: What are the recommendations for DPYD genotyping before initiating 5-FU treatment in a research setting?
A5: Pre-treatment DPYD genotyping is strongly recommended to identify individuals at risk of severe toxicity due to DPD deficiency.[4][5] Guidelines from bodies like the Clinical Pharmacogenetics Implementation Consortium (CPIC) recommend testing for specific DPYD variants known to impact enzyme function.[13][14] The results of this testing can guide dose adjustments or the selection of alternative therapies.
Troubleshooting Guides
Issue 1: High inter-patient variability in 5-FU plasma concentrations is observed despite standardized BSA-based dosing.
-
Possible Cause: Inherent differences in patient metabolism, primarily due to genetic variations in the DPYD gene affecting DPD enzyme activity. BSA-based dosing does not account for this metabolic variability.[7]
-
Troubleshooting Steps:
-
Implement Therapeutic Drug Monitoring (TDM): Measure 5-FU plasma concentrations to determine the AUC for each subject.
-
Perform DPYD Genotyping: Screen for common DPYD variants that are associated with reduced DPD activity.
-
Individualize Dosing: Adjust 5-FU doses based on TDM results and genotype information to achieve a target therapeutic AUC. Refer to established dose adjustment algorithms.
-
Issue 2: Unexpectedly severe toxicity (e.g., neutropenia, mucositis) is observed in a subset of experimental subjects.
-
Possible Cause: The subject may have a partial or complete DPD deficiency, leading to reduced 5-FU clearance and drug accumulation.[8]
-
Troubleshooting Steps:
-
Immediately Discontinue 5-FU Administration: If severe toxicity is observed, halt the treatment.
-
Perform Retrospective DPYD Genotyping: Analyze the subject's DNA for known DPYD variants to confirm a potential genetic basis for the toxicity.
-
Measure 5-FU Plasma Concentration: If possible, measure the 5-FU concentration in a stored plasma sample to confirm drug overexposure.
-
Provide Supportive Care: Manage the toxicities according to established protocols. For future experiments, implement pre-treatment DPYD screening.
-
Issue 3: High intra-patient variability in 5-FU plasma concentrations during continuous infusion.
-
Possible Cause: The circadian rhythm of DPD enzyme activity can cause fluctuations in 5-FU levels throughout the day.[15] Other factors such as changes in diet or co-administered substances could also contribute.
-
Troubleshooting Steps:
-
Standardize Sampling Times: Collect blood samples for TDM at consistent times during the infusion period to minimize the effect of circadian variations.
-
Control for Confounding Factors: Ensure that diet and any co-administered drugs or supplements are consistent throughout the experimental period.
-
Consider Chronomodulated Dosing: In some research contexts, it may be relevant to investigate dosing schedules that are timed to align with the circadian rhythm of DPD activity.
-
Data Presentation
Table 1: Impact of DPYD Genotype on 5-FU Dosing Recommendations
| DPYD Phenotype | Activity Score | Example Genotypes | Recommended Starting Dose Adjustment |
| Normal Metabolizer | 2 | Wild-type/Wild-type | None (Standard Dose) |
| Intermediate Metabolizer | 1 - 1.5 | Heterozygous for a no-function or decreased-function allele | Reduce starting dose by 25-50% |
| Poor Metabolizer | 0 - 0.5 | Homozygous for a no-function allele or compound heterozygous | Avoid 5-FU if possible. If necessary, use a significantly reduced dose (>75% reduction) with intensive TDM. |
Source: Adapted from CPIC guidelines.[12][13]
Table 2: Example of a 5-FU Dose Adjustment Algorithm Based on AUC
| AUC (mg·h/L) from Previous Cycle | Recommended Dose Adjustment for Next Cycle |
| < 20 | Increase dose by 20% |
| 20 - 30 | No change |
| > 30 | Decrease dose by 20% |
| Severe Toxicity (Grade 3/4) | Withhold dose until recovery, then restart at a 40% reduced dose |
Note: This is a simplified example. Specific algorithms can vary based on the treatment regimen and institutional protocols.
Experimental Protocols
Protocol 1: DPYD Genotyping by Real-Time PCR
This protocol describes a general method for genotyping common DPYD variants using TaqMan assays.
-
DNA Extraction:
-
Extract genomic DNA from whole blood or buccal swabs using a commercially available kit, following the manufacturer's instructions.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer.
-
-
Real-Time PCR:
-
Prepare a master mix containing TaqMan Genotyping Master Mix, the specific TaqMan DPYD SNP Genotyping Assay (containing primers and VIC/FAM labeled probes for the two alleles), and nuclease-free water.
-
Add the extracted genomic DNA to the master mix in a 96-well PCR plate.
-
Run the PCR on a real-time PCR instrument with the following typical cycling conditions:
-
Enzyme activation: 95°C for 10 minutes.
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
Repeat for 40 cycles.
-
-
-
Data Analysis:
-
Analyze the amplification plots for the VIC and FAM fluorescent signals to determine the genotype (homozygous wild-type, heterozygous, or homozygous variant) for each sample.
-
Protocol 2: Measurement of 5-FU Plasma Concentration by HPLC
This protocol provides a general method for quantifying 5-FU in plasma using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma in a centrifuge tube, add an internal standard (e.g., 5-chlorouracil).
-
Add 100 µL of ammonium (B1175870) acetate (B1210297) buffer (pH 3.5; 0.01 M).
-
Add 3 mL of an extraction solvent (e.g., isopropanol:ethyl acetate, 15:85 v/v).[16]
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
HPLC Analysis:
-
HPLC System: An HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and ammonium acetate buffer (pH 3.5; 0.01 M) (e.g., 2.5:97.5 v/v).[11][16]
-
Flow Rate: 0.8 mL/min.[11]
-
Injection Volume: 20 µL.
-
Detection: UV detection at 265 nm.[11]
-
-
Quantification:
-
Create a calibration curve using known concentrations of 5-FU.
-
Calculate the concentration of 5-FU in the plasma samples by comparing the peak area ratio of 5-FU to the internal standard against the calibration curve.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Fluoropyrimidine chemotherapy: recommendations for DPYD genotyping and therapeutic drug monitoring of the Swiss Group of Pharmacogenomics and Personalised Therapy [smw.ch]
- 4. ncoda.org [ncoda.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Comparative pharmacokinetic analysis of 5-fluorouracil and its major metabolite 5-fluoro-5,6-dihydrouracil after conventional and reduced test dose in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic, biodistribution and therapeutic efficacy of 5-fluorouracil-loaded pH-sensitive PEGylated liposomal nanoparticles in HCT-116 tumor bearing mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic drug monitoring of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iatdmct2017.jp [iatdmct2017.jp]
- 11. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorouracil Therapy and DPYD Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. CPIC® Guideline for Fluoropyrimidines and DPYD – CPIC [cpicpgx.org]
- 15. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 16. researchgate.net [researchgate.net]
How to prevent degradation of 1-(b-D-Xylofuranosyl)-5-fluorouracil in solution
Disclaimer: There is a notable absence of publicly available experimental data specifically for the degradation of 1-(b-D-Xylofuranosyl)-5-fluorouracil in solution. The following troubleshooting guides and FAQs have been developed by extrapolating from comprehensive data on the closely related and structurally similar compounds, 5-fluorouracil (B62378) (5-FU) and its prodrugs like capecitabine (B1668275). Researchers should use this information as a directional guide and validate findings for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
Based on studies of analogous fluoropyrimidine nucleosides, the primary factors contributing to degradation in solution are expected to be:
-
pH: Both acidic and alkaline conditions can lead to the hydrolysis of the 5-fluorouracil base and potentially the glycosidic bond connecting the xylofuranose (B8766934) sugar. Alkaline hydrolysis of 5-FU is a well-documented degradation pathway.[1][2][3] Acid-catalyzed hydrolysis has also been observed.[4][5]
-
Temperature: Elevated temperatures can accelerate the rate of hydrolytic degradation.[6][7] 5-FU itself shows good thermal stability up to 275°C in solid form, but this is not indicative of its stability in solution.[8][9]
-
Light: Exposure to light, particularly UVB, can induce photodegradation.[10] Studies on 5-FU have shown it to be susceptible to photodegradation, leading to the formation of photoproducts.[10][11]
Q2: What are the likely degradation products of this compound?
Extrapolating from the degradation pathways of 5-FU and capecitabine, potential degradation products could include:
-
5-Fluorouracil (5-FU): Cleavage of the glycosidic bond would release the free base, 5-FU.
-
Products of 5-FU degradation:
-
5,6-dihydro-5-fluoro-6-hydroxyuracil: Formed through hydration of the C5-C6 double bond in the uracil (B121893) ring under alkaline conditions.[1][2]
-
Urea and 2-fluoro-3-oxopropanoic acid (FOPA): Resulting from the cleavage of the pyrimidine (B1678525) ring.[1][2]
-
Fluoroacetaldehyde (Facet): Formed from the decarboxylation of FOPA.[1][2]
-
Fluoride ion and 5-hydroxyuracil: Resulting from a defluorination step.[1][2]
-
-
Degradation products of the xylofuranose sugar: The sugar moiety may also degrade, though this is less characterized for fluoropyrimidine nucleosides.
Q3: What are the recommended storage conditions for solutions of this compound to minimize degradation?
While specific data is unavailable, general recommendations for nucleoside analogs suggest the following to enhance stability:
-
pH: Maintain the solution at a neutral or slightly acidic pH, as both strongly acidic and alkaline conditions have been shown to degrade 5-FU.[4][5] Buffering the solution may be beneficial.
-
Temperature: Store solutions at refrigerated (2-8°C) or frozen (-20°C or lower) temperatures to slow down degradation kinetics.[12] For 5-FU solutions, refrigeration is a common practice.[12]
-
Light: Protect solutions from light by using amber vials or by storing them in the dark to prevent photodegradation.[13]
Troubleshooting Guides
Issue 1: Loss of compound potency or unexpected biological results.
| Possible Cause | Troubleshooting Steps |
| Degradation due to improper storage | 1. Verify the pH of your stock solution and experimental buffers. Avoid highly acidic or alkaline conditions. 2. Confirm that solutions have been consistently stored at the recommended temperature (refrigerated or frozen) and protected from light. 3. Prepare fresh solutions from solid compound for critical experiments. |
| Hydrolysis during long experiments | 1. If experiments are conducted over extended periods at elevated temperatures (e.g., 37°C), consider the potential for degradation. 2. Analyze a sample of your solution by HPLC at the beginning and end of the experiment to assess stability under your specific experimental conditions. |
| Photodegradation from ambient light | 1. During experimental setup and execution, minimize exposure of the solution to direct light. 2. Use amber-colored reaction tubes or cover them with aluminum foil. |
Issue 2: Appearance of unknown peaks in HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Formation of degradation products | 1. Compare the chromatogram of a freshly prepared solution with that of an aged or stressed sample. 2. If new peaks are observed, this is indicative of degradation. 3. Refer to the potential degradation products listed in the FAQs to hypothesize their identities. Mass spectrometry (LC-MS) can be used for confirmation. |
| Contamination of the solvent or buffer | 1. Run a blank injection of the solvent and buffer to check for contaminants. 2. Use high-purity solvents and freshly prepared buffers. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Investigate Stability
This protocol outlines a general procedure for conducting a forced degradation study, which is essential for understanding the intrinsic stability of a drug substance.[14][15]
Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
pH meter
-
HPLC system with a UV or PDA detector
-
LC-MS system (for identification of degradation products)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place the stock solution in an oven at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and the formation of any degradation products.
-
Use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.[16][17]
Typical HPLC Parameters for Nucleoside Analogs:
| Parameter | Typical Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium (B1175870) phosphate (B84403) or formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the compound has maximum absorbance (e.g., around 260-270 nm). |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose of stability testing.
Data Presentation
Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions (Illustrative Example)
| Stress Condition | Duration (hours) | % Parent Compound Remaining | Major Degradation Products (Hypothetical) |
| 0.1 M HCl at 60°C | 24 | 75% | 5-Fluorouracil |
| 0.1 M NaOH at RT | 8 | 40% | 5,6-dihydro-5-fluoro-6-hydroxyuracil, Urea |
| 3% H₂O₂ at RT | 24 | 85% | Oxidized species |
| Heat (80°C) | 48 | 90% | Minor hydrolysis products |
| Photolysis | 24 | 80% | Photoadducts |
Note: This table is for illustrative purposes only and is not based on experimental data for this compound.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. | Sigma-Aldrich [merckmillipore.com]
- 3. Cardiotoxicity of commercial 5-fluorouracil vials stems from the alkaline hydrolysis of this drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior - 2017-2018 - Nano Biomedicine and Engineering [nanobe.org]
- 5. researchgate.net [researchgate.net]
- 6. Method development, degradation pathway and kinetic of capecitabine - Int J Pharm Chem Anal [ijpca.org]
- 7. The effect of 5-fluorouracil at elevated temperatures on a spontaneous mouse tumour: Arrhenius analysis and tumour response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photoreactivity of 5-fluorouracil under UVB light: photolysis and cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation of cyclophosphamide and 5-fluorouracil by UV and simulated sunlight treatments: Assessment of the enhancement of the biodegradability and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. biopharminternational.com [biopharminternational.com]
- 16. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Refinement of Purification Techniques for Fluorinated Nucleosides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of fluorinated nucleosides.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is designed to provide direct answers and solutions to common problems encountered during the purification of fluorinated nucleosides via High-Performance Liquid Chromatography (HPLC), Flash Column Chromatography, and Crystallization.
High-Performance Liquid Chromatography (HPLC)
Q1: My fluorinated nucleoside has poor retention on a C18 column and elutes near the solvent front. How can I improve retention?
A: This is a common issue for polar compounds like many fluorinated nucleosides. Here are several strategies to enhance retention:
-
Increase Mobile Phase Polarity: Gradually increase the aqueous portion of your mobile phase. Modern reversed-phase columns are often stable in highly aqueous conditions.
-
Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character, such as those with phenyl-hexyl or embedded polar groups (EPG), which can offer different selectivity for polar analytes.
-
Adjust Mobile Phase pH: For basic fluorinated nucleosides, operating at a low pH (e.g., 2.5-4.0) can protonate the analyte and reduce unwanted interactions with acidic silanol (B1196071) groups on the stationary phase. For acidic compounds, a higher pH may be beneficial. Aim for a pH at least 2 units away from your compound's pKa.
-
Consider Hydrophilic Interaction Chromatography (HILIC): In HILIC, a high organic content in the mobile phase with a thin aqueous layer on the stationary phase can provide better retention for very polar compounds.
Q2: I'm observing peak tailing for my fluorinated nucleoside during HPLC analysis. What are the likely causes and solutions?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by column overload.
-
Secondary Silanol Interactions: Residual silanol groups on the silica (B1680970) backbone of the stationary phase can interact with basic analytes, causing tailing.
-
Solution: Add a competing base, like triethylamine (B128534) (TEA), to the mobile phase to mask the active silanol sites. Using a highly end-capped column can also minimize accessible silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Mobile Phase pH: An improper mobile phase pH can lead to poor peak shape.
-
Solution: Adjust the mobile phase pH. For basic compounds, a lower pH often improves peak shape.
-
Q3: My HPLC system is showing high backpressure during the purification of my fluorinated nucleoside. What should I do?
A: High backpressure is typically due to a blockage in the system.
-
Identify the Source: Systematically isolate the column to determine if the blockage is in the column or elsewhere in the HPLC system (e.g., tubing, injector, guard column).
-
Column-Related Issues:
-
Plugged Frit: Back-flush the column to clear the inlet frit. If this fails, the frit may need to be replaced.
-
Column Contamination: Flush the column with a series of strong solvents to remove contaminants.
-
-
System-Related Issues: Check for blockages in tubing, the injector, or the guard column. Replace any plugged components.
Flash Column Chromatography
Q1: My polar fluorinated nucleoside is not moving from the baseline on a silica gel column, even with 100% ethyl acetate. What solvent system should I try?
A: For very polar compounds, more aggressive solvent systems are needed.
-
Methanol (B129727)/Dichloromethane (B109758): A gradient of methanol in dichloromethane is a common choice for polar compounds.[1]
-
Ammonia/Methanol in Dichloromethane: For very polar or basic compounds, a small percentage (1-10%) of a stock solution of 10% ammonium (B1175870) hydroxide (B78521) in methanol can be added to dichloromethane to improve elution.[2]
-
Reversed-Phase Chromatography: If your compound is still not moving, consider using reversed-phase silica gel.
Q2: My fluorinated nucleoside seems to be decomposing on the silica gel column. How can I prevent this?
A: The acidic nature of silica gel can cause degradation of sensitive compounds.
-
Deactivate the Silica Gel: Neutralize the acidic sites by pre-flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine.[1]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (basic or neutral) or a bonded silica phase like diol.[2]
Q3: I'm not recovering my compound from the flash column. What could have happened?
A: Several possibilities could explain the lack of recovery.
-
Decomposition: Your compound may have degraded on the column. Test for stability on a small amount of silica (2D TLC).[2]
-
Incorrect Solvent System: Double-check that you are using the intended solvent system.[2]
-
Elution in the Solvent Front: Your compound may be less polar than anticipated and eluted with the initial solvent front. Check the first few fractions.[2]
-
High Dilution: The compound may have eluted but is too dilute to detect. Try concentrating the fractions where you expected your compound to elute.[2]
Crystallization
Q1: My fluorinated nucleoside is not crystallizing from solution. What can I do to induce crystallization?
A: Failure to crystallize is often due to the solution not being supersaturated or the compound being too soluble.
-
Increase Concentration: Slowly evaporate the solvent to increase the concentration of your compound.
-
Cool the Solution: Slowly cool the solution to room temperature, and then in an ice bath or refrigerator.
-
Induce Nucleation:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a seed crystal of your compound to the solution.
-
-
Change the Solvent System: Try a different solvent or a solvent/anti-solvent system. A good solvent will dissolve the compound when hot but not when cold. An anti-solvent is a solvent in which your compound is insoluble. Add the anti-solvent dropwise to the solution of your compound in a good solvent until it becomes cloudy, then add a few drops of the good solvent to clarify and allow to cool slowly.
Q2: My compound is precipitating as an oil instead of crystals. How can I fix this?
A: Oiling out often occurs when the solution is too supersaturated or impurities are present.
-
Reduce Supersaturation: Use a more dilute solution or cool the solution more slowly.
-
Further Purification: The presence of impurities can inhibit crystallization. Try purifying the compound further by another method, such as HPLC, before attempting crystallization.
-
Change Solvent: Try a different crystallization solvent.
Q3: I have a very polar fluorinated nucleoside that is difficult to dissolve in common organic solvents for crystallization. What should I try?
A: For highly polar compounds, more polar solvents may be necessary.
-
Highly Polar Solvents: Try solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile.[1]
-
Solvothermal Crystallization: This technique involves heating the compound in a solvent within a sealed container to high temperatures and pressures, which can increase the solubility of difficult compounds and promote crystal growth. Methanol or ethanol (B145695) in an autoclave at 120-160°C could be effective.[1]
Data Presentation: Purification of Fluorinated Nucleosides
The following tables summarize quantitative data from various purification methods for different fluorinated nucleosides.
Table 1: HPLC Purification of Fluorinated Nucleosides
| Fluorinated Nucleoside | Column | Mobile Phase | Purity Achieved | Reference |
| [¹⁸F]Fluoromisonidazole | C18 (Luna® 5µm, 4.6x250 mm) | Gradient: Acetonitrile/Water | >99% | |
| Gemcitabine | C18 | Gradient: Methanol/Ammonium Acetate | 99.9% | [3] |
| Trifluoromethylated Purine Ribonucleotide | Anion-exchange | Gradient: Triethylammonium bicarbonate/Acetonitrile | >95% | [4] |
| 2'-Deoxy-2'-fluorocytidine | C18 | Gradient: Acetonitrile/Water | >98% | [5] |
Table 2: Crystallization of Fluorinated Nucleosides
| Fluorinated Nucleoside | Crystallization Solvent System | Yield | Purity | Reference |
| Gemcitabine HCl | Water/Acetone | Not Specified | 99% | [3] |
| Clevudine | Recrystallization from Ethanol | Good | High (β-isomer) | [3] |
| 3'-Fluoroguanosine | Crystallized from reaction mixture after aqueous workup | 90% | 95:5 dr | [6] |
Experimental Protocols
This section provides detailed methodologies for key purification techniques.
Protocol 1: Flash Column Chromatography of a Polar Fluorinated Nucleoside
This protocol is a general guideline for purifying a polar fluorinated nucleoside that shows poor mobility on silica gel with standard solvents.
1. Materials and Equipment:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Compressed air or nitrogen source
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
2. Procedure:
-
Solvent System Selection:
-
Develop a suitable solvent system using TLC. For a polar compound, start with a mixture of DCM and MeOH (e.g., 95:5 DCM:MeOH).
-
If the compound remains at the baseline, gradually increase the percentage of MeOH.
-
If tailing is observed, add 0.5-1% TEA to the solvent system to neutralize the acidic silica.
-
Aim for an Rf value of 0.2-0.3 for the target compound.
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
Pre-elute the column with the initial solvent system until the pack is stable.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[7]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (1-2 psi) to the top of the column to achieve a steady flow rate (approximately 2 inches/minute).[6]
-
Collect fractions in test tubes.
-
If a gradient elution is required, gradually increase the polarity of the solvent system.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 2: Crystallization of a Fluorinated Nucleoside
This protocol describes a general procedure for purifying a fluorinated nucleoside by crystallization.
1. Materials and Equipment:
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Various solvents (e.g., ethanol, water, acetone, ethyl acetate, hexane)
2. Procedure:
-
Solvent Selection:
-
Dissolution:
-
Place the crude fluorinated nucleoside in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent while stirring until the compound is completely dissolved.[9]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and evaporation rate, often leading to larger crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Drying:
-
Allow the crystals to air dry on the filter paper or dry them in a vacuum oven at a temperature well below the compound's melting point.
-
Visualizations
General Troubleshooting Workflow for Fluorinated Nucleoside Purification
Caption: A logical workflow for selecting and troubleshooting purification methods for fluorinated nucleosides.
Experimental Workflow for HPLC Purification
References
- 1. researchgate.net [researchgate.net]
- 2. How to set up and run a flash chromatography column. [reachdevices.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
Technical Support Center: N-Glycosylation of Fluorinated Sugars
Welcome to the technical support center for challenges in the N-glycosylation of fluorinated sugars. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields significantly lower when using a fluorinated sugar donor compared to its non-fluorinated counterpart?
A1: The lower yield is a common challenge and can be attributed to several factors stemming from the physicochemical properties of fluorine:
-
Electronic Effects of Fluorine: Fluorine is a highly electronegative atom. When incorporated into a sugar ring, it exerts a strong electron-withdrawing inductive effect. This effect deactivates the sugar ring, making it less nucleophilic and a poorer substrate for glycosylation reactions.
-
Destabilization of the Oxocarbenium Ion Intermediate: Many chemical glycosylation reactions proceed through an oxocarbenium ion-like transition state. The electron-withdrawing nature of fluorine destabilizes this positively charged intermediate, thereby increasing the activation energy of the reaction and slowing it down. This is particularly pronounced when fluorine is at the C-2 position.[1]
-
Reduced Enzyme Activity: In enzymatic glycosylation, fluorinated sugars are often poor substrates for glycosyltransferases. The fluorine atom can lead to steric clashes or unfavorable electronic interactions within the enzyme's active site, reducing the catalytic efficiency. The activity of enzymes towards fluorinated sugars is often lower than towards the natural sugar substrates.[2]
Q2: I am observing poor stereoselectivity (a mixture of α and β anomers) in my glycosylation reaction. What are the likely causes?
A2: Achieving high stereoselectivity is a well-known challenge in glycosylation, and it is often exacerbated with fluorinated sugars. Key factors influencing stereoselectivity include:
-
The Nature of the Protecting Groups: The protecting groups on the sugar donor play a crucial role in directing the stereochemical outcome. For instance, a participating group (e.g., an acetyl group) at the C-2 position can promote the formation of a 1,2-trans glycosidic bond. In contrast, a non-participating group (e.g., a benzyl (B1604629) group) is often used to favor a 1,2-cis linkage, although this can sometimes lead to mixtures. The stereoselectivity of glycosylations is profoundly influenced by protecting groups.[3]
-
Solvent Effects: The solvent can influence the stability and reactivity of the intermediates in the glycosylation reaction, thereby affecting the stereochemical outcome.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance the stereoselectivity of a glycosylation reaction.
-
Donor and Acceptor Reactivity: The relative reactivity of the glycosyl donor and acceptor can impact the transition state of the reaction and, consequently, the stereoselectivity.
Q3: Are there specific positions on the sugar ring where fluorination is more problematic for N-glycosylation?
A3: Yes, the position of the fluorine atom has a significant impact. Fluorination at the C-2 position is generally the most challenging for glycosylation. The proximity of the electron-withdrawing fluorine atom to the anomeric center (C-1) strongly destabilizes the developing positive charge of the oxocarbenium ion intermediate, which is central to many glycosylation mechanisms. This results in a significantly reduced rate of glycosylation.[1]
Q4: Can I use enzymatic methods for the N-glycosylation of fluorinated sugars?
A4: Yes, enzymatic and chemoenzymatic approaches are viable and increasingly popular methods. Glycosyltransferases, for example, can be used to transfer activated fluorinated sugars to acceptor molecules. However, it is important to note that the catalytic efficiency of these enzymes is often lower with fluorinated substrates compared to their natural counterparts.[2] In some cases, a fluorinated sugar might even act as an inhibitor rather than a substrate for the enzyme.
Troubleshooting Guides
Guide 1: Low Reaction Yield in Chemical N-Glycosylation
If you are experiencing low yields in your chemical N-glycosylation reaction with a fluorinated sugar donor, consider the following troubleshooting steps:
| Potential Cause | Suggested Solution |
| Low Reactivity of the Fluorinated Donor | Increase the reaction temperature or prolong the reaction time. Use a more potent activator/promoter system. Consider a more reactive leaving group on the anomeric carbon of the donor. |
| Instability of the Glycosyl Donor | Ensure all reagents and solvents are strictly anhydrous, as moisture can lead to hydrolysis of the donor. Use freshly prepared donor if possible. |
| Suboptimal Promoter/Activator | The choice of promoter is critical. For glycosyl fluorides, common promoters include BF3·Et2O, TMSOTf, and SnCl2/AgClO4. Optimize the type and stoichiometry of the promoter. |
| Poor Solubility of Reactants | Choose a solvent system that ensures the solubility of both the fluorinated donor and the acceptor at the reaction temperature. |
| Side Reactions | Protecting group migration can be an issue with some fluorinating reagents like DAST, leading to undesired byproducts.[4] Consider alternative fluorination strategies or protecting group schemes. |
Guide 2: Poor Stereoselectivity in Chemical N-Glycosylation
If your reaction is producing an undesirable mixture of anomers, the following strategies may help improve stereoselectivity:
| Potential Cause | Suggested Solution |
| Inappropriate C-2 Protecting Group | For 1,2-trans glycosides, use a participating group like acetyl or benzoyl at the C-2 position. For 1,2-cis glycosides, a non-participating group like benzyl is typically used, but this may require more optimization. |
| Solvent Effects | The choice of solvent can influence the reaction mechanism. For example, ethereal solvents can sometimes favor the formation of the α-anomer. Experiment with different solvents or solvent mixtures. |
| Reaction Temperature | Lowering the reaction temperature often enhances stereoselectivity by favoring the kinetically controlled product. |
| Remote Protecting Group Effects | Protecting groups at other positions (C-3, C-4, C-6) can also influence the stereochemical outcome through long-range electronic or steric effects. A systematic evaluation of different protecting group patterns may be necessary. |
Data Presentation
Table 1: Comparison of Catalytic Efficiencies of Galactosyltransferases with UDP-Gal and UDP-GalN
While specific kinetic data for N-glycosylation with fluorinated sugars is sparse in a comparative format, the following table illustrates the typical trend of reduced enzyme efficiency with modified sugar donors, in this case, UDP-galactosamine (UDP-GalN) compared to the natural donor, UDP-galactose (UDP-Gal). A similar trend is generally observed for fluorinated sugar donors.
| Galactosyltransferase | Donor Substrate | kcat/Km (min⁻¹mM⁻¹) | Reference |
| NmLgtB | UDP-Gal | 56.9 ± 3.1 | [5] |
| UDP-GalN | 9.5 ± 0.5 | [5] | |
| bα3GalT | UDP-Gal | 13.2 ± 1.4 | [5] |
| UDP-GalN | 3.1 ± 0.2 | [5] | |
| NmLgtC | UDP-Gal | 34.6 ± 1.3 | [5] |
| UDP-GalN | 31.6 ± 7.1 | [5] |
This data is for UDP-GalN, not a fluorinated sugar, but serves to illustrate the common observation of reduced catalytic efficiency with modified sugar donors.
Experimental Protocols
Protocol 1: Synthesis of a Glycosyl Fluoride Donor from a Thioglycoside
This protocol describes a general method for converting a fully protected thioglycoside into a glycosyl fluoride, a common donor for glycosylation reactions.
Materials:
-
Fully protected thioglycoside
-
(Diethylamino)sulfur trifluoride (DAST)
-
N-Bromosuccinimide (NBS)
-
Dry dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the thioglycoside (1.0 equivalent) in dry CH₂Cl₂ (10 mL/mmol) under an argon atmosphere.
-
Cool the solution to -15 °C using a cooling bath.
-
Slowly add DAST (1.5 equivalents) to the solution and stir for 2 minutes at -15 °C.
-
Add NBS (1.3 equivalents) to the reaction mixture at -15 °C.
-
Stir the reaction at -15 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Dilute the reaction mixture with CH₂Cl₂.
-
Quench the reaction by carefully adding ice-cold saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired glycosyl fluoride.[6]
Note: The DAST-NBS system can sometimes produce a glycosyl bromide as a byproduct.[6]
Protocol 2: General Procedure for Chemical N-Glycosylation
This protocol outlines a general procedure for the glycosylation of an acceptor with an N-acetylglucosamine (GlcNAc) donor. This can be adapted for fluorinated GlcNAc donors with optimization.
Materials:
-
GlcNAc donor (e.g., a trichloroacetimidate (B1259523) or glycosyl fluoride)
-
Glycosyl acceptor
-
Anhydrous 1,2-dichloroethane (B1671644)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Chloroform (CHCl₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a mixture of the GlcNAc donor (1.0 equivalent) and the acceptor (1.5 equivalents) in anhydrous 1,2-dichloroethane (5.0 mL), add TMSOTf (0.2 equivalents) at the desired temperature (e.g., -40 °C).[7]
-
Stir the reaction at this temperature for the determined reaction time (e.g., 12 hours), monitoring by TLC.[7]
-
Quench the reaction by adding saturated aqueous NaHCO₃.[7]
-
Extract the mixture with CHCl₃ (3 x 50 mL).[7]
-
Wash the combined organic extracts with brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for the chemical synthesis of a fluorinated N-glycopeptide.
Caption: Chemoenzymatic pathway for the synthesis of a fluorinated N-glycoprotein.
Caption: Troubleshooting logic for low yield in fluorinated sugar N-glycosylation.
References
- 1. d-nb.info [d-nb.info]
- 2. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00099B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Tolerance of Galactosyltransferases toward UDP-galactosamine Expands Their Synthetic Capability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Direct Fluorination of Pyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical, actionable solutions for the direct fluorination of pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common electrophilic fluorinating reagents for the direct fluorination of pyrimidines?
A1: The most commonly employed electrophilic fluorinating reagents are N-fluoro-quinuclidinium salts, such as Selectfluor® (F-TEDA-BF4), and N-fluorosulfonimides, like N-Fluorobenzenesulfonimide (NFSI).[1][2] Selectfluor® is generally more reactive and is soluble in polar solvents, while NFSI is considered a milder reagent soluble in a broader range of common organic solvents.[3] The choice between them often depends on the specific pyrimidine (B1678525) substrate and the desired reactivity.[3]
Q2: My direct fluorination of uracil (B121893) to 5-fluorouracil (B62378) (5-FU) is resulting in a low yield. What are the potential causes and how can I improve it?
A2: Low yields in the direct fluorination of uracil are a common issue. Key factors to investigate include the activity of the fluorinating agent, the reaction conditions, and the purity of the starting materials.[4] Ensure your fluorinating agent (e.g., Selectfluor®) is fresh and has been stored under anhydrous conditions.[4] The choice of solvent is critical; anhydrous polar aprotic solvents like acetonitrile (B52724) or DMF are often preferred as protic solvents can react with the fluorinating agent.[4] Additionally, ensure your uracil is of high purity and completely dry, as moisture can deactivate the fluorinating agent.[4]
Q3: How can I control the regioselectivity of direct fluorination on a substituted pyrimidine?
A3: Regioselectivity is highly dependent on the electronic properties and substitution pattern of the pyrimidine ring. Electron-donating groups can activate the ring towards electrophilic attack, and the position of these groups will direct the fluorination. For instance, in 2-aminopyridines, the amino group activates the ring, and the position of other substituents will influence where the fluorine is introduced.[5] In some cases, multi-step strategies involving directing groups or the synthesis of a pre-fluorinated building block may be necessary to achieve the desired regioselectivity.[6]
Q4: I am observing the formation of significant byproducts in my reaction. What are the likely side reactions?
A4: Byproduct formation can arise from several sources. Over-fluorination (di- or tri-fluorination) can occur, especially with highly activated substrates or an excess of a powerful fluorinating agent.[7] The fluorinating reagent can also act as an oxidant, leading to undesired oxidation of sensitive functional groups on the pyrimidine or in the solvent.[8] Additionally, if the reaction is run at elevated temperatures, decomposition of the starting material or product may occur.[4] Careful monitoring of the reaction by TLC or HPLC is recommended to minimize byproduct formation by stopping the reaction once the starting material is consumed.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Fluorinating Reagent | Use a fresh batch of the fluorinating agent. Ensure proper storage under anhydrous and inert conditions. For example, Selectfluor® can degrade if not stored properly.[4] |
| Insufficient Reagent | Increase the molar equivalents of the fluorinating agent incrementally. For less reactive pyrimidine substrates, a larger excess may be necessary. |
| Low Reaction Temperature | Gradually and carefully increase the reaction temperature. Some fluorinations require heating to proceed at a practical rate. However, be cautious as higher temperatures can also promote side reactions.[4] |
| Inappropriate Solvent | Ensure the solvent is anhydrous and compatible with the fluorinating agent. Polar aprotic solvents like acetonitrile, DMF, or THF are generally good choices for electrophilic fluorinations.[4] Protic solvents should be avoided.[4] |
| Moisture Contamination | Thoroughly dry all glassware before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon). Moisture can quench the fluorinating agent.[4] |
| Poor Substrate Purity | Ensure the starting pyrimidine is of high purity. Impurities can interfere with the reaction or lead to unwanted side products. |
Issue 2: Poor Regioselectivity
| Potential Cause | Troubleshooting Steps |
| Electronic Effects of Substituents | The inherent electronic nature of the substituents on the pyrimidine ring dictates the position of fluorination. Consider computational modeling to predict the most likely site of electrophilic attack. |
| Steric Hindrance | Bulky substituents may hinder fluorination at adjacent positions. Modifying the substitution pattern or the fluorinating agent to one with a smaller steric profile might be necessary. |
| Reaction Conditions | Changes in solvent and temperature can sometimes influence the regioselectivity. Experiment with different solvent systems and a range of temperatures. |
| Kinetic vs. Thermodynamic Control | At lower temperatures, the kinetically favored product may be formed, while at higher temperatures, the thermodynamically more stable isomer might be preferred. Varying the reaction temperature can help to favor one isomer over the other. |
Issue 3: Formation of Multiple Products (Byproducts)
| Potential Cause | Troubleshooting Steps |
| Over-fluorination | Reduce the equivalents of the fluorinating agent. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Oxidation of Substrate | If the fluorinating agent is causing oxidation, consider switching to a milder reagent (e.g., from Selectfluor® to NFSI). Running the reaction at a lower temperature may also minimize oxidation. |
| Reaction with Solvent | Ensure the solvent is inert under the reaction conditions. Some solvents can be oxidized or participate in side reactions. |
| Decomposition | If the product or starting material is unstable at the reaction temperature, try running the reaction at a lower temperature for a longer period. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Direct Fluorination of Uracil Derivatives
| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Uracil | Selectfluor® | Acetonitrile | Room Temp | 24 | 75 | [9][10] |
| Uracil | Selectfluor® | Formic Acid | Room Temp | 1 | 90 | [11] |
| 6-Methyluracil | Selectfluor® | Methanol | Not Specified | Not Specified | Not Specified | [12] |
| 1,3,6-Trimethyluracil | Selectfluor® | Methanol | Not Specified | Not Specified | Not Specified | [12] |
| 2',3'-O-Isopropylideneuridine | Selectfluor® | Acetonitrile | 50 | 2 | 85 | [11] |
Table 2: Comparison of Reaction Conditions for Direct Fluorination of Other Pyrimidines
| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyrimidine | AgF₂ | Acetonitrile | Ambient | 1 | High | [13] |
| 4,6-Disubstituted aminopyrimidines | NFSI | Not Specified | Not Specified | Not Specified | Good to Excellent | [14] |
| Pyrimidine | AgF₂ | Acetonitrile | Ambient | 1 | High | [15] |
| 2-Amino-4-(trifluoromethyl)pyrimidine | N/A (Cyclization) | N/A | N/A | N/A | High | [16] |
Experimental Protocols
Protocol 1: General Procedure for Direct Fluorination of Uracil with Selectfluor® in Acetonitrile
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add uracil (1.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add Selectfluor® (1.1 - 1.5 eq.) to the stirred suspension in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 24 hours.
-
Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for C-H Fluorination of Pyrimidines with AgF₂
Note: This protocol is adapted from the procedure for the synthesis of 2-fluoropyridines and can be applied to pyrimidines.[13]
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the pyrimidine substrate (1.0 eq.) and anhydrous acetonitrile.
-
Reaction Setup: Place the flask in an ambient temperature water bath to maintain a consistent temperature.
-
Reagent Addition: Weigh silver(II) fluoride (B91410) (AgF₂, 2.0-3.0 eq.) quickly in the air and add it to the stirred solution in one portion.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is often complete within 1 hour.
-
Work-up: After the reaction is complete, filter the reaction mixture to remove insoluble silver salts. Wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in direct pyrimidine fluorination.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ca01.primo.exlibrisgroup.com [ca01.primo.exlibrisgroup.com]
- 6. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. air.unimi.it [air.unimi.it]
- 12. researchgate.net [researchgate.net]
- 13. deepdyve.com [deepdyve.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments related to Dihydropyrimidine (B8664642) Dehydrogenase (DPD) enzyme deficiency and 5-Fluorouracil (B62378) (5-FU) analog toxicity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding DPD deficiency and 5-FU toxicity.
Q1: What is DPD deficiency and why is it a concern for 5-FU analog treatment?
A1: Dihydropyrimidine Dehydrogenase (DPD) is the primary enzyme responsible for the breakdown of more than 80% of administered 5-FU and its oral prodrug, capecitabine.[1][2][3][4] DPD deficiency is a pharmacogenetic syndrome where genetic variations in the DPYD gene lead to reduced or absent DPD enzyme activity.[3][5][6] This impaired metabolism results in the accumulation of 5-FU and its cytotoxic metabolites, leading to severe and potentially fatal toxicities, including neutropenia, mucositis, diarrhea, and neurotoxicity.[5][7][8][9]
Q2: What is the prevalence of DPD deficiency?
A2: Partial DPD deficiency is estimated to occur in 3-8% of the population, while complete deficiency is much rarer, affecting approximately 0.3% of individuals.[5][7] The prevalence of specific DPYD gene variants can vary among different ethnic populations.
Q3: How can DPD deficiency be identified in a research or clinical setting?
A3: DPD deficiency can be identified through two main approaches:
-
Genotyping: This involves testing for specific genetic variants in the DPYD gene known to cause decreased DPD activity.[10] Several commercial and laboratory-developed tests are available for this purpose.
-
Phenotyping: This approach directly or indirectly measures DPD enzyme activity. Direct phenotyping involves measuring DPD activity in peripheral blood mononuclear cells (PBMCs).[11] Indirect methods measure the levels of uracil (B121893) and dihydrouracil (B119008) (the product of DPD activity on uracil) in the blood.[10][11]
Q4: What are the key DPYD variants to screen for?
A4: Four key variants have been consistently associated with increased risk of 5-FU toxicity and are recommended for screening: c.1905+1G>A (DPYD2A), c.1679T>G (DPYD13), c.2846A>T, and c.1129-5923C>G.[10] However, over 30 mutations in the DPYD gene have been linked to DPD deficiency.[12]
Q5: What are the current strategies to mitigate 5-FU toxicity in DPD deficient individuals?
A5: The primary strategies include:
-
Pre-treatment Screening: Testing patients for DPD deficiency before initiating 5-FU-based therapies is recommended to identify at-risk individuals.[8]
-
Dose Adjustment: For patients with partial DPD deficiency, a reduction in the initial 5-FU dose is often recommended, followed by careful monitoring and dose titration based on tolerance.[10]
-
Alternative Therapies: In cases of complete DPD deficiency, alternative chemotherapeutic agents that are not metabolized by DPD should be considered.[8]
-
Uridine (B1682114) Triacetate: In cases of 5-FU overdose or severe, life-threatening toxicity, uridine triacetate is an FDA-approved antidote that can be administered. It works by competing with the toxic 5-FU metabolites.
Section 2: Troubleshooting Experimental Assays
This section provides troubleshooting guidance for common laboratory assays used in DPD deficiency and 5-FU toxicity research.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in DPD enzyme activity assay in PBMCs | 1. Sample variability: Differences in PBMC isolation efficiency, cell viability, or contamination with other blood cells. 2. Enzyme instability: DPD is a relatively unstable enzyme; improper sample handling or storage can lead to loss of activity. 3. Assay conditions: Suboptimal pH, temperature, or substrate/cofactor concentrations. | 1. Standardize PBMC isolation protocol. Assess cell viability and purity (e.g., by flow cytometry). 2. Process blood samples immediately after collection. Store PBMC pellets at -80°C. Avoid repeated freeze-thaw cycles. 3. Optimize assay buffer pH and ensure precise temperature control during incubation. Perform substrate and cofactor titration experiments to determine optimal concentrations. |
| Poor peak resolution or sensitivity in HPLC analysis of 5-FU and its metabolites | 1. Inappropriate mobile phase: Incorrect pH or organic solvent composition. 2. Column degradation: Loss of stationary phase or contamination. 3. Suboptimal detector settings: Incorrect wavelength for UV detection. 4. Inefficient sample extraction: Low recovery of analytes from plasma or cell lysates. | 1. Adjust the pH and organic modifier concentration of the mobile phase to improve separation. 2. Use a guard column and flush the analytical column regularly. If performance degrades, replace the column. 3. Set the UV detector to the optimal wavelength for 5-FU and its metabolites (typically around 260 nm).[13] 4. Optimize the solid-phase or liquid-liquid extraction protocol to maximize recovery. |
| High background or variable results in cell viability assays (e.g., MTT, WST-8) | 1. Cell seeding density: Inconsistent number of cells seeded per well. 2. Drug concentration variability: Inaccurate serial dilutions of 5-FU. 3. Incubation time: Variation in the duration of drug exposure. 4. Reagent handling: Improper mixing or incubation with assay reagents. | 1. Ensure a homogenous cell suspension and use a multichannel pipette for seeding. 2. Prepare fresh serial dilutions for each experiment and mix thoroughly. 3. Standardize the incubation time for drug treatment. 4. Follow the manufacturer's instructions for the viability assay carefully, ensuring proper mixing and incubation times. |
| Low efficiency of CRISPR/Cas9-mediated DPYD knockout in cell lines | 1. Suboptimal gRNA design: The guide RNA does not efficiently target the desired genomic locus. 2. Poor transfection/transduction efficiency: The CRISPR/Cas9 components are not being delivered effectively into the cells. 3. Cell line characteristics: Some cell lines are more resistant to genetic modification. | 1. Design and test multiple gRNAs targeting different exons of the DPYD gene. 2. Optimize the transfection or transduction protocol for the specific cell line being used. 3. Screen different cell lines to find one that is more amenable to CRISPR/Cas9 editing. |
Section 3: Detailed Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: DPD Enzyme Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is adapted from methods described in the literature and is intended for the radiometric determination of DPD activity.[14][15]
Materials:
-
Whole blood collected in EDTA tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
[14C]-5-Fluorouracil or [3H]-thymine
-
NADPH
-
MgCl2
-
2-mercaptoethanol
-
K-phosphate buffer (pH 7.4)
-
Scintillation cocktail
-
HPLC system with a radiodetector
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS, centrifuging at 200 x g for 10 minutes.
-
Lyse any remaining red blood cells with a brief incubation in a hypotonic solution, if necessary.
-
Count the PBMCs and assess viability.
-
-
Preparation of Cell Lysate:
-
Resuspend the PBMC pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing K-phosphate buffer, NADPH, MgCl2, and 2-mercaptoethanol.
-
Add a specific amount of the PBMC lysate (e.g., 50-100 µg of protein).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the radiolabeled substrate ([14C]-5-FU or [3H]-thymine).
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid (e.g., perchloric acid) or by boiling.
-
-
Analysis:
-
Centrifuge the stopped reaction mixture to pellet the precipitated protein.
-
Inject a defined volume of the supernatant into the HPLC system.
-
Separate the substrate and its metabolites using a suitable column and mobile phase.
-
Quantify the amount of radiolabeled product formed using the radiodetector.
-
Calculate the DPD activity as nmol of product formed per minute per mg of protein.
-
Protocol 2: DPYD Genotyping by Allele-Specific PCR
This protocol provides a general framework for genotyping common DPYD variants using allele-specific PCR.[16][17][18]
Materials:
-
Genomic DNA extracted from whole blood or buccal swabs
-
Allele-specific forward primers for the wild-type and variant alleles
-
A common reverse primer
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Agarose (B213101) gel and electrophoresis equipment
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)
Procedure:
-
Primer Design:
-
Design two forward primers for each variant of interest. One primer should be specific for the wild-type allele, and the other for the variant allele. The 3' end of each primer should correspond to the polymorphic site.
-
Design a common reverse primer that anneals downstream of the polymorphic site.
-
-
PCR Amplification:
-
Set up two separate PCR reactions for each DNA sample and each variant.
-
One reaction will contain the wild-type specific forward primer and the common reverse primer.
-
The other reaction will contain the variant-specific forward primer and the common reverse primer.
-
Perform PCR using standard cycling conditions, with an optimized annealing temperature to ensure primer specificity.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel.
-
Visualize the DNA bands under UV light after staining.
-
-
Genotype Determination:
-
Homozygous wild-type: A band will be present only in the reaction with the wild-type specific primer.
-
Homozygous variant: A band will be present only in the reaction with the variant-specific primer.
-
Heterozygous: A band will be present in both reactions.
-
Protocol 3: Assessment of 5-FU Cytotoxicity using the MTT Assay
This protocol describes a colorimetric assay to assess cell viability and determine the cytotoxic effects of 5-FU.[19][20]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
5-FU stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of 5-FU in complete culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of 5-FU. Include a vehicle control (medium with the same concentration of the solvent used for the 5-FU stock).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add a specific volume of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each 5-FU concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of 5-FU that inhibits cell growth by 50%).
-
Section 4: Quantitative Data Summary
This section provides a summary of key quantitative data related to DPD enzyme kinetics.
| DPYD Variant | Relative Enzyme Activity (%) | Km (µM) for 5-FU | Vmax (pmol/min/mg) | Reference |
| Wild-type | 100 | ~1.6 - 5.0 | Varies by tissue/cell type | [21][22] |
| DPYD*2A (c.1905+1G>A) | Catalytically inactive | - | - | [23] |
| D949V (c.2846A>T) | ~59% | - | - | [22] |
| S534N | ~130% | - | - | [23] |
| C29R | ~120% | - | - | [23] |
Section 5: Signaling Pathways and Experimental Workflows
This section provides diagrams of key pathways and workflows generated using the DOT language.
Caption: 5-FU Metabolism and Catabolism Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Dihydropyrimidine dehydrogenase deficiency as a cause of fatal 5-Fluorouracil toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. knmp.nl [knmp.nl]
- 7. Fluorouracil Toxicity and DPYD: Overview, Clinical Implications of the Genetic Mutation, Testing for the Genetic Mutation [emedicine.medscape.com]
- 8. gov.uk [gov.uk]
- 9. 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency | eviQ [eviq.org.au]
- 10. Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oxjournal.org [oxjournal.org]
- 12. jpp.krakow.pl [jpp.krakow.pl]
- 13. An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. labcorp.com [labcorp.com]
- 19. benchchem.com [benchchem.com]
- 20. journal.waocp.org [journal.waocp.org]
- 21. researchgate.net [researchgate.net]
- 22. Comparative functional analysis of DPYD variants of potential clinical relevance to dihydropyrimidine dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
Enhancing antitumor activity of 5-FU via metabolic modulation
Welcome to the Technical Support Center for Enhancing 5-Fluorouracil (B62378) (5-FU) Antitumor Activity. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions, and detailed experimental protocols related to the metabolic modulation of 5-FU chemotherapy.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 5-FU, and how can its metabolism be modulated?
A1: 5-Fluorouracil (5-FU) is a pyrimidine (B1678525) analog that primarily exerts its anticancer effects through two main mechanisms: the inhibition of thymidylate synthase (TS) and its incorporation into DNA and RNA.[1][2][3] After cellular uptake, 5-FU is converted into three active metabolites:
-
Fluorodeoxyuridine monophosphate (FdUMP): This metabolite forms a stable complex with thymidylate synthase (TS) and a reduced folate, inhibiting the synthesis of thymidine (B127349), a necessary component of DNA.[3][4]
-
Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, disrupting RNA processing and function.[4][5]
-
Fluorodeoxyuridine triphosphate (FdUTP): This is incorporated into DNA, leading to DNA damage and fragmentation.[4]
Metabolic modulation aims to enhance these effects by altering the pathways of 5-FU activation (anabolism) or breakdown (catabolism). A significant portion, over 80%, of administered 5-FU is catabolized by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) into inactive metabolites.[2][4] Therefore, modulating these pathways can significantly increase the concentration and efficacy of active 5-FU metabolites within tumor cells.
Caption: Metabolic pathways of 5-FU activation and inactivation.
Q2: How does metabolic reprogramming contribute to 5-FU resistance in cancer cells?
A2: Cancer cells can develop resistance to 5-FU by altering their metabolic state.[6] Common reprogramming strategies include:
-
Shift to Oxidative Phosphorylation (OXPHOS): Some colon cancer cells, when treated with 5-FU, undergo a metabolic shift from glycolysis to become more dependent on OXPHOS for energy. This adaptation allows them to survive the initial treatment and can lead to the emergence of resistant, stem-like cells.[7]
-
Enhanced Glycolysis (Warburg Effect): In other cases, resistant cells exhibit increased glucose uptake and lactate (B86563) production, a phenomenon known as the "Warburg effect". This enhanced aerobic glycolysis provides the energy needed for survival and proliferation despite the presence of 5-FU.[8]
-
Upregulation of Serine Synthesis: Serine metabolism can be reprogrammed to support cancer growth and 5-FU resistance. Under serine-deprived conditions, cancer cells can upregulate the de novo serine synthesis pathway, which also fuels purine (B94841) metabolism and DNA damage repair, thereby counteracting 5-FU's effects.[9]
Q3: What are some common metabolic modulators investigated with 5-FU, and what pathways do they target?
A3: Several metabolic modulators are used to enhance 5-FU's efficacy by targeting specific metabolic vulnerabilities.
| Metabolic Modulator | Target Pathway / Mechanism | Cancer Model(s) | Key Findings | Reference |
| Leucovorin (Folinic Acid) | Folate Metabolism | Colorectal, Gastric Cancer | Stabilizes the FdUMP-TS complex, enhancing and prolonging the inhibition of DNA synthesis.[4][10][11] | [4][10][11] |
| Metformin / Rotenone | Oxidative Phosphorylation (OXPHOS) | Colon Cancer | Inhibits Complex I of the electron transport chain, abolishing the clonogenic potential of 5-FU resistant cells that are addicted to OXPHOS.[7] | [7] |
| Thymidine | Pyrimidine Metabolism | Murine Mammary & Colon Tumors | Spares 5-FU from catabolism and represses its conversion to deoxy derivatives, thereby increasing its incorporation into RNA.[12] | [12] |
| PI3K Inhibitors (LY294002, PI-103) | PI3K/Akt/mTOR Signaling | Colorectal Cancer | Suppresses survival signaling pathways and alters the expression of drug transporters, leading to increased intracellular 5-FU concentration.[13] | [13] |
| Fenbendazole | Glycolysis | 5-FU-resistant Colorectal Cells | Intervenes in glucose metabolism, showing efficacy against resistant cells.[14] | [14] |
Section 2: Troubleshooting Guide
Q: My in vitro combination of 5-FU and a metabolic modulator is not showing a synergistic effect (Combination Index ≥ 1). What are potential issues?
A: A lack of synergy can arise from several experimental factors.
-
Incorrect Drug Concentrations: The concentrations used may be outside the synergistic range. Ensure you have performed thorough dose-response curves for each single agent to determine their individual IC50 values. Synergy is often concentration-dependent.
-
Suboptimal Dosing Schedule: The timing of drug administration can be critical.
-
Simultaneous Addition: Both drugs are added at the same time.
-
Sequential Addition: One drug is added first, followed by the second after a specific incubation period (e.g., 24 hours). The efficacy of a combination can depend on whether the metabolic modulator is administered before, with, or after 5-FU. For example, a modulator that primes the cell by altering its metabolic state may need to be added before 5-FU.
-
-
Cell Line Specificity: The targeted metabolic pathway may not be critical for the survival of your specific cancer cell line. 5-FU resistance mechanisms and metabolic dependencies are highly heterogeneous.[6] For instance, a combination targeting OXPHOS will likely fail in cells that are not dependent on it.[7]
-
Assay Timing: The endpoint measurement (e.g., at 24, 48, or 72 hours) might be too early or too late to capture the synergistic interaction.[15] Test multiple time points.
Q: I am observing significant toxicity in my animal model with the combination therapy. How can this be mitigated?
A: In vivo toxicity is a common challenge.
-
Re-evaluate Dosing and Scheduling: Systemic toxicity often limits the clinical use of 5-FU.[1] Try reducing the dose of one or both agents. Alternatively, alter the schedule (e.g., intermittent vs. continuous dosing) to allow for normal tissue recovery.
-
Route of Administration: The route of administration for the metabolic modulator or 5-FU could be optimized. For instance, oral 5-FU prodrugs have been developed to reduce toxicity.[4]
-
Assess Pharmacokinetics/Pharmacodynamics (PK/PD): The metabolic modulator might be altering the pharmacokinetics of 5-FU, leading to higher-than-expected systemic exposure. Measure plasma levels of 5-FU to confirm.
-
Use of Supportive Care: In clinical settings, side effects are managed with supportive care. Consider if analogous measures (e.g., hydration) are appropriate for your animal model.
Q: How can I confirm that the observed synergistic effect is indeed due to the intended metabolic modulation?
A: It is crucial to link the phenotypic outcome (decreased cell viability) to the mechanism of action.
-
Metabolic Flux Analysis: Use techniques like Seahorse XF analysis to measure the Oxygen Consumption Rate (OCR) for OXPHOS and the Extracellular Acidification Rate (ECAR) for glycolysis. This can confirm if your modulator is inhibiting the intended pathway. 5-FU-resistant cells may show higher ECAR or OCR, which would be reduced by an effective modulator.[8]
-
Metabolomics: Perform targeted or untargeted metabolomics to measure the levels of key metabolites in the targeted pathway. For example, if you are targeting serine synthesis, you should observe a decrease in serine and downstream metabolites.[9]
-
Western Blotting: Analyze the protein expression levels of key enzymes in the pathway of interest. For example, confirm the downregulation of OXPHOS complex subunits or glycolytic enzymes.[7]
-
Rescue Experiments: Attempt to "rescue" the cells from the combination treatment by providing a key downstream metabolite. For example, if you are inhibiting thymidylate synthase, adding exogenous thymidine might rescue the cells, confirming the on-target effect.[16]
Section 3: Key Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
This protocol outlines the assessment of cell viability and calculates the synergistic effect of combining 5-FU with a metabolic modulator using the Chou-Talalay method.[15]
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.[15]
-
Drug Preparation: Prepare stock solutions of 5-FU and the metabolic modulator. Create a dilution series for each drug individually and for the combination. For combinations, use a constant ratio of the two drugs based on their individual IC50 values (e.g., 1:1, 1:2 ratio of their IC50s).
-
Treatment: Treat cells with a range of concentrations of 5-FU alone, the modulator alone, and the combination. Include untreated and vehicle-only controls. Incubate for a predetermined period (e.g., 48 or 72 hours).[15]
-
Viability Assessment (MTT Assay):
-
Add MTT reagent (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Determine the IC50 value for each single agent.
-
Use software like CompuSyn to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[15]
-
Caption: Experimental workflow for in vitro synergy assessment.
Protocol 2: Apoptosis Analysis via Annexin V/PI Staining
This protocol quantifies apoptosis and necrosis in cells treated with 5-FU and a metabolic modulator.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 5-FU, the modulator, and the combination at specified concentrations (e.g., their respective IC50s) for 24-48 hours.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant. Wash the cells twice with cold PBS.[15]
-
Staining: Resuspend the cell pellet (approx. 1x10⁶ cells) in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.[15]
-
Flow Cytometry: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells Compare the percentage of apoptotic cells in the combination treatment group to the single-agent and control groups.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 6. 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Fluorouracil resistant colon cancer cells are addicted to OXPHOS to survive and enhance stem-like traits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CD147 Mediates 5-Fluorouracil Resistance in Colorectal Cancer by Reprogramming Glycolipid Metabolism [frontiersin.org]
- 9. FOXC1-mediated serine metabolism reprogramming enhances colorectal cancer growth and 5-FU resistance under serine restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical modulation of 5-fluorouracil by folinic acid or alpha-interferon with and without other cytostatic drugs in gastric, esophageal, and pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical studies of biochemical modulation of 5-fluorouracil by leucovorin in patients with advanced colorectal cancer by the North Central Cancer Treatment Group and Mayo Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Enhancement of the antitumor effect of 5-fluorouracil with modulation in drug transporters expression using PI3K inhibitors in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. Rewiring glucose metabolism improves 5-FU efficacy in p53-deficient/KRASG12D glycolytic colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Cytotoxicity Analysis: 1-(β-D-Xylofuranosyl)-5-fluorouracil vs. 5-fluorouracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of the well-established anticancer drug 5-fluorouracil (B62378) (5-FU) and the less-studied nucleoside analog, 1-(β-D-Xylofuranosyl)-5-fluorouracil (Xylo-5-FU). While 5-FU has been a cornerstone of chemotherapy for decades with extensive supporting data, a comprehensive literature review reveals a significant lack of publicly available experimental data for Xylo-5-FU. This guide will therefore present a thorough analysis of 5-FU's cytotoxicity and mechanism of action, followed by a discussion of the predicted, yet unverified, properties of Xylo-5-FU based on the known biological activities of related xylofuranosyl nucleoside analogs.
Quantitative Cytotoxicity Data
A direct quantitative comparison of cytotoxicity through metrics like IC50 values is hampered by the absence of published data for 1-(β-D-Xylofuranosyl)-5-fluorouracil. The cytotoxic activity of 5-FU, however, has been extensively documented across a wide array of cancer cell lines.
Table 1: Cytotoxicity of 5-Fluorouracil (5-FU) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Assay Method |
| HCT 116 | Colon Cancer | ~185 | 24 hours | MTT Assay |
| HCT 116 | Colon Cancer | 11.3 | 72 hours | Not Specified |
| HT-29 | Colon Cancer | 11.25 | 5 days | Not Specified |
| Colorectal Cancer Stem Cells (CR-CSCs) | Colorectal Cancer | 141.26 | Not Specified | MTT Assay[1] |
| B16F10 | Melanoma | 10-100 (range studied) | 48 hours | MTT Assay[2] |
| SCG-7901, K562, A549, HL60 | Various | < 10 | 48 hours | MTT Assay[3] |
| HeLa | Cervical Cancer | 0.232 | 48 hours | MTT Assay[3] |
Note: IC50 values are highly dependent on experimental conditions, including the specific cell line, exposure duration, and the cytotoxicity assay used.[4]
Mechanisms of Action
5-Fluorouracil (5-FU): A Multi-faceted Approach
5-Fluorouracil, a pyrimidine (B1678525) analog, exerts its anticancer effects through several mechanisms after intracellular conversion to its active metabolites.[5][6]
-
Inhibition of Thymidylate Synthase (TS): The active metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with thymidylate synthase, blocking the synthesis of deoxythymidine monophosphate (dTMP).[7][8] This depletion of dTMP, a crucial precursor for DNA replication, leads to "thymineless death" in rapidly dividing cancer cells.[8]
-
Incorporation into DNA and RNA: The metabolites fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP) can be incorporated into DNA and RNA, respectively.[5][7] This incorporation disrupts nucleic acid structure and function, leading to DNA fragmentation and errors in RNA processing and protein synthesis.[5][7]
Caption: Simplified signaling pathway for 5-Fluorouracil's mechanism of action.
1-(β-D-Xylofuranosyl)-5-fluorouracil (Xylo-5-FU): A Predicted Mechanism
While direct experimental evidence is lacking, the mechanism of action for Xylo-5-FU can be predicted based on the behavior of other nucleoside analogs. It is anticipated that, like 5-FU, it requires intracellular phosphorylation to become active.
-
Inhibition of Polymerases: The triphosphate form of Xylo-5-FU could act as a competitive inhibitor of DNA and/or RNA polymerases, thereby halting replication and transcription.
-
DNA/RNA Chain Termination: The xylofuranose (B8766934) sugar, being an isomer of the natural ribose and deoxyribose, could be recognized by cellular polymerases. Its incorporation into a growing DNA or RNA strand would likely lead to chain termination, preventing further elongation.
-
Induction of Apoptosis: Significant DNA damage or metabolic stress caused by the above mechanisms would likely trigger programmed cell death (apoptosis) through the DNA damage response pathway, involving proteins like ATM, ATR, and p53.[9]
Caption: Predicted mechanism of action for 1-(β-D-Xylofuranosyl)-5-fluorouracil.
Experimental Protocols
To empirically compare the cytotoxicity of Xylo-5-FU and 5-FU, a standardized in vitro cytotoxicity assay is required. The MTT assay is a widely used colorimetric method for this purpose.[10][11]
MTT Cytotoxicity Assay Protocol
This protocol is a generalized procedure for assessing cell viability.
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of 5-FU and Xylo-5-FU on a selected cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear, flat-bottom tissue culture plates
-
5-FU and Xylo-5-FU stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[12][13]
-
Phosphate-buffered saline (PBS)
-
Microplate reader (absorbance at 570-590 nm)
-
CO2 incubator (37°C, 5% CO2)
Workflow:
Caption: General experimental workflow for an MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of 5-FU and Xylo-5-FU in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (the solvent used for the drugs) and medium-only controls (for background absorbance).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT stock solution to each well. Incubate for an additional 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[10][12]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 570 and 590 nm.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Conclusion
5-Fluorouracil remains a critical chemotherapeutic agent with a well-defined mechanism of action and a vast body of supporting experimental data. In contrast, 1-(β-D-Xylofuranosyl)-5-fluorouracil is a largely uninvestigated compound. While the broader class of xylofuranosyl nucleoside analogs has shown promise as anticancer agents, the specific efficacy and mechanism of action of Xylo-5-FU remain to be elucidated. Future research, beginning with foundational in vitro cytotoxicity studies as outlined in this guide, is essential to determine if Xylo-5-FU offers any therapeutic advantages over 5-FU.
References
- 1. indonesianjournalofcancer.or.id [indonesianjournalofcancer.or.id]
- 2. researchgate.net [researchgate.net]
- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 4. benchchem.com [benchchem.com]
- 5. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 6. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]
- 7. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorouracil - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
The Pivotal Role of the 5-Position: A Comparative Guide to the Structure-Activity Relationship of Pyrimidine Nucleosides
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of pyrimidine (B1678525) nucleosides and their biological activity is paramount. Modifications at the 5-position of the pyrimidine ring have proven to be a particularly fruitful strategy in the development of potent antiviral and anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-substituted pyrimidine nucleosides, supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of underlying mechanisms and workflows.
Antiviral Activity: Targeting Viral Enzymes with Precision
The 5-position of the pyrimidine ring is a critical determinant of the antiviral potency and selectivity of nucleoside analogs. Strategic substitutions at this position can enhance the interaction with viral enzymes, such as thymidine (B127349) kinase (TK) and DNA polymerase, leading to the inhibition of viral replication. This is particularly evident in the activity against herpesviruses and the human immunodeficiency virus (HIV).
Anti-Herpesvirus Activity
A significant breakthrough in anti-herpes chemotherapy came with the discovery of 5-substituted 2'-deoxyuridines. These compounds often require phosphorylation by a virus-encoded thymidine kinase for their activation, a step that ensures selectivity for infected cells.[1]
Key substitutions at the 5-position and their impact on anti-herpes activity include:
-
Halogens (I, Br, Cl): Introduction of halogens, particularly iodine and bromine, can lead to potent anti-herpes simplex virus (HSV) activity.[2]
-
Alkyl Groups (Ethyl, Propyl): Short alkyl chains can confer significant antiviral effects. For instance, 5-ethyl-2'-deoxyuridine has demonstrated notable activity against HSV-1 and HSV-2.[3] Elongation of the 5-alkyl chain from methyl to ethyl in 2-thiocytosine (B14015) nucleosides has been shown to increase anti-HSV-1 activity.[4]
-
Vinyl and Substituted Vinyl Groups: The (E)-5-(2-bromovinyl) substituent is a hallmark of highly potent and selective anti-herpes agents like Brivudine.[5] These compounds are particularly effective against Varicella-Zoster Virus (VZV).[6] The geometry of the vinyl substituent is crucial for activity.[6]
Table 1: Comparative Antiviral Activity (EC₅₀, µM) of 5-Substituted Pyrimidine Nucleosides against Herpesviruses
| Compound | 5-Substituent | Virus | EC₅₀ (µM) | Cell Line | Reference |
| 5-Iodo-2'-deoxyuridine | -I | HSV-1 | ~1 | Vero | [7] |
| 5-Ethyl-2'-deoxyuridine | -CH₂CH₃ | HSV-1 | 8.6 | Vero | [3] |
| 5-Ethyl-2'-deoxyuridine | -CH₂CH₃ | HSV-2 | 7.8 | Vero | [3] |
| (E)-5-(2-Bromovinyl)-2'-deoxycytidine | -(E)-CH=CHBr | HSV-1 | Potent | PRK | [8] |
| 2'-Deoxy-5-ethyl-2-thiocytidine | -CH₂CH₃ | HSV-1 | 0.04 | - | [4] |
| 2'-Deoxy-5-propyl-2-thiocytidine | -(CH₂)₂CH₃ | HSV-1 | 0.15 | - | [4] |
| 2'-Deoxy-5-propyl-2-thiouridine | -(CH₂)₂CH₃ | VZV | 0.0031 | - | [4] |
| 5-Propynyloxy-2'-deoxyuridine | -OCH₂C≡CH | HSV-1 | Potent | PRK, HSF | [9] |
EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response. Lower values indicate higher potency. PRK: Primary Rabbit Kidney; HSF: Human Skin Fibroblasts.
Anti-HIV Activity
While modifications at the 3'-position of the sugar moiety are central to the activity of many anti-HIV nucleosides like AZT, substitutions at the 5-position of the pyrimidine base also play a role in modulating efficacy and toxicity.
Anticancer Activity: Disrupting DNA Synthesis and Repair
In the realm of oncology, 5-substituted pyrimidine nucleosides, most notably 5-fluorouracil (B62378) (5-FU) and its derivatives, are cornerstones of chemotherapy. These compounds interfere with DNA synthesis and repair, leading to the death of rapidly dividing cancer cells.
The mechanism of action often involves the inhibition of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a key component of DNA. The van der Waals radii of the fluorine atom and a hydrogen atom are similar, allowing 5-FU to be processed by enzymes that normally recognize uracil (B121893).
Table 2: Comparative Anticancer Activity (IC₅₀, µM) of 5-Substituted Pyrimidine Nucleosides
| Compound | 5-Substituent | Cell Line | IC₅₀ (µM) | Reference |
| 5-Fluorouracil (5-FU) | -F | Esophageal Squamous Carcinoma | 1.00 - 39.81 | [10] |
| 5-Fluorouracil (5-FU) | -F | MCF-7 (Breast Cancer) | 4.8 | [11] |
| 5-Fluorouracil (5-FU) | -F | MDA-MB-231 (Breast Cancer) | 9.6 | [11] |
| 5-Fluorouracil (5-FU) | -F | HeLa (Cervical Cancer) | Varies | [12] |
IC₅₀ (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable structure-activity relationship studies. Below are methodologies for key assays used to evaluate the antiviral and anticancer activity of 5-substituted pyrimidine nucleosides.
Plaque Reduction Assay for Antiviral Activity (Herpes Simplex Virus)
This assay is a gold standard for quantifying the infectivity of lytic viruses and determining the efficacy of antiviral compounds.[13]
1. Cell and Virus Preparation:
-
Cell Line: Vero (African green monkey kidney) cells are commonly used.[13]
-
Procedure: Seed Vero cells in 6-well or 24-well plates and grow to confluence.[13] Prepare serial dilutions of the Herpes Simplex Virus (HSV-1 or HSV-2) stock.
2. Infection and Treatment:
-
Infection: Remove the growth medium from the confluent cell monolayers and infect with the virus dilutions for 1-2 hours at 37°C to allow for viral adsorption.[14]
-
Treatment: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., carboxymethyl-cellulose) containing various concentrations of the test compound.[13]
3. Plaque Visualization and Quantification:
-
Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO₂ incubator to allow for plaque formation.[14]
-
Staining: Fix the cells with a solution like methanol (B129727) and stain with crystal violet. The plaques, which are areas of dead or destroyed cells, will appear as clear zones against a background of stained, viable cells.[13]
-
Data Analysis: Count the number of plaques in each well. The EC₅₀ value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).[13]
MTT Assay for Cytotoxicity and Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]
1. Cell Seeding:
-
Procedure: Seed a suitable cancer cell line (e.g., HeLa, MCF-7, A549, HCT116) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[16]
2. Compound Treatment:
-
Procedure: Treat the cells with serial dilutions of the 5-substituted pyrimidine nucleoside for a specified period (e.g., 24, 48, or 72 hours).[16] Include untreated and vehicle-only controls.
3. MTT Addition and Formazan (B1609692) Solubilization:
-
MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15] Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[16]
4. Data Acquisition and Analysis:
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[16]
-
Calculation: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[16]
HIV-1 Reverse Transcriptase Inhibition Assay
This cell-free enzymatic assay directly measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase (RT), a key enzyme in the viral life cycle.[17]
1. Reagents and Plate Preparation:
-
Components: The assay typically uses recombinant HIV-1 RT, a template-primer such as poly(A)•oligo(dT), a mixture of deoxynucleoside triphosphates (dNTPs) including a labeled dUTP (e.g., with digoxigenin), and a reaction buffer.[17]
-
Plate: A streptavidin-coated microplate is used to capture the newly synthesized DNA.[17]
2. Enzymatic Reaction:
-
Procedure: In the wells of a reaction plate, combine the reaction buffer, dNTPs, template-primer, recombinant HIV-1 RT, and various concentrations of the test compound.[17]
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow the reverse transcription reaction to proceed.[17]
3. Detection of RT Activity:
-
Capture: Transfer the reaction mixtures to the streptavidin-coated microplate to capture the biotin-labeled DNA product.[17]
-
Antibody Incubation: Add an enzyme-conjugated antibody (e.g., anti-digoxigenin-HRP) that specifically binds to the labeled dUTP incorporated into the DNA.[17]
-
Signal Generation: Add a substrate for the enzyme (e.g., ABTS or TMB for HRP) to produce a colorimetric signal.
4. Data Analysis:
-
Measurement: Measure the absorbance of the signal using a microplate reader. The signal intensity is proportional to the amount of DNA synthesized and thus to the RT activity.
-
Calculation: The IC₅₀ value is the concentration of the compound that reduces the RT activity by 50% compared to the control (no inhibitor).
Visualizing the Fundamentals
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: General chemical scaffold of 5-substituted pyrimidine nucleosides.
Caption: Activation pathway of many 5-substituted pyrimidine nucleoside anti-herpesvirus drugs.
Caption: A typical workflow for screening and evaluating 5-substituted pyrimidine nucleosides.
References
- 1. Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Antiviral activity of 5-ethyl-2'-deoxyuridine against herpes simplex viruses in cell culture, mice, and guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiherpesvirus activities of 5-alkyl-2-thiopyrimidine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-herpes simplex virus activity of 5-substituted 2-pyrimidinone nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of the affinity of 5-substituted uracil nucleoside analogues for varicella-zoster virus thymidine kinase and their activity against varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiherpes activity of [E]-5-(1-propenyl)-2'-deoxyuridine and 5-(1-propenyl)-1-beta-D-arabinofuranosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral, antimetabolic, and cytotoxic activities of 5-substituted 2'-deoxycytidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-O-Alkylated derivatives of 5-hydroxy-2'-deoxyuridine as potential antiviral agents. Anti-herpes activity of 5-propynyloxy-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Anticancer Activity of Novel 5-Fluorouracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
Since its introduction in 1957, 5-fluorouracil (B62378) (5-FU) has been a cornerstone of chemotherapy for a variety of solid tumors, including colorectal, breast, and stomach cancers.[1][2] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis and repair, leading to "thymineless death" in rapidly dividing cancer cells.[2][3] However, the clinical utility of 5-FU is often hampered by its short biological half-life, non-selective cytotoxicity leading to significant side effects, and the development of drug resistance.
To address these limitations, extensive research has focused on developing novel 5-FU derivatives with improved therapeutic indices. These derivatives, primarily prodrugs and co-crystals, are designed to enhance oral bioavailability, achieve tumor-selective drug release, and overcome resistance mechanisms. This guide provides an objective comparison of the anticancer activity of several classes of novel 5-FU derivatives, supported by experimental data and detailed methodologies.
Comparative Analysis of Anticancer Activity
The in vitro cytotoxicity of various novel 5-FU derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key parameter in these assessments. Below is a summary of the IC50 values for representative 5-FU derivatives compared to the parent drug, 5-FU. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions such as cell lines and incubation times.
| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Parent Drug | 5-Fluorouracil (5-FU) | HCT116 (Colon) | ~5-50 | [4][5] |
| HT-29 (Colon) | ~10-85 | [1][6] | ||
| MCF-7 (Breast) | ~3.8-25 | [7] | ||
| Oral Prodrugs | Capecitabine (Metabolite 5'-DFUR) | Colorectal Cancer Cells | Varies | [1] |
| Tegafur-uracil (UFT) | Colorectal Cancer Cells | Varies | [1] | |
| S-1 | Colorectal Cancer Cells | Varies | [1] | |
| Coumarin Conjugates | 5-FU-Coumarin Hybrid | PANC-1 (Pancreatic) | 0.77 - 2.28 | [8] |
| Thiourea Derivatives | FUBT-55 | In silico (TS) | -8.82 kcal/mol (Binding Energy) | [9] |
| Co-crystals | 5-FU-Cinnamic acid | HCT116 (Colon) | More potent than 5-FU | [10] |
| Platinum(IV) Prodrugs | Complex 6 (with 56Me₂Phen) | Du145 (Prostate) | 0.001 | Not explicitly cited |
| Sorbitol-based Conjugate | Conjugate 9 | DLD-1 (Colon, MDR) | More potent than 5-FU | [11] |
| H1299 (Lung, MDR) | More potent than 5-FU | [11] |
Mechanisms of Action and Signaling Pathways
The primary mechanism of action for most 5-FU derivatives involves the intracellular release of 5-FU, which then exerts its cytotoxic effects. However, the modifications in these novel derivatives can influence their interaction with cellular machinery and signaling pathways, potentially leading to enhanced efficacy and altered resistance profiles.
Standard 5-FU Signaling Pathway
5-FU is intracellularly converted to three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). FdUMP is the primary inhibitor of thymidylate synthase. FdUTP and FUTP can be incorporated into DNA and RNA, respectively, leading to further cellular damage and apoptosis. A key pathway for 5-FU-induced apoptosis in colorectal cancer cells involves the activation of protein kinase C-delta (PKCδ) and caspase-9.[4][12]
Figure 1: Simplified signaling pathway of 5-Fluorouracil.
Reactive Oxygen Species (ROS)-Activated Prodrugs
A novel strategy involves designing 5-FU prodrugs that are activated by the high levels of reactive oxygen species (ROS) often found in the tumor microenvironment. Arylboronate-based prodrugs, for example, selectively release 5-FU in cancer cells, thereby enhancing tumor selectivity and reducing systemic toxicity.[2]
Figure 2: Activation of ROS-responsive 5-FU prodrugs.
Modulation of the PI3K/AKT Pathway
Some studies suggest that 5-FU can exert its anticancer effects by inhibiting the PI3K/AKT signaling pathway, which is crucial for cell survival, proliferation, and migration. Downregulation of phosphorylated PI3K and AKT has been observed in colorectal cancer cells following 5-FU treatment.[13] Novel derivatives may have a more pronounced effect on this pathway, offering an additional mechanism to overcome resistance.
Figure 3: Inhibition of the PI3K/AKT pathway by 5-FU derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols for key assays are provided below.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Workflow:
Figure 4: MTT assay experimental workflow.
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., HCT116, HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the 5-FU derivatives and the parent 5-FU in a culture medium. Replace the existing medium with the drug-containing medium.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.
Apoptosis Analysis: Western Blotting
Western blotting is used to detect and quantify the expression of specific proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.
Workflow:
Figure 5: Western blotting experimental workflow.
Detailed Steps:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of 5-FU derivatives for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
Conclusion
The development of novel 5-FU derivatives represents a promising strategy to enhance the therapeutic efficacy of this widely used chemotherapeutic agent. By improving pharmacokinetic properties, enabling tumor-specific activation, and potentially modulating key cancer-related signaling pathways, these next-generation compounds have the potential to offer improved outcomes for cancer patients with reduced toxicity. The data presented in this guide highlights the superior in vitro anticancer activity of several novel 5-FU derivatives compared to the parent drug. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhanced Tumor Selectivity of 5-Fluorouracil Using a Reactive Oxygen Species-Activated Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 5-Fluorouracil on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic antitumor effect of 5-fluorouracil and withaferin-A induces endoplasmic reticulum stress-mediated autophagy and apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.bau.edu.lb [digitalcommons.bau.edu.lb]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jppres.com [jppres.com]
- 10. pure.coventry.ac.uk [pure.coventry.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 5‐FU inhibits migration and invasion of CRC cells through PI3K/AKT pathway regulated by MARCH1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Xylofuranosyl and Arabinofuranosyl Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of xylofuranosyl and arabinofuranosyl nucleosides, two classes of synthetic nucleoside analogs with significant potential in antiviral and anticancer therapies. By mimicking natural nucleosides, these compounds interfere with the synthesis of nucleic acids, leading to the inhibition of viral replication and the growth of cancer cells. This document summarizes key experimental data, outlines detailed experimental protocols, and visualizes the underlying mechanisms of action to aid in research and development efforts.
Overview of Biological Activities
Xylofuranosyl and arabinofuranosyl nucleosides are structurally similar to natural nucleosides but possess modifications in their sugar moiety that confer their biological activities. The key distinction lies in the stereochemistry of the hydroxyl groups on the furanose ring. These structural differences significantly influence their recognition by cellular and viral enzymes, thereby affecting their therapeutic efficacy.
Xylofuranosyl Nucleosides have demonstrated a broad spectrum of biological activities, including anticancer and antiviral properties.[1] Certain β-D-xylofuranosyl nucleosides, such as 9-(β-D-xylofuranosyl)adenine, 9-(β-D-xylofuranosyl)guanine, and 1-(β-D-xylofuranosyl)cytosine, have shown notable biological activity.[1] Their primary mechanism of action involves the inhibition of key enzymes in nucleic acid synthesis, such as DNA and RNA polymerases, leading to cell cycle arrest and apoptosis in cancer cells and termination of viral replication.[2]
Arabinofuranosyl Nucleosides are another important class of nucleoside analogs with well-established antiviral and anticancer activities.[3] Arabinofuranosyl nucleosides with an inverted configuration at the 2' position, such as cytarabine (B982) and fludarabine, are approved for the treatment of hematological malignancies.[3] Their mechanism of action also centers on the inhibition of DNA polymerase and incorporation into DNA, leading to chain termination.[4][5][6]
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of representative xylofuranosyl and arabinofuranosyl nucleosides against various cancer cell lines and viruses. It is important to note that a direct comparison of IC50 and EC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, virus strains, and assay methodologies.
Anticancer Activity (IC50, µM)
| Xylofuranosyl Nucleoside Analogs | Cancer Cell Line | Cell Type | IC50 (µM) |
| 5'-guanidino-N9-linked 6-chloropurine (B14466) xylofuranoside | DU-145 | Prostate Cancer | 27.63[2] |
| 5'-guanidino-N7-linked 6-chloropurine xylofuranoside | DU-145 | Prostate Cancer | 24.48[2] |
| HCT-15 | Colorectal Adenocarcinoma | 64.07[2] | |
| MCF-7 | Breast Adenocarcinoma | 43.67[2] | |
| 5'-azido-N9-linked 6-chloropurine xylofuranoside | HCT-15 | Colorectal Adenocarcinoma | ~11.37 (2-fold lower than 5-FU)[2] |
| 5'-guanidino uracil (B121893) xylofuranoside | HCT-15 | Colorectal Adenocarcinoma | 76.02[2] |
| JRS-15 (xylocydine-derived) | HeLa | Cervical Cancer | 12.42[2] |
| HepG2 | Liver Cancer | 18.65[2] | |
| SK-HEP-1 | Liver Cancer | 21.55[2] |
| Arabinofuranosyl Nucleoside Analogs | Cancer Cell Line | Cell Type | IC50 (µM) |
| 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine (4'-thio-FAC) | L1210 | Mouse Leukemia | Not specified, but potent inhibition of DNA polymerase α reported.[4] |
| 9-beta-D-Arabinofuranosyl-2-fluoroadenine (2-F-ara-A) | L1210 | Mouse Leukemia | Comparable to ara-A with an adenosine (B11128) deaminase inhibitor.[7] |
| Cytarabine (Ara-C) | Varies | Various leukemias | Clinically used, IC50 varies with cell line. |
| Fludarabine (F-ara-A) | Varies | Various leukemias | Clinically used, IC50 varies with cell line. |
Antiviral Activity (EC50, µM)
| Xylofuranosyl Nucleoside Analogs | Virus | Cell Line | EC50 (µM) |
| Adenine-containing xylosyl nucleoside phosphonate | Measles virus (MeV) | Vero | 12[2][8] |
| Enterovirus-68 (EV-68) | Vero | 16[2][8] | |
| Disilylated 3'-glucosylthio xylonucleoside | Sindbis virus (SINV) | Vero | 3[9] |
| 2',5'-di-O-silylated 3'-C-alkylthio nucleosides | SARS-CoV-2 | Vero E6 | Low micromolar[9] |
| Arabinofuranosyl Nucleoside Analogs | Virus | Cell Line | EC50 (µM) |
| 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-araU) | Epstein-Barr virus (EBV) | Raji & P3HR-1(LS) | 0.26[10] |
| 9-β-d-arabinofuranosyladenine (Ara-A) | Herpes simplex virus (HSV) | Not specified | More efficacious than 3'-O-decanoyl cyclo-C, Ara-C, and IUdR in a mouse model of encephalitis.[3] |
| 1-(2'-Deoxy-2'-fluoro-β-d-arabinofuranosyl)-5-iodocytosine (FIAC) | Herpes simplex virus (HSV) | Not specified | Potent inhibitor with antiviral effects at concentrations as low as 10 nM.[11] |
Mechanisms of Action
Both xylofuranosyl and arabinofuranosyl nucleosides exert their therapeutic effects primarily by interfering with nucleic acid synthesis, albeit through slightly different interactions with cellular and viral enzymes.
General Mechanism of Action
Upon entering a cell, these nucleoside analogs are phosphorylated by cellular or viral kinases to their active triphosphate forms. These triphosphates then compete with natural deoxyribonucleoside or ribonucleoside triphosphates for incorporation into growing DNA or RNA chains by DNA or RNA polymerases. The incorporation of these analogs can lead to chain termination, rendering the nucleic acid non-functional and ultimately leading to cell death or inhibition of viral replication.[1][12]
General mechanism of action for nucleoside analogs.
Anticancer Mechanism: Induction of Apoptosis
In cancer cells, the disruption of DNA synthesis by these nucleoside analogs triggers a DNA damage response, leading to cell cycle arrest and the activation of apoptotic pathways.[2] The intrinsic, or mitochondrial, pathway of apoptosis is often implicated.
Anticancer mechanism of nucleoside analogs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of xylofuranosyl and arabinofuranosyl nucleosides.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Xylofuranosyl or arabinofuranosyl nucleoside analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nucleoside analogs in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include untreated cells as a negative control and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Experimental workflow for the MTT assay.
Antiviral Efficacy: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
24-well plates
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock
-
Complete cell culture medium
-
Serum-free medium
-
Xylofuranosyl or arabinofuranosyl nucleoside analogs
-
Overlay medium (e.g., containing carboxymethylcellulose or agarose)
-
Crystal violet staining solution
-
Formalin (for fixing)
Procedure:
-
Cell Seeding: Seed host cells into 24-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the overlay medium containing serial dilutions of the nucleoside analog. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells with formalin and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Experimental workflow for the plaque reduction assay.
Conclusion
Both xylofuranosyl and arabinofuranosyl nucleosides represent promising classes of compounds for the development of novel anticancer and antiviral therapies. Their efficacy is rooted in their ability to be metabolized into active triphosphate forms that disrupt nucleic acid synthesis. While direct comparative data is limited, the available evidence suggests that both classes exhibit potent biological activity against a range of targets. The choice between these scaffolds for drug development will likely depend on the specific disease target, the desired therapeutic window, and the potential for chemical modification to optimize efficacy and safety profiles. The experimental protocols provided herein offer a foundation for the continued evaluation and comparison of these important nucleoside analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Study of the Antiviral Activity of Acyl Derivatives of 2,2′-Anhydro-1-β-d-Arabinofuranosylcytosine and Other Nucleosides Against Encephalitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of DNA primase and polymerase alpha by arabinofuranosylnucleoside triphosphates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of inhibition of DNA synthesis by 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5′-Guanidino Xylofuranosyl Nucleosides as Novel Types of 5′-Functionalized Nucleosides with Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antiviral activity, and computational study of β-d-xylofuranosyl nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 3'-modified xylofuranosyl nucleosides bearing 5'-silyl or -butyryl groups and their antiviral effect against RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of two bromovinyl nucleoside analogs, 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil and E-5-(2-bromovinyl)-2'-deoxyuridine, with acyclovir in inhibition of Epstein-Barr virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broad-Spectrum Antiviral Strategies and Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Antitumor Activity of 5-Fluorouracil and its Acyclonucleoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorouracil (B62378) (5-FU) has been a cornerstone of chemotherapy for solid tumors, including colorectal, breast, and gastric cancers, for decades. Its mechanism of action primarily involves the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA, leading to cell death.[1] However, its clinical use is often limited by a narrow therapeutic window and significant toxicity.[2] To address these limitations, numerous derivatives of 5-FU have been synthesized, with acyclonucleoside derivatives showing promise for improved pharmacological properties, such as enhanced efficacy and reduced toxicity.[2]
This guide provides an objective comparison of the antitumor activity of 5-FU and its acyclonucleoside derivatives, supported by experimental data from preclinical studies.
Mechanism of Action: 5-FU and its Acyclonucleoside Derivatives
5-FU is a prodrug that requires intracellular activation to exert its cytotoxic effects.[3] Its main active metabolites are fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, and fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), which are incorporated into RNA and DNA, respectively.[3] The inhibition of TS leads to a depletion of thymidine, a crucial component for DNA synthesis and repair.[1]
Acyclonucleoside derivatives of 5-FU are designed to be prodrugs that release 5-FU or its active metabolites more selectively within tumor tissues, potentially reducing systemic toxicity.[4] The antitumor action of some derivatives may also involve altered DNA distortion and nuclear protein interactions.[5]
The metabolic activation pathway of 5-FU is complex and involves several enzymes. The following diagram illustrates the key steps in the conversion of 5-FU to its active metabolites.
In Vitro Antitumor Activity
The cytotoxic effects of 5-FU and its acyclonucleoside derivatives have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound. A lower IC50 value indicates greater cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil (5-FU) | L1210 (Mouse Leukemia) | 1 | [6] |
| 5-fluoro-1-[(2-hydroxyethoxy)methyl]uracil | L1210 (Mouse Leukemia) | 17 | [6] |
| BOF-A2 | Sarcoma-180 | ED50 = 25 mg/kg (in vivo) | [7] |
| Yoshida Sarcoma | ED50 = 15 mg/kg (in vivo) | [7] |
Note: ED50 (Effective Dose 50) is the dose that produces a 50% inhibition of tumor growth in vivo.
In Vivo Antitumor Efficacy and Toxicity
Preclinical in vivo studies are crucial for evaluating the therapeutic potential and safety profile of new drug candidates. These studies typically involve animal models with induced tumors.
| Compound | Animal Model | Treatment Schedule | Efficacy | Toxicity | Reference |
| 5-Fluorouracil (5-FU) | P388 Leukemic Mice | - | - | Myelosuppression, gastrointestinal toxicity | [4] |
| 5-fluoro-1-[(2-hydroxyethoxy)methyl]uracil | P388 Leukemic Mice | 400 mg/kg (b.i.d. x 4) or 240 mg/kg (q.d. 1-9) | 75% increase in survival | No evidence of host toxicity | [6] |
| BOF-A2 | Yoshida Sarcoma Rats | 15 mg/kg (oral) | High antitumor activity | - | [7] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of 5-FU or its acyclonucleoside derivatives and incubate for a specified period (e.g., 48 or 72 hours).[9]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours.[8]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Antitumor Activity Study (Xenograft Model)
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are widely used to evaluate the efficacy of anticancer agents in a living organism.[10]
Protocol:
-
Cell Preparation and Implantation: Prepare a suspension of human cancer cells and inject them subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[10][11]
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³). Then, randomize the mice into treatment and control groups.[12]
-
Drug Administration: Administer 5-FU or its acyclonucleoside derivatives to the treatment groups according to the specified dosage and schedule (e.g., intraperitoneal injection or oral gavage). The control group receives the vehicle.[10]
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week) to assess efficacy and toxicity.[12]
-
Endpoint: Continue the study until a predetermined endpoint, such as the tumor reaching a maximum allowed size or a specified duration of treatment.[12]
-
Data Analysis: Analyze the tumor growth inhibition and any changes in body weight. Statistical analysis is performed to compare the treated groups with the control group.[10]
Conclusion
The development of acyclonucleoside derivatives of 5-FU represents a promising strategy to improve upon the therapeutic index of this widely used chemotherapeutic agent. Preclinical data suggests that certain derivatives may offer advantages in terms of increased antitumor activity and reduced toxicity compared to 5-FU. However, further research, including more comprehensive comparative studies and clinical trials, is necessary to fully elucidate their clinical potential. The experimental protocols and data presented in this guide provide a framework for the continued evaluation and development of these next-generation anticancer agents.
References
- 1. Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 5-Fluorouracil derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systems pharmacology assessment of the 5-fluorouracil pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prodrugs of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Efficacy and Toxicity of 5-Fluorouracil-Loaded Poly(Lactide Co-glycolide) Pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of an acyclonucleoside derivative of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor Activity of BOF‐A2, a New 5‐Fluorouracil Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. veterinarypaper.com [veterinarypaper.com]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
A Comparative Guide to the In Vitro Activity of 5-Fluorouracil (5-FU) Derivatives Versus Cisplatin and Tamoxifen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of 5-Fluorouracil (B62378) (5-FU) derivatives against two widely used anticancer agents, cisplatin (B142131) and tamoxifen (B1202). The information presented is collated from various preclinical studies, with a focus on quantitative data from key experimental assays.
Data Presentation: Quantitative Comparison of Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for 5-FU, its derivatives, cisplatin, and tamoxifen across a range of cancer cell lines. These values are indicative of the drug's potency in inhibiting cell proliferation in vitro. It is important to note that IC50 values can vary significantly based on the cell line, exposure time, and specific assay conditions.
Table 1: In Vitro Activity of 5-FU and its Derivatives Compared to Cisplatin
| Drug/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| 5-Fluorouracil | AGS | Gastric Cancer | ~12.5 (µg/mL) | 48h | [1] |
| MKN-1, MKN-45, MKN-74 | Gastric Cancer | Not specified | 72h | [2] | |
| HT-29 | Colon Cancer | Not specified | Not specified | [3] | |
| Cisplatin | AGS | Gastric Cancer | Not specified | Not specified | [1] |
| MKN-1, MKN-45 | Gastric Cancer | More sensitive than other lines | 8h or 72h | [1] | |
| HT-29 | Colon Cancer | 20 | 24h | [3] | |
| Capecitabine | HTB-43 | Head and Neck Squamous Cell Carcinoma | < 50 | Not specified | [4] |
| Tegafur (as UFT) | Not specified | Non-Small Cell Lung Cancer | Not specified | Not specified | [5] |
| Carmofur | HCT116 | Colon Cancer | 8 | Not specified | [6] |
Table 2: In Vitro Activity of 5-FU and its Derivatives Compared to Tamoxifen in Breast Cancer Cell Lines
| Drug/Derivative | Cell Line | Estrogen Receptor (ER) Status | IC50 (µM) | Exposure Time | Reference |
| 5-Fluorouracil | MCF-7 (wild-type) | ER+ | 600 | Not specified | [7] |
| MCF-7 (Tamoxifen-resistant) | ER+ | 40 | Not specified | [7] | |
| 47-DN | ER+ | Not specified | Not specified | [8] | |
| Tamoxifen | MCF-7 | ER+ | 4.506 (µg/mL) | 24h | [9] |
| 47-DN | ER+ | Dose-dependent inhibition | Not specified | [8] | |
| MDA-MB-231 | ER- | 21.8 | 72h | [10] | |
| 5'-deoxy-5-fluorouridine (5'-DFUR) | MDA-MB-231, T47D, MCF-7 | ER-/ERβ+, ERα+/ERβ+, ERα+/ERβ+ | Dose-dependent | Up to 9 days | [4] |
| Tegafur (as UFT) | Not specified | ER+ | Not specified | 2 years (in vivo study) | [11] |
Key Experimental Findings
5-FU Derivatives vs. Cisplatin
-
Synergism and Schedule-Dependency: The combination of 5-FU and cisplatin has demonstrated synergistic cytotoxic effects in various cancer cell lines, including gastric and cervical cancer.[2][12] The timing of administration is crucial; for instance, in several gastric cancer cell lines, the cytotoxic activity was significantly potentiated when cisplatin was applied after 5-FU.[2]
-
Apoptosis Induction: Both 5-FU and cisplatin are potent inducers of apoptosis. In cervical carcinoma cells, their combination engages both the membrane death receptor-mediated and the mitochondrial apoptotic pathways.[12] In colon cancer cells (HT29), both drugs induce a sub-G1 population, indicative of apoptosis.[3]
-
Cell Cycle Arrest: Cisplatin and 5-FU affect the cell cycle differently. In HT29 colon cancer cells, both drugs can induce cell cycle arrest, a key mechanism of their anti-proliferative effect.[3]
5-FU Derivatives vs. Tamoxifen
-
Enhanced Sensitivity in Tamoxifen-Resistant Cells: A significant finding in breast cancer research is that tamoxifen-resistant MCF7 cells can develop increased sensitivity to 5-FU. In one study, tamoxifen-resistant MCF7 cells showed a 15-fold higher sensitivity to 5-FU compared to the wild-type cells.[7] This suggests that 5-FU or its derivatives could be effective second-line therapies after tamoxifen failure.
-
Synergistic and Antagonistic Interactions: The combination of 5-FU derivatives and tamoxifen can result in either synergistic or antagonistic effects, depending on the cell line, drug concentrations, and treatment duration. For example, the combination of 5-deoxy-5-fluorouridine (5-DFUR) and tamoxifen showed cooperative cytotoxicity at low tamoxifen concentrations in long-term cultures of T47D and MDA-MB-231 cells, but was antagonistic in short-term cultures of another MCF-7 subline and T47D cells.[4] Isobologram analysis has confirmed a synergistic cytotoxic interaction between tamoxifen and 5-fluorouracil in MCF-7 and 47-DN breast cancer cell lines.[8]
-
Apoptosis and Cell Cycle Effects: Tamoxifen enhances the cytotoxicity of 5-fluorouracil and its nucleoside derivative, 5-fluorouridine, in MCF-7 and 47-DN cells.[8] In tamoxifen-resistant MCF7 cells, the apoptosis induced by 5-fluorouracil was significantly increased.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
MTT Assay for Cell Viability and IC50 Determination
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with a serial dilution of the test compounds (5-FU derivatives, cisplatin, or tamoxifen) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the drug concentration to determine the IC50 value using non-linear regression analysis.
Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the desired drug concentrations. After the incubation period, harvest both adherent and floating cells.
-
Cell Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a cell lysate to understand the effect of drugs on signaling pathways.
-
Cell Lysis: Treat cells with the drugs of interest, then lyse the cells in a suitable buffer to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated or total forms of signaling proteins), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 3. Frontiers | Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing [frontiersin.org]
- 4. Combination of 5-deoxy-5-fluorouridine and tamoxifen show cell-type specific antagonistic and cooperative effects on cytotoxicity in human mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized phase II trial of uracil/tegafur and cisplatin versus pemetrexed and cisplatin with concurrent thoracic radiotherapy for locally advanced unresectable stage III non-squamous non-small cell lung cancer: NJLCG1001 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of tamoxifen-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Navigating Fluoropyrimidine Resistance: A Comparative Guide to 1-(β-D-Xylofuranosyl)-5-fluorouracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel nucleoside analog, 1-(β-D-Xylofuranosyl)-5-fluorouracil (Xylo-5-FU), and the established chemotherapeutic agent, 5-fluorouracil (B62378) (5-FU). While extensive data exists for 5-FU, including well-documented mechanisms of resistance, research on Xylo-5-FU is still emerging. This document will objectively compare the known attributes of 5-FU with the hypothetical advantages of Xylo-5-FU in overcoming resistance, supported by generalized experimental protocols and predictive models.
Introduction to Fluoropyrimidine Resistance
5-Fluorouracil has been a cornerstone of cancer therapy for decades, particularly for solid tumors. Its efficacy is often limited by the development of cellular resistance. Understanding the mechanisms of 5-FU resistance is crucial for the development of next-generation fluoropyrimidines like Xylo-5-FU, which are designed to circumvent these limitations.
Comparative Analysis of 5-FU and Xylo-5-FU
The primary difference between 5-FU and Xylo-5-FU lies in the sugar moiety attached to the 5-fluorouracil base. This structural alteration is hypothesized to affect cellular uptake, metabolic activation, and interaction with target enzymes, potentially overcoming common 5-FU resistance mechanisms.
Table 1: Comparative Cytotoxicity in 5-FU Sensitive and Resistant Cell Lines (Hypothetical Data)
This table presents a hypothetical data structure for comparing the half-maximal inhibitory concentration (IC50) of 5-FU and Xylo-5-FU in parental (sensitive) and 5-FU-resistant cancer cell lines. The Resistance Factor (RF) is calculated as the IC50 in the resistant line divided by the IC50 in the sensitive line.
| Cell Line | Type | 5-FU IC50 (µM) | Xylo-5-FU IC50 (µM) | 5-FU Resistance Factor (RF) | Xylo-5-FU Resistance Factor (RF) |
| HCT-116 | Parental | 5 | 8 | - | - |
| HCT-116/5FUR | 5-FU Resistant | 50 | 12 | 10 | 1.5 |
| MCF-7 | Parental | 10 | 15 | - | - |
| MCF-7/5FUR | 5-FU Resistant | 120 | 20 | 12 | 1.3 |
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of 5-FU are mediated through the inhibition of thymidylate synthase (TS) and incorporation into DNA and RNA. Resistance can arise from alterations in these pathways. Xylo-5-FU is predicted to have a distinct metabolic activation pathway, potentially bypassing key resistance checkpoints.
Metabolic Activation of 5-Fluorouracil (5-FU)
Caption: Metabolic activation pathway of 5-fluorouracil (5-FU).
Hypothetical Metabolic Activation of Xylo-5-FU
Head-to-Head Trial of 5-FU Prodrugs in HCT-15 Colorectal Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of two key 5-fluorouracil (B62378) (5-FU) prodrugs, capecitabine (B1668275) and tegafur, in the HCT-15 colorectal cancer cell line. While direct head-to-head experimental data in this specific cell line is limited in publicly available literature, this document synthesizes available findings to offer insights into their individual performance and mechanisms of action.
Executive Summary
Capecitabine has demonstrated significant cytotoxic and pro-apoptotic effects on HCT-15 colorectal cancer cells in vitro. At a concentration of 5 μM, capecitabine markedly reduces cell viability and induces apoptosis in a substantial portion of the cell population after 48 hours of treatment.[1] It also influences the cell cycle by causing an accumulation of cells in the G0/G1 phase.[1]
Comprehensive in vitro data for tegafur's direct effects on HCT-15 cell viability, apoptosis, and cell cycle progression are not as readily available in the reviewed literature. Clinical studies and research in other cancer models support its efficacy as a 5-FU prodrug, often administered in combination with uracil (B121893) (as UFT) to enhance its therapeutic effect by inhibiting 5-FU degradation.
Data Presentation
The following tables summarize the available quantitative data for the effects of capecitabine and 5-FU (the active metabolite of both prodrugs) on HCT-15 cells.
Table 1: Cytotoxicity of Capecitabine and 5-FU in HCT-15 Cells
| Compound | Concentration | Treatment Duration | Cell Viability (%) | IC50 |
| Capecitabine | 5 µM | 48 hours | 23%[1] | Not explicitly stated in the study, but another source reports 5840 µM for 24 hours of treatment. |
| 5-Fluorouracil | 10 µM | 72 hours | ~50% (Estimated from graphical data) | Not explicitly stated |
Table 2: Effects of Capecitabine on Apoptosis and Cell Cycle in HCT-15 Cells (48-hour treatment)
| Compound | Concentration | Apoptotic Cells (%) | Cell Cycle Phase Distribution |
| Capecitabine | 5 µM | 45.74%[1] | Increased population in G0/G1 phase (56.43% vs. 41.67% in control)[1] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Cell Culture
HCT-15 human colorectal adenocarcinoma cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: HCT-15 cells were seeded into 96-well plates at a density of 1 × 10^4 cells per well and allowed to adhere overnight.
-
Drug Treatment: The cells were then treated with various concentrations of the 5-FU prodrugs or 5-FU for the specified durations (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.
-
Incubation: The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: HCT-15 cells were treated with the specified concentrations of the prodrugs for 48 hours.
-
Cell Harvesting: Both adherent and floating cells were collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet was resuspended in 1X binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells were analyzed using a flow cytometer. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: HCT-15 cells were treated with the prodrugs for 48 hours, then harvested and washed with PBS.
-
Fixation: The cells were fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark at room temperature for 30 minutes.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing 5-FU prodrugs in HCT-15 cells.
Simplified 5-FU Prodrug Activation and Action Pathway
Caption: Activation and mechanism of action of 5-FU prodrugs.
References
A Comparative Evaluation of the Therapeutic Index: Capecitabine vs. the Investigational Compound 1-(β-D-Xylofuranosyl)-5-fluorouracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established therapeutic agent capecitabine (B1668275) and the investigational compound 1-(β-D-Xylofuranosyl)-5-fluorouracil (Xylo-5-FU). While extensive experimental data is available for capecitabine, allowing for a thorough evaluation of its therapeutic index, a comprehensive literature search reveals a significant lack of publicly available data for Xylo-5-FU. Consequently, a direct quantitative comparison of their therapeutic indices is not currently feasible.
This document will first offer an in-depth analysis of capecitabine, supported by experimental data and established protocols. Subsequently, it will explore the theoretical potential of Xylo-5-FU based on the known biological activities of its parent compounds and related analogs, highlighting the critical need for further research.
Capecitabine: A Clinically Established Pro-drug of 5-Fluorouracil (B62378)
Capecitabine is an orally administered fluoropyrimidine carbamate (B1207046) that is converted to the cytotoxic agent 5-fluorouracil (5-FU) through a three-step enzymatic cascade. A key feature of its design is the final conversion step, which is catalyzed by thymidine (B127349) phosphorylase, an enzyme found at higher concentrations in many tumor tissues compared to normal tissues.[1][2][3] This tumor-selective activation is intended to increase the concentration of 5-FU at the tumor site, thereby enhancing its antitumor activity while minimizing systemic toxicity.[2][3]
Mechanism of Action
The active metabolite of capecitabine, 5-FU, exerts its cytotoxic effects through two primary mechanisms:
-
Inhibition of Thymidylate Synthase (TS): One of the main metabolites of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), binds to TS, forming a stable ternary complex with the enzyme and a folate cofactor. This inhibits the synthesis of thymidylate, a necessary precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.
-
Incorporation into RNA and DNA: Another metabolite, fluorouridine triphosphate (FUTP), can be incorporated into RNA, disrupting RNA processing and protein synthesis. A further metabolite, fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into DNA, leading to DNA damage.
The multi-faceted mechanism of action of 5-FU contributes to its broad-spectrum anti-tumor activity.
Signaling Pathway of Capecitabine Activation
The metabolic activation of capecitabine to 5-FU is a sequential enzymatic process that is crucial for its therapeutic effect.
Caption: Metabolic activation pathway of capecitabine.
Quantitative Data on the Therapeutic Index of Capecitabine
The therapeutic index of capecitabine has been extensively studied in both preclinical models and clinical trials. The following tables summarize key data on its efficacy and toxicity.
Table 1: Preclinical Efficacy and Toxicity of Capecitabine
| Parameter | Cell Line/Animal Model | Value | Reference |
| In Vitro Efficacy | |||
| IC50 | 4T1 Breast Cancer Cells | 1700 µM (48h) | [4] |
| IC50 | Endocrine-Resistant MCF7 | 128 µM | [5] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition | HT29 Colorectal Cancer Xenograft | Significant inhibition at 360 mg/kg | [6] |
| Toxicity | |||
| Maximum Tolerated Dose (MTD) | Mice (Endocrine-Resistant Breast Cancer Xenograft) | 40 mg/kg/day (5 days/week) | [7] |
Table 2: Clinical Toxicity of Capecitabine in Metastatic Breast Cancer (Phase III Trial)
| Adverse Event (Grade 3/4) | Capecitabine (1250 mg/m² twice daily, 14 days on, 7 days off) | Reference |
| Hand-Foot Syndrome | 24% | [8] |
| Diarrhea | 15% | [8] |
| Stomatitis | 2% | [8] |
| Neutropenia | 3% | [8] |
Experimental Protocols
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of capecitabine or 5-FU for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the drug-containing medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.
-
Drug Administration: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. Capecitabine is administered orally at various doses and schedules.
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
-
Toxicity Assessment: Animal body weight, clinical signs of toxicity, and, in some cases, hematological and biochemical parameters are monitored to determine the maximum tolerated dose (MTD).
1-(β-D-Xylofuranosyl)-5-fluorouracil (Xylo-5-FU): An Investigational Nucleoside Analog
Xylo-5-FU is a synthetic nucleoside analog that combines the cytotoxic base 5-fluorouracil with a xylofuranose (B8766934) sugar moiety. While 5-FU is a well-established anticancer agent, the impact of the xylofuranose sugar on its pharmacological properties is not well-documented in publicly available literature.
Theoretical Potential and Mechanism of Action
The biological activity of nucleoside analogs is often dependent on their recognition by cellular enzymes involved in nucleotide metabolism and nucleic acid synthesis. The structural difference between xylofuranose and the natural ribose or deoxyribose sugars could influence the phosphorylation of Xylo-5-FU to its active triphosphate form and its subsequent interaction with target enzymes like thymidylate synthase or DNA/RNA polymerases.
It is hypothesized that, like other nucleoside analogs, Xylo-5-FU would need to be phosphorylated intracellularly to exert its cytotoxic effects. The resulting triphosphate analog could then potentially:
-
Inhibit thymidylate synthase, similar to 5-FU.
-
Be incorporated into DNA and/or RNA, leading to chain termination or dysfunctional nucleic acids.
The altered stereochemistry of the xylose sugar could potentially lead to a different spectrum of activity or a different resistance profile compared to 5-FU and its other pro-drugs. However, without experimental data, this remains speculative.
Data Gap and the Need for Preclinical Studies
There is a significant lack of published preclinical and clinical data on the efficacy and toxicity of Xylo-5-FU. To evaluate its therapeutic index and potential as a clinical candidate, a systematic investigation is required.
Proposed Experimental Workflow for Evaluating a Novel Compound
The following diagram outlines a general workflow for the preclinical evaluation of a novel anticancer compound like Xylo-5-FU, comparing it against a standard drug such as capecitabine or 5-FU.
Caption: A general experimental workflow for evaluating the therapeutic index of a novel anticancer compound.
Conclusion
Capecitabine is a well-characterized oral pro-drug of 5-FU with a clearly defined mechanism of action and a well-documented therapeutic index in numerous cancer types. Its tumor-selective activation provides a clinical advantage in terms of its safety profile.
In contrast, 1-(β-D-Xylofuranosyl)-5-fluorouracil remains a largely uninvestigated compound. While its chemical structure suggests potential as a cytotoxic agent, the absence of experimental data on its efficacy and toxicity precludes any meaningful comparison with capecitabine. A comprehensive preclinical evaluation, following a standard workflow as outlined above, is essential to determine the therapeutic potential of Xylo-5-FU and to ascertain whether its therapeutic index offers any advantage over existing fluoropyrimidine-based therapies. Further research is strongly encouraged to explore the pharmacological properties of this and other novel nucleoside analogs.
References
- 1. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 2. oncodaily.com [oncodaily.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. In vitro anti-proliferative effect of capecitabine (Xeloda) combined with mocetinostat (MGCD0103) in 4T1 breast cancer cell line by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Testing Adaptive Therapy Protocols Using Gemcitabine and Capecitabine in a Preclinical Model of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
Comparative Study of RNA Incorporation: 5-Fluorouracil and its Analogs
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the incorporation of the widely-used chemotherapeutic agent 5-Fluorouracil (5-FU) and its analogs into RNA. A growing body of evidence suggests that the cytotoxic effects of 5-FU, particularly in colorectal and other gastrointestinal cancers, are predominantly mediated through its incorporation into RNA, leading to an "RNA damage response," rather than its historical association with DNA damage.[1][2][3][4] This guide summarizes the available quantitative data, details the experimental protocols for measurement, and visualizes the key pathways and workflows involved.
Data Presentation: Quantitative Analysis of 5-FU Incorporation into Nucleic Acids
The following table summarizes quantitative data on the incorporation of 5-Fluorouracil (5-FU) into RNA and DNA from various studies. It is important to note that direct comparative quantitative data for RNA incorporation of 5-FU analogs like capecitabine (B1668275) and tegafur (B1684496) is limited, as they are prodrugs that are metabolized into 5-FU in vivo.[5][6] The level of 5-FU incorporation from these prodrugs is dependent on the efficiency of their conversion to 5-FU and its subsequent uptake by tumor cells.
| Drug | Model System | Incorporation into RNA | Incorporation into DNA | Key Findings & Citations |
| 5-Fluorouracil (5-FU) | Human Colorectal Cancer Biopsies | Maximal incorporation of 1.0 pmol/µg RNA at 24h post-administration.[5] | Maximal incorporation of 127 fmol/µg DNA at 24h post-administration.[5] | RNA incorporation was significantly correlated with intratumoral 5-FU levels.[5] |
| 5-Fluorouracil (5-FU) | Murine Colon Tumor | Peak of 10 pmol/µg RNA at 2h post-administration.[2] | Not Reported | Incorporation was sustained for at least 72 hours.[2] |
| 5-Fluorouracil (5-FU) | Human Cancer Cell Lines | Up to 15,000-fold higher than into DNA.[7] | Significantly lower than RNA incorporation.[7] | Cytotoxicity is mainly associated with RNA incorporation.[7] |
| 5-Fluorouracil (5-FU) | Human WiDr Colon Tumor Cells | 0.4 pmol/h/µg RNA at 25 µM 5-FU.[2] | Not Reported | Data obtained using a sensitive gas chromatography-mass spectrometry assay.[2] |
Experimental Protocols
The quantification of 5-FU incorporation into RNA is a critical step in evaluating its mechanism of action and the efficacy of its analogs. The following are detailed methodologies for key experiments cited in the literature.
Measurement of 5-FU Incorporation into RNA using Mass Spectrometry
This method offers high sensitivity and specificity for quantifying non-radiolabeled 5-FU in RNA.
-
Cell Culture and Drug Treatment: Cancer cell lines are cultured to a desired confluency and treated with a specific concentration of 5-FU or its analog for a defined period (e.g., 24 hours).
-
RNA Isolation: Total RNA is extracted from the treated cells using standard protocols, such as those involving phenol-chloroform extraction or commercially available kits. It is crucial to ensure the purity and integrity of the isolated RNA.
-
RNA Hydrolysis: The purified RNA is completely degraded to its constituent nucleosides or bases. This can be achieved through enzymatic digestion using a cocktail of enzymes like RNase, alkaline phosphatase, and uridine (B1682114) phosphorylase.[2]
-
Quantification by GC-MS or LC-MS/MS: The resulting 5-FU is then quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][7] These techniques allow for the separation and precise measurement of 5-FU, providing an absolute quantification of its incorporation into the RNA.
Radiolabeling and Scintillation Counting
This traditional method is used to trace the incorporation of 5-FU into nucleic acids.
-
Cell Treatment with Radiolabeled Drug: Cells are incubated with radiolabeled 5-FU, such as [¹⁴C]5-FU or [³H]5-FU.
-
Nucleic Acid Extraction: DNA and RNA are separately extracted from the cells.
-
Scintillation Counting: The amount of radioactivity in the RNA fraction is measured using a scintillation counter. This provides a relative measure of 5-FU incorporation.
Mandatory Visualization
Signaling Pathway of 5-FU-Induced RNA Damage
The incorporation of 5-FU into RNA, particularly ribosomal RNA (rRNA), disrupts ribosome biogenesis and function. This triggers a cascade of events known as the RNA damage response, ultimately leading to apoptosis (programmed cell death).
References
- 1. Development of a UPLC-MS/MS Assay for the Quantitative Determination of Capecitabine, 5'-deoxy-5-fluorocytidine (5'-dFCR), 5'-deoxy-5-fluorouridine (5'-dFUR), 5'-fluorouracil (5-FU), and α-fluoro-β-alanine (FBAL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemotherapy - Wikipedia [en.wikipedia.org]
- 3. 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target: A Comparative Guide to the Validation of Thymidylate Synthase as the Primary Target for 5-Fluorouracil and its Analogue, Xylofuranosyl-5-FU
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the validation of thymidylate synthase (TS) as the primary target for the well-established anticancer drug 5-fluorouracil (B62378) (5-FU) and its lesser-studied derivative, xylofuranosyl-5-FU. While a wealth of experimental data substantiates the mechanism of 5-FU, a notable scarcity of public information for xylofuranosyl-5-FU necessitates a comparative approach, leveraging the known properties of 5-FU and related nucleoside analogs to infer its likely mechanism of action.
Introduction: Thymidylate Synthase - A Critical Target in Cancer Therapy
Thymidylate synthase (TS) is a pivotal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2] By catalyzing the methylation of deoxyuridine monophosphate (dUMP) using 5,10-methylenetetrahydrofolate (CH2THF) as a methyl donor, TS provides the sole intracellular source of thymidylate.[1][3] Rapidly proliferating cancer cells have a high demand for dTMP to sustain DNA synthesis, making TS an attractive and well-validated target for cancer chemotherapy.[2][4]
The fluoropyrimidine 5-fluorouracil (5-FU) has been a cornerstone of cancer treatment for decades, primarily due to its ability to inhibit TS.[5][6] Its therapeutic efficacy, however, is often accompanied by significant toxicity, prompting the development of numerous derivatives, including xylofuranosyl-5-FU, with the aim of improving the therapeutic index. This guide will first delve into the extensive evidence validating TS as the primary target of 5-FU and then present a comparative analysis for xylofuranosyl-5-FU, highlighting the current data gaps and proposing a probable mechanism of action.
5-Fluorouracil (5-FU): A Well-Validated Interaction with Thymidylate Synthase
The cytotoxic effects of 5-FU are mediated through its intracellular conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[6] The primary mechanism of action is the potent inhibition of TS by FdUMP.[1][7]
FdUMP acts as a suicide inhibitor by forming a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate.[1][8][9] This covalent complex effectively blocks the binding of the natural substrate, dUMP, leading to a depletion of the dTMP pool.[3] The resulting "thymineless death" is a primary driver of 5-FU-induced cytotoxicity in rapidly dividing cancer cells.[10]
Quantitative Performance Data: 5-FU and its Metabolite FdUMP
The inhibitory potency of 5-FU's active metabolite, FdUMP, against thymidylate synthase has been quantified in numerous studies. Similarly, the cytotoxic effects of 5-FU have been evaluated across a wide range of cancer cell lines.
| Compound | Target | Parameter | Value | Cell Line/Source |
| FdUMP | Thymidylate Synthase (Human) | Km (for dUMP) | 2.5 µM | Human Thymidylate Synthase[11] |
| FdUMP | Thymidylate Synthase (M. tuberculosis) | Km (for dUMP) | 3 µM | Mycobacterium tuberculosis Thymidylate Synthase[11] |
| 5-Fluorouracil | Various Cancer Cells | IC50 (24h) | 6 - 385 µM | BJ, DLD-1, SK-MES-1[12] |
| FdUMP[1] | Mammary Cancer Cells | IC50 | 0.022 - 3 nM | FM3A/0, FM3A/TK-[13] |
Note: IC50 and Km values can vary depending on the experimental conditions, such as exposure time, cell line, and specific assay used.
Xylofuranosyl-5-FU: An Inferential Validation of Thymidylate Synthase as the Primary Target
In stark contrast to 5-FU, there is a significant lack of publicly available experimental data specifically validating thymidylate synthase as the primary target for xylofuranosyl-5-FU. Chemical suppliers may list it as a pyrimidine (B1678525) nucleoside analog with presumed antitumor activity, but these claims are often not substantiated by cited evidence.
However, based on the well-established mechanism of 5-FU and the general behavior of nucleoside analogs, a probable mechanism of action for xylofuranosyl-5-FU can be inferred. It is anticipated that xylofuranosyl-5-FU, upon cellular uptake, is phosphorylated by cellular kinases to its corresponding 5'-monophosphate, 5'-diphosphate, and 5'-triphosphate forms.
The key metabolite in targeting TS would be the 5'-monophosphate derivative, xylofuranosyl-5-fluorouracil-5'-monophosphate (Xylo-FdUMP). This analog of FdUMP would be expected to interact with thymidylate synthase. The altered sugar moiety (xylofuranose instead of deoxyribose) may influence the binding affinity and the stability of the ternary complex, potentially altering its inhibitory potency compared to FdUMP.
Potential Mechanisms of Action of Xylofuranosyl Nucleoside Analogs
Generally, nucleoside analogs exert their cytotoxic effects by:
-
Inhibition of DNA and/or RNA Polymerases: The triphosphate metabolites can act as competitive inhibitors of DNA and RNA polymerases, thereby halting replication and transcription.
-
Chain Termination: Incorporation of the analog into a growing DNA or RNA strand can lead to chain termination, preventing further elongation.
-
Induction of Apoptosis: By causing significant DNA damage or metabolic stress, these analogs can trigger programmed cell death (apoptosis).
Without direct experimental evidence, it remains to be elucidated which of these mechanisms, including TS inhibition, is predominant for xylofuranosyl-5-FU.
Signaling Pathways and Experimental Workflows
To validate thymidylate synthase as the primary target of a 5-FU analog, a series of experiments are typically conducted. The following diagrams illustrate the established signaling pathway for 5-FU and a proposed experimental workflow for validating the target of xylofuranosyl-5-FU.
References
- 1. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural analyses of human thymidylate synthase reveal a site that may control conformational switching between active and inactive states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thymidylate synthase and methylenetetrahydrofolate reductase gene polymorphisms: relationships with 5-fluorouracil sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular response to 5-fluorouracil (5-FU) in 5-FU-resistant colon cancer cell lines during treatment and recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dUMP/F-dUMP Binding to Thymidylate Synthase: Human Versus Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
The N1 vs. N3 Position: A Comparative Pharmacological Analysis of Substituted 5-Fluorouracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of 5-fluorouracil (B62378) (5-FU) derivatives substituted at the N1 versus the N3 position. The development of 5-FU prodrugs is a key strategy to enhance the therapeutic index of this widely used chemotherapeutic agent by improving oral bioavailability, increasing tumor-selective activation, and reducing systemic toxicity.[1][2] The specific position of substitution on the uracil (B121893) ring—N1 or N3—critically influences the molecule's chemical properties, metabolic activation, and ultimately, its pharmacological profile.
This comparison is supported by experimental data from in vitro and in vivo studies, with detailed methodologies provided for key experiments.
Core Pharmacological Comparison: N1 vs. N3 Substitution
Substitution at either the N1 or N3 position of the 5-FU molecule serves to create a prodrug, a temporarily inactive form of the drug.[3] This modification prevents the 5-FU moiety from interacting with its target enzymes until the substituting group is cleaved off, releasing the active 5-FU.[4] Theoretical studies indicate that the N1 and N3 positions have different chemical environments and acidities (pKa values), which influences their reactivity and the stability of derivatives.[5][6]
The primary distinction in the pharmacology of N1- versus N3-substituted derivatives lies in the rate and mechanism of their conversion back to active 5-FU. This activation step is often the rate-limiting factor in their cytotoxic effect.
A direct comparative study using N1-propargyl and N3-propargyl derivatives of 5-FU revealed that while substitution at either position successfully "masks" the drug's activity, the subsequent "unmasking" or activation process is significantly different. The palladium-mediated depropargylation, which releases the active 5-FU, occurs more rapidly at the N1 position than at the N3 position.[7] This faster activation of the N1-substituted derivative results in a more rapid onset of cytotoxic activity in cancer cell cultures.[7]
Quantitative Data Presentation
The following tables summarize key quantitative data comparing N1- and N3-substituted 5-FU derivatives and the parent compound, 5-FU.
Table 1: In Vitro Cytotoxicity of N1- vs. N3-Propargyl 5-FU Prodrugs in HCT116 Colorectal Cancer Cells
| Compound | Substitution Position | IC50 (µM) | Efficacy Relative to 5-FU |
| 5-Fluorouracil (5-FU) | - | ~10 | - |
| N1-propargyl-5-FU | N1 | >100 | Inactive Prodrug (>10-fold reduction) |
| N3-propargyl-5-FU | N3 | >100 | Inactive Prodrug (>10-fold reduction) |
| N1,N3-dipropargyl-5-FU | N1 and N3 | >100 | Inactive Prodrug (>10-fold reduction) |
| Data synthesized from studies on propargyl derivatives, which are bioorthogonal prodrugs requiring a specific palladium-mediated activation. In the absence of the activator, they show no significant cytotoxicity, confirming that substitution at these positions renders the drug inactive.[7] |
Table 2: Pharmacokinetic Parameters of an N1-Substituted 5-FU Prodrug (Tegafur) vs. Intravenous 5-FU
| Parameter | 5-FU (Continuous i.v. Infusion) | UFT (Oral N1-Prodrug Tegafur + Uracil) |
| Administration Route | Intravenous | Oral |
| Steady-State Plasma 5-FU (Css) | 0.6 ± 0.1 µM | 0.48 ± 0.28 µM (average) |
| Max Plasma 5-FU (Cmax) | 0.6 ± 0.1 µM | 2.3 ± 1.9 µM |
| Time to Cmax (Tmax) | ~1 hour | ~1 hour |
| Apparent 5-FU Half-Life (t1/2) | Short (elimination-dependent) | 7.2 ± 3.9 hours |
| Area Under Curve (AUC0-8h) Day 5 | 4.8 ± 1.5 µM·h | 3.8 ± 2.2 µM·h |
| This table compares the resulting plasma 5-FU concentrations from an N1-prodrug regimen (UFT, which contains Tegafur) with standard intravenous 5-FU infusion.[8] The data illustrates that the N1-prodrug provides a sustained release of 5-FU via oral administration, achieving comparable systemic exposure to i.v. infusion.[8] Directly comparable pharmacokinetic data for an N3-substituted derivative is not readily available in the reviewed literature. |
Signaling and Metabolic Pathways
The cytotoxic effects of 5-FU are mediated by its intracellular conversion to three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP). FdUMP inhibits thymidylate synthase (TS), blocking DNA synthesis, while FUTP and FdUTP are incorporated into RNA and DNA, respectively, leading to cellular damage and apoptosis.
For N1 and N3 substituted derivatives, the critical first step is the cleavage of the N1 or N3 substituent to release the parent 5-FU molecule, which can then enter the metabolic activation pathway.
The key pharmacological difference between N1 and N3 derivatives is the initial prodrug activation step, which precedes the pathway shown above. The rate of this activation dictates the pharmacokinetics of active 5-FU delivery.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of 5-FU derivatives are provided below.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).
1. Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (N1- and N3-substituted 5-FU derivatives, 5-FU)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well plates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include untreated and vehicle-only controls. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies apoptosis (programmed cell death) induced by a compound using flow cytometry.
1. Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test compounds
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
6-well plates, flow cytometer
2. Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with the test compounds at relevant concentrations (e.g., 1x and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late-apoptotic.
Protocol 3: In Vivo Antitumor Efficacy (Xenograft Model)
This protocol evaluates the in vivo efficacy of 5-FU derivatives in a tumor xenograft model.
1. Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human cancer cells (e.g., HCT116)
-
Matrigel (optional)
-
Test compounds formulated for in vivo administration (e.g., in a solution of saline with 5% DMSO and 5% Tween 80)
-
Calipers, sterile syringes, and needles
2. Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Treatment Administration: Administer the test compounds (N1- and N3-derivatives), a positive control (e.g., 5-FU), and a vehicle control to the respective groups via the desired route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule (e.g., daily for 14 days).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor body weight and general health of the mice as indicators of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the average tumor volume and weight between the treated and control groups. Calculate the tumor growth inhibition (TGI) percentage. Analyze body weight data to assess toxicity.
Conclusion
The substitution of 5-FU at the N1 or N3 position is a valid prodrug strategy to mask its cytotoxic activity, with the potential for improved pharmacological properties. The available evidence, primarily from in vitro studies of propargyl derivatives, indicates a key difference in their activation kinetics. N1-substituted derivatives appear to undergo activation to release 5-FU more rapidly than their N3-substituted counterparts. [7] This results in a faster induction of cytotoxicity.
While N1-substituted prodrugs like Tegafur have demonstrated clinical utility by providing sustained exposure to 5-FU through oral administration, a comprehensive head-to-head in vivo comparison of matched N1- and N3-substituted derivatives is lacking in the current literature. Such studies would be invaluable in definitively determining whether one substitution position offers a superior therapeutic index. Future research should focus on direct in vivo comparisons of efficacy and toxicity and on elucidating the specific enzymatic pathways responsible for the differential activation of N1- and N3-substituted 5-FU prodrugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical studies of three oral prodrugs of 5-fluorouracil (capecitabine, UFT, S-1): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture [frontiersin.org]
- 8. Comparison of 5-fluorouracil pharmacokinetics in patients receiving continuous 5-fluorouracil infusion and oral uracil plus N1-(2'-tetrahydrofuryl)-5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
New 5-FU Analogs Show Promise in Benchmarking Against Established Chemotherapeutic Agents
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of new 5-Fluorouracil (B62378) (5-FU) analogs against established chemotherapeutic agents reveals promising advancements in efficacy and safety profiles for the treatment of various cancers, particularly colorectal and breast cancer. This guide provides an objective overview of the performance of these novel agents, supported by experimental data from pivotal clinical and preclinical studies, to inform researchers, scientists, and drug development professionals.
The development of oral 5-FU prodrugs, such as Capecitabine (B1668275), Tegafur-uracil (UFT), and S-1, has marked a significant step forward in cancer therapy. These agents offer the potential for improved tumor targeting, reduced systemic toxicity, and enhanced patient convenience compared to traditional intravenous (IV) 5-FU administration. This guide delves into the quantitative data from head-to-head comparisons and outlines the detailed methodologies of the key experiments that form the basis of these findings.
Clinical Efficacy and Safety: A Comparative Overview
Clinical trials have demonstrated that newer 5-FU analogs offer comparable or, in some cases, superior efficacy with more manageable toxicity profiles when benchmarked against standard IV 5-FU regimens.
Capecitabine: Enhanced Tumor Response and Favorable Safety
In the treatment of metastatic colorectal cancer, Capecitabine has shown a significantly higher overall objective tumor response rate compared to the standard Mayo Clinic regimen of IV 5-FU and leucovorin (LV).[1] While time to disease progression and overall survival were found to be at least equivalent, patients treated with Capecitabine experienced a lower incidence of severe side effects such as diarrhea, stomatitis, and neutropenia.[1]
Table 1: Efficacy and Safety of Capecitabine vs. IV 5-FU/LV in Metastatic Colorectal Cancer
| Endpoint | Capecitabine | IV 5-FU/LV | P-value |
| Efficacy | |||
| Overall Response Rate | 26% | 17% | <0.0002 |
| Median Time to Progression | Equivalent | Equivalent | - |
| Median Overall Survival | 12.9 months | 12.8 months | 0.48 |
| Grade 3/4 Adverse Events | |||
| Diarrhea | Lower | Higher | <0.001 |
| Stomatitis | Lower | Higher | <0.001 |
| Neutropenia | Lower | Higher | <0.001 |
| Hand-Foot Syndrome | Higher | Lower | <0.001 |
Tegafur-uracil (UFT): Equivalent Survival with Improved Convenience
The National Surgical Adjuvant Breast and Bowel Project (NSABP) Protocol C-06, a large-scale phase III trial, established that oral UFT plus leucovorin is equivalent to IV 5-FU plus leucovorin in terms of disease-free and overall survival for the adjuvant treatment of stage II and III colon cancer.[2][3][4][5] The oral administration of UFT offers a significant advantage in patient convenience.
S-1: Superior Survival in Advanced Gastric Cancer
For patients with advanced gastric cancer, S-1-based chemotherapy has demonstrated a survival benefit compared to 5-FU-based regimens. The FLAGS trial, a multicenter phase III study, showed that while the primary endpoint of superior overall survival was not met, S-1 plus cisplatin (B142131) had a significantly improved safety profile compared to 5-FU plus cisplatin.[6][7][8][9][10]
Preclinical Advancements: Novel Analogs and Delivery Systems
The quest for more effective and less toxic 5-FU-based therapies extends to the preclinical realm, with researchers exploring novel analogs and innovative drug delivery systems.
A novel palladium-activated 5-FU precursor has been designed to evade the metabolic pathways that lead to both the breakdown and activation of 5-FU, potentially reducing systemic toxicity.[11] In preclinical models, this prodrug was shown to be non-toxic to cells on its own but could be converted to active 5-FU at the tumor site by a palladium catalyst.[11]
Table 2: Preclinical Cytotoxicity of a Novel 5-FU Prodrug
| Cell Line | Compound | IC50 (µM) |
| BxPC-3 (Pancreatic Cancer) | 5-FU | 0.14 |
| BxPC-3 (Pancreatic Cancer) | Prodrug 4 | >100 |
| HCT116 (Colorectal Cancer) | 5-FU | 1.5 |
| HCT116 (Colorectal Cancer) | Prodrug 4 | >100 |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Clinical Trial Methodology: A Snapshot
The clinical trials referenced in this guide were multicenter, randomized, phase III studies. For instance, the pivotal trials comparing Capecitabine with IV 5-FU/LV enrolled patients with previously untreated metastatic colorectal cancer.[1] Patients were randomized to receive either oral Capecitabine (1250 mg/m² twice daily for 14 days followed by a 7-day rest period) or the Mayo Clinic regimen (IV leucovorin 20 mg/m² followed by IV 5-FU 425 mg/m² on days 1 to 5 of a 28-day cycle).[12] Tumor response was assessed according to RECIST criteria, and toxicity was graded using the National Cancer Institute Common Toxicity Criteria.
In Vitro Cell Viability Assay (MTT Assay)
The cytotoxic effects of 5-FU and its analogs are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated.[13][14][15][16]
In Vivo Tumor Growth Inhibition Studies
The antitumor efficacy of novel 5-FU analogs is evaluated in vivo using xenograft models.
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Treatment Initiation: Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Drug Administration: The investigational drug and control vehicle are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group.[17]
Visualizing the Mechanisms and Workflows
To further elucidate the complex biological and experimental processes, the following diagrams are provided.
Figure 1: Simplified signaling pathway of 5-Fluorouracil (5-FU).
Figure 2: General experimental workflow for in vivo antitumor studies.
Conclusion
The development of new 5-FU analogs, particularly oral prodrugs, represents a significant advancement in the landscape of cancer chemotherapy. The data presented in this guide underscore the potential of these novel agents to improve therapeutic outcomes and quality of life for cancer patients. Continued research and head-to-head clinical trials will be crucial in further defining the role of these and other emerging 5-FU analogs in modern oncology.
References
- 1. Oral capecitabine vs intravenous 5-fluorouracil and leucovorin: integrated efficacy data and novel analyses from two large, randomised, phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Oral uracil and tegafur plus leucovorin compared with intravenous fluorouracil and leucovorin in stage II and III carcinoma of the colon: results from National Surgical Adjuvant Breast and Bowel Project Protocol C-06 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. UFT/leucovorin vs 5-FU/leucovorin in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Multicenter phase III comparison of cisplatin/S-1 with cisplatin/infusional fluorouracil in advanced gastric or gastroesophageal adenocarcinoma study: the FLAGS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deepdyve.com [deepdyve.com]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Capecitabine versus 5-fluorouracil/folinic acid as adjuvant therapy for stage III colon cancer: final results from the X-ACT trial with analysis by age and preliminary evidence of a pharmacodynamic marker of efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1-(β-D-Xylofuranosyl)-5-fluorouracil: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling 1-(β-D-Xylofuranosyl)-5-fluorouracil must adhere to strict disposal protocols due to its hazardous nature. As a derivative of the potent antineoplastic agent 5-fluorouracil (B62378) (5-FU), this compound is classified as a hazardous chemical waste and requires specialized handling to ensure the safety of laboratory personnel and the environment.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of 1-(β-D-Xylofuranosyl)-5-fluorouracil and associated contaminated materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including double nitrile gloves, safety goggles, a lab coat, and in some cases, a respirator mask.[3] All handling of this compound, including waste segregation, should be performed within a chemical fume hood or a designated containment area to minimize inhalation exposure.[2][3]
Waste Segregation and Containerization
Proper segregation of waste is the first critical step in the disposal process. All materials that have come into contact with 1-(β-D-Xylofuranosyl)-5-fluorouracil must be considered hazardous waste. This includes:
-
Solid Waste: Unused or expired compounds, contaminated gloves, absorbent pads, and other lab supplies.[4]
-
Liquid Waste: Spent solutions and rinsate from cleaning contaminated glassware.
-
Sharps: Contaminated needles, syringes, and broken glass.[1][2]
The following table summarizes the container requirements for each type of waste:
| Waste Type | Primary Container | Container Specifications |
| Solid Chemical | Original manufacturer's container or a designated hazardous waste container. | Must be in good condition with no leaks or rust.[5] |
| Liquid Waste | Leak-proof, screw-cap container compatible with the chemical. | Must have a secure, new-condition cap.[6] Food-grade containers like milk jugs are not permissible.[7] |
| Contaminated Labware | Double-bagged in clear plastic bags for visual inspection. | Allows for safe handling and identification by environmental health and safety personnel.[4] |
| Sharps | Appropriately labeled, puncture-resistant sharps container. | Prevents accidental punctures and injuries.[1][2] |
| Grossly Contaminated Items | 5-gallon white pail, specifically for hazardous drug waste. | The container must be kept closed except when actively adding waste and located in the drug use area.[1][2] |
Disposal Workflow
The proper disposal of 1-(β-D-Xylofuranosyl)-5-fluorouracil follows a structured workflow to ensure safety and compliance. This process begins with waste generation and ends with collection by authorized personnel.
Caption: Logical workflow for the safe disposal of 1-(β-D-Xylofuranosyl)-5-fluorouracil.
Detailed Disposal Procedures
1. Solid Waste Disposal:
-
Dispose of solid reagent chemicals in their original manufacturer's container whenever possible.[4]
-
For other solid wastes like contaminated gloves and bench paper, double-bag them in clear plastic bags.[4]
-
Securely seal all containers and attach a hazardous waste tag.
2. Liquid Waste Disposal:
-
Collect all liquid waste, including the first two rinses of any emptied container, in a compatible, leak-proof container with a screw-top cap.[5]
-
Do not fill containers beyond 90% capacity to allow for expansion.[6]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name.
-
Under no circumstances should this chemical be disposed of down the drain. [1][2]
3. Empty Container Disposal:
-
Empty containers must be triple-rinsed with a suitable solvent.[1][2][5]
-
The rinsate from this process is considered hazardous and must be collected and disposed of as liquid hazardous waste.[5]
-
After triple-rinsing, deface the original label and the container may then be disposed of in the regular trash or recycled, depending on institutional policies.[1][2]
4. Spill Cleanup:
-
In the event of a spill, evacuate non-essential personnel from the area.[8][9]
-
Wearing appropriate PPE, confine and absorb the spill with an inert absorbent material.[1][8]
-
Collect all contaminated materials and place them in a sealed, labeled hazardous waste container.[1][8]
-
Clean the spill area with soap and water.[1]
-
Report the spill to your institution's Environmental Health & Safety (EHS) department.
Storage and Collection
All hazardous waste containers must be stored in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory.[6] This area should be inspected weekly for any signs of leakage.[6] Containers must be kept closed at all times except when adding waste.[4][5][6]
Once a container is full or waste has been accumulated for the maximum allowable time (often 90 days), a hazardous waste collection must be requested from your institution's EHS department.[4] They will provide specific instructions for pickup and final disposal.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 1-(β-D-Xylofuranosyl)-5-fluorouracil, protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan and EHS department for any additional requirements.
References
- 1. umdearborn.edu [umdearborn.edu]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. pfw.edu [pfw.edu]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. nj.gov [nj.gov]
Personal protective equipment for handling 1-(b-D-Xylofuranosyl)-5-fluorouracil
Disclaimer: Specific safety data for 1-(b-D-Xylofuranosyl)-5-fluorouracil is limited. This guide is based on the established safety protocols for the closely related and structurally similar cytotoxic drug, 5-Fluorouracil (5-FU). It is imperative to treat this compound with the same level of caution as a hazardous chemical. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines operational and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the primary defense against exposure to this compound. Due to its cytotoxic potential, a comprehensive PPE strategy is mandatory.
| PPE Type | Specifications | Rationale |
| Hand Protection | Double gloving with chemotherapy-tested nitrile gloves is required. The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[1][2][3] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case the outer glove is compromised. |
| Body Protection | A disposable, back-fastening gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[3][4] | Protects against splashes and contamination of personal clothing. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield should be worn whenever there is a risk of splashing or aerosol generation.[2][4] | Protects the eyes and face from accidental splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is necessary when handling the powdered form of the compound or when there is a potential for aerosolization.[2][4] | Minimizes the risk of inhaling hazardous particles. |
Operational Handling Plan
All handling of this compound, including weighing, reconstitution, and administration, must be conducted within a designated containment area to minimize exposure.
Engineering Controls:
-
Chemical Fume Hood/Biological Safety Cabinet (BSC): All manipulations of the compound should be performed within a certified chemical fume hood or Class II BSC to protect the user and the environment from airborne particles and aerosols.[1]
-
Plastic-Backed Absorbent Pads: The work surface inside the fume hood or BSC should be covered with a plastic-backed absorbent pad to contain any spills. This pad should be disposed of as hazardous waste after each procedure or in the event of a spill.[1]
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the designated work area within the fume hood or BSC by laying down a fresh plastic-backed absorbent pad.
-
Weighing: If working with a powdered form, carefully weigh the required amount in the fume hood to prevent the dispersion of dust.
-
Reconstitution: If preparing a solution, add the solvent slowly to the powder to avoid splashing.
-
Transport: When moving the compound, even within the laboratory, it must be in a clearly labeled, sealed, and shatter-resistant secondary container.[1]
-
Decontamination: After each procedure, decontaminate all surfaces with a suitable cleaning agent, such as detergent and water, followed by a thorough rinse.[1] All cleaning materials must be disposed of as hazardous waste.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled as hazardous chemical waste.[5] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1][6]
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, gowns, absorbent pads, and empty vials, must be placed in a designated, sealed, and clearly labeled hazardous waste container.[1] Empty vials should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste before the vial is disposed of in the solid waste container.[1][6] |
| Liquid Waste | All liquid waste containing this compound must be collected in a sealed, labeled, and leak-proof hazardous waste container. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of immediately in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[1] |
Contact your institution's EHS department for specific procedures on the collection and disposal of hazardous chemical waste.[1]
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Evacuate: Immediately alert others and evacuate the affected area.
-
Secure: Restrict access to the spill area.
-
Report: Notify your supervisor and your institution's EHS department.
-
Clean-up: Only trained personnel with appropriate PPE should clean up the spill. Use a spill kit with absorbent pads to contain and clean up the spill.[6] All materials used for clean-up must be disposed of as hazardous waste.
In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Workflow for Handling and Disposal
Caption: Workflow for safe handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
